3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid
Description
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Properties
IUPAC Name |
3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-4-10-11-2-1-5(8(12)13)3-7(6)11/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWALPSZVWAMLMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)Cl)C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671940 | |
| Record name | 3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876379-80-5 | |
| Record name | 3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The proposed synthesis is a multi-step process commencing with the construction of the core pyrazolo[1,5-a]pyridine ring system, followed by regioselective chlorination and subsequent ester hydrolysis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters that govern the success of each synthetic step.
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine ring system is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active molecules. Its unique electronic and structural features make it an attractive scaffold for the design of therapeutic agents targeting a range of biological targets. Notably, derivatives of this scaffold have demonstrated potential as kinase inhibitors, antitubercular agents, and modulators of various cellular signaling pathways.[1][2] The targeted molecule, 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid, incorporates key functionalities—a halogen atom and a carboxylic acid—that are pivotal for further chemical modification and for establishing crucial interactions with biological macromolecules. The chlorine atom can serve as a handle for cross-coupling reactions, while the carboxylic acid provides a site for amide bond formation or for acting as a key pharmacophoric element.
Strategic Overview of the Synthetic Approach
Caption: Overall synthetic workflow for 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid.
The synthesis commences with the construction of the pyrazolo[1,5-a]pyridine-5-carboxylate ester core. This is followed by a regioselective electrophilic chlorination at the 3-position of the heterocyclic ring. The final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid.
Detailed Synthetic Protocols and Mechanistic Insights
Step 1: Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-5-carboxylate
The formation of the pyrazolo[1,5-a]pyridine skeleton is the cornerstone of this synthesis. Among the various reported methods, the [3+2] cycloaddition of an N-aminopyridinium ylide with an alkyne is a highly effective strategy.[3][4] In this proposed protocol, a 2-aminopyridine derivative is N-aminated and subsequently reacted with an ethyl propiolate derivative to yield the desired ester.
Experimental Protocol:
-
N-amination of 2-aminopyridine: To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as dichloromethane, add O-(mesitylsulfonyl)hydroxylamine (MSH) (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 12-16 hours.
-
The resulting N-aminopyridinium salt can be isolated by filtration and washed with a cold, non-polar solvent like diethyl ether.
-
Cycloaddition: The N-aminopyridinium salt (1.0 eq) and ethyl propiolate (1.2 eq) are suspended in a solvent such as dimethylformamide (DMF).
-
A base, for example, potassium carbonate (2.0 eq), is added, and the mixture is heated to 80-100 °C for 6-8 hours.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford ethyl pyrazolo[1,5-a]pyridine-5-carboxylate.
Mechanistic Rationale: The reaction proceeds through the in-situ formation of an N-iminopyridinium ylide upon deprotonation of the N-aminopyridinium salt by the base. This 1,3-dipole then undergoes a [3+2] cycloaddition reaction with the ethyl propiolate dipolarophile. A subsequent aromatization step leads to the formation of the stable pyrazolo[1,5-a]pyridine ring system. The regioselectivity is generally high, yielding the 5-carboxylate isomer.
Caption: Mechanistic pathway for the formation of the pyrazolo[1,5-a]pyridine core.
Step 2: Electrophilic Chlorination at the 3-Position
The pyrazolo[1,5-a]pyridine ring system is electron-rich and susceptible to electrophilic substitution. The 3-position is often the most nucleophilic and therefore the primary site of reaction with electrophiles.[3] N-Chlorosuccinimide (NCS) is a convenient and effective reagent for this transformation.[5][6][7]
Experimental Protocol:
-
To a solution of ethyl pyrazolo[1,5-a]pyridine-5-carboxylate (1.0 eq) in glacial acetic acid, add N-chlorosuccinimide (1.1 eq) in one portion.
-
The reaction mixture is heated to 50-60 °C and stirred for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and carefully poured into ice-water.
-
The precipitated product is collected by filtration, washed with water, and then a dilute solution of sodium bicarbonate to neutralize any residual acid.
-
The crude solid is dried under vacuum to yield ethyl 3-chloropyrazolo[1,5-a]pyridine-5-carboxylate. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Causality Behind Experimental Choices: Glacial acetic acid serves as a polar protic solvent that can facilitate the electrophilic chlorination by activating the NCS. The slightly elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate without promoting side reactions. An aqueous workup is effective for precipitating the organic product and removing the succinimide byproduct and residual acetic acid.
Step 3: Hydrolysis to 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid
The final step is a standard saponification of the ethyl ester to the carboxylic acid. Care must be taken to use mild conditions to avoid any potential nucleophilic substitution of the chloro group.
Experimental Protocol:
-
The ethyl 3-chloropyrazolo[1,5-a]pyridine-5-carboxylate (1.0 eq) is dissolved in a mixture of methanol and water (e.g., a 2:1 ratio).
-
An aqueous solution of sodium hydroxide (2.0-3.0 eq, e.g., 2 M) is added, and the mixture is stirred at room temperature for 12-24 hours, or gently heated to 40-50 °C for a shorter duration, while monitoring by TLC.
-
Upon completion of the hydrolysis, the methanol is removed under reduced pressure.
-
The remaining aqueous solution is diluted with water and acidified to a pH of approximately 3-4 with dilute hydrochloric acid.
-
The precipitated carboxylic acid is collected by filtration, washed with cold water to remove any inorganic salts, and dried under vacuum.
Self-Validating System: The purity of the final product can be readily assessed by its melting point and spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry). The disappearance of the characteristic ethyl ester signals in the NMR spectra and the appearance of a broad carboxylic acid proton signal are key indicators of a successful transformation.
Quantitative Data Summary
The following table summarizes the expected outcomes for each step of the synthesis. Yields are indicative and may vary based on reaction scale and purification efficiency.
| Step | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Ethyl pyrazolo[1,5-a]pyridine-5-carboxylate | 2-Aminopyridine, MSH, Ethyl propiolate, K₂CO₃ | DMF | 80-100 | 6-8 | 60-75 |
| 2 | Ethyl 3-chloropyrazolo[1,5-a]pyridine-5-carboxylate | NCS | Acetic Acid | 50-60 | 4-6 | 80-90 |
| 3 | 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid | NaOH | Methanol/Water | 25-50 | 12-24 | >90 |
Conclusion
The outlined three-step synthesis provides a reliable and adaptable route to 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid. By leveraging established methodologies for pyrazolo[1,5-a]pyridine formation, regioselective chlorination, and ester hydrolysis, this guide offers a practical framework for obtaining this valuable building block for drug discovery and development. The provided protocols are designed to be robust and are accompanied by mechanistic insights to aid in troubleshooting and optimization.
References
- Miki, Y., Yagi, S., & Ikeda, M. (1994). Synthesis of 3-substituted pyrazolo[1,5-a]-pyridines by electrophilic reactions. Heterocycles, 39(1), 245-256.
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Synthesis of 1-ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester. (n.d.). Molbase. [Link]
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Nguyen, H. T., Dang, P. H., & Tran, P. H. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(3), 1636-1643. [Link]
-
Dziadek, S., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(15), 4567. [Link]
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Kravchenko, M. A., & Iaroshenko, V. O. (2020). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2020(3), M1149. [Link]
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An improved, scalable synthesis of Notum inhibitor LP-922056 using 1-chloro-1,2-benziodoxol-3-one as a superior electrophilic chlorinating agent. (2021). ResearchGate. [Link]
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Raju, G., et al. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Organic & Inorganic Chemistry, 2(2). [Link]
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N-Chlorosuccinimide (NCS). (n.d.). Organic Chemistry Portal. [Link]
-
Sharma, P., & Kumar, A. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Research Journal of Chemical Sciences, 5(12), 54-73. [Link]
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Al-Zaydi, K. M. (2009). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Molecules, 14(7), 2457-2467. [Link]
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Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1‑Chloro‑1,2-benziodoxol-3-one. (2016). Organic Letters, 18(9), 2086-2089. [Link]
-
Wang, B., et al. (2019). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 10(10), 1436-1441. [Link]
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An In-Depth Technical Guide to 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid is a heterocyclic compound featuring a fused pyrazolo[1,5-a]pyridine bicyclic system. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines and other endogenous molecules, making it a "privileged scaffold" in drug discovery. The presence of a chloro group at the 3-position and a carboxylic acid at the 5-position provides avenues for diverse chemical modifications, allowing for the fine-tuning of its physicochemical and pharmacological properties. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this versatile molecule.
Core Chemical Properties
Key physicochemical properties of 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid are crucial for its handling, formulation, and development as a potential therapeutic agent.
| Property | Value | Source |
| CAS Number | 876379-80-5 | [1] |
| Molecular Formula | C₈H₅ClN₂O₂ | [1] |
| Molecular Weight | 196.59 g/mol | [1] |
| Appearance | White Powder | [2] |
| Purity | ≥98% | [2] |
Synthesis and Purification
The synthesis of 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid typically involves the construction of the pyrazolo[1,5-a]pyridine core followed by functional group manipulations. While a specific, detailed protocol for this exact molecule is not widely published, a general retrosynthetic analysis points to a multi-step process.
A plausible synthetic approach involves the cyclization of a suitably substituted pyridine derivative to form the bicyclic pyrazolopyridine core. This is often followed by chlorination and the introduction or modification of the carboxylic acid group.
}
General Experimental Protocol (Hypothetical):
A common route to the pyrazolo[1,5-a]pyridine scaffold involves the reaction of an N-aminopyridinium salt with a suitable three-carbon component. The carboxylic acid can be introduced as an ester and later hydrolyzed.
-
N-amination of a substituted pyridine: A pyridine precursor is N-aminated using a reagent like O-mesitylenesulfonylhydroxylamine (MSH).
-
Cycloaddition: The resulting N-aminopyridinium salt undergoes a [3+2] cycloaddition with an propiolate ester, such as ethyl propiolate, to form the pyrazolo[1,5-a]pyridine-3-carboxylate.
-
Hydrolysis: The ester is hydrolyzed to the carboxylic acid using standard basic conditions (e.g., NaOH in a mixture of water and an organic solvent like methanol or THF).
-
Chlorination: A chlorinating agent is then used to introduce the chloro group at the 3-position.
Purification is typically achieved through recrystallization or column chromatography.
Chemical Reactivity and Derivatization
The reactivity of 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid is dictated by its three key functional components: the pyrazolo[1,5-a]pyridine core, the chloro substituent, and the carboxylic acid group.
Reactions of the Carboxylic Acid:
The carboxylic acid moiety is a versatile handle for derivatization, most commonly through amide bond formation . This is a crucial reaction in medicinal chemistry for creating libraries of compounds with diverse biological activities. A variety of modern coupling reagents can be employed for this transformation.[3]
}
Reactions of the Chloro Substituent:
The chloro group at the 3-position is susceptible to nucleophilic aromatic substitution (SNA_r) . The electron-withdrawing nature of the fused ring system can facilitate the displacement of the chloride by various nucleophiles, such as amines, alcohols, and thiols. This allows for the introduction of a wide range of substituents at this position to explore structure-activity relationships.
Reactions of the Pyrazolopyridine Core:
The bicyclic ring system itself can undergo various transformations, including electrophilic substitution reactions, although the conditions need to be carefully controlled to avoid unwanted side reactions.
Medicinal Chemistry and Biological Significance
The pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to bind to a variety of biological targets.
Potential Therapeutic Applications:
-
Antitubercular Agents: Derivatives of pyrazolo[1,5-a]pyridine-3-carboxamide have shown potent in vitro activity against Mycobacterium tuberculosis, including drug-resistant strains.[4]
-
Kinase Inhibitors: The pyrazolo[1,5-a]pyrimidine scaffold is found in numerous kinase inhibitors, which are crucial in cancer therapy. These compounds can target a range of kinases, including CDKs and Trks.
-
PI3K Inhibitors: Pyrazolo[1,5-a]pyrimidine derivatives have been developed as selective inhibitors of phosphoinositide 3-kinases (PI3Ks), which are involved in cell signaling pathways related to cancer and inflammation.[5]
The carboxylic acid group in the target molecule can act as a key pharmacophoric feature, participating in hydrogen bonding interactions with biological targets. However, in some cases, the carboxylic acid can lead to poor pharmacokinetic properties. In such instances, it can be replaced with bioisosteres to improve drug-like properties while maintaining biological activity.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid. It is recommended to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid is a valuable building block in medicinal chemistry, offering multiple points for diversification. Its core pyrazolo[1,5-a]pyridine scaffold is a well-established pharmacophore in a range of therapeutic areas. Further research into the specific properties and biological activities of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.
References
-
[Reactions with heterocyclic amidines: Synthesis of several new pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a][5][6][7]triazines - ResearchGate]([Link])
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An In-Depth Technical Guide to 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Medicinal Chemistry
3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid, identified by the CAS number 876379-80-5 , is a heterocyclic compound built upon the pyrazolo[1,5-a]pyridine core.[1] This bicyclic aromatic system, an isostere of purine, is considered a "privileged scaffold" in drug discovery. Its unique three-dimensional structure and electronic properties have made it a cornerstone in the development of a diverse range of therapeutic agents, from anti-tubercular treatments to kinase inhibitors.[2][3] This guide provides a comprehensive overview of its synthesis, properties, and burgeoning applications for professionals in the field of drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid are summarized in the table below.
| Property | Value | Source |
| CAS Number | 876379-80-5 | [1] |
| Molecular Formula | C₈H₅ClN₂O₂ | [1] |
| Molecular Weight | 196.59 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in organic solvents such as methanol and ethyl acetate.[4] |
Synthesis of 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid: A Step-by-Step Protocol
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid.
Experimental Protocol
Step 1: Synthesis of the N-Aminopyridinium Salt
-
To a solution of a suitable substituted pyridine in a dry, inert solvent (e.g., dichloromethane), add an aminating agent such as O-(mesitylenesulfonyl)hydroxylamine at 0 °C.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
The resulting N-aminopyridinium salt can often be precipitated by the addition of a non-polar solvent like diethyl ether and collected by filtration.
Step 2: [3+2] Cycloaddition
-
Dissolve the N-aminopyridinium salt in a suitable solvent (e.g., N-methylpyrrolidone).
-
Add an ethyl propiolate derivative and a base (e.g., triethylamine).
-
Heat the reaction mixture under reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent like ethyl acetate.
-
Purify the crude product by column chromatography on silica gel to obtain the ethyl 3-chloropyrazolo[1,5-a]pyridine-5-carboxylate.
Step 3: Saponification to the Carboxylic Acid
-
Dissolve the purified ester in a mixture of methanol and water.
-
Add an excess of a base, such as sodium hydroxide, and stir the mixture at room temperature overnight.
-
Monitor the hydrolysis by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Acidify the aqueous residue with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with water, and dry under vacuum to yield 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid.
Reaction Mechanism: The [3+2] Cycloaddition
The core of the pyrazolo[1,5-a]pyridine synthesis lies in the [3+2] cycloaddition reaction. This is a type of pericyclic reaction where a 1,3-dipole reacts with a dipolarophile to form a five-membered ring.
Caption: Generalized mechanism of the [3+2] cycloaddition for pyrazolo[1,5-a]pyridine synthesis.
In this reaction, the N-aminopyridinium salt, upon treatment with a base, forms an N-ylide which acts as the 1,3-dipole. This ylide then undergoes a cycloaddition with an alkyne (the dipolarophile), such as ethyl propiolate, to form a transient cycloadduct. Subsequent aromatization, often through oxidation, leads to the stable pyrazolo[1,5-a]pyridine ring system.
Applications in Drug Discovery
The pyrazolo[1,5-a]pyridine scaffold is a versatile platform for the development of novel therapeutics. The presence of the carboxylic acid moiety in 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid provides a crucial handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives with diverse pharmacological activities.
Antitubercular Agents
Several studies have highlighted the potential of pyrazolo[1,5-a]pyridine-3-carboxamides as potent antitubercular agents.[2][5] These compounds have demonstrated significant in vitro activity against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis.[1][2] The carboxylic acid at the 5-position of the core scaffold can be readily converted to a variety of amides, enabling the exploration of structure-activity relationships and the optimization of potency and pharmacokinetic properties.
Caption: Drug discovery workflow starting from the core scaffold.
Kinase Inhibitors
The pyrazolopyridine core is also a recognized "hinge-binding" motif in the design of kinase inhibitors.[3] Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The pyrazolo[1,5-a]pyridine scaffold can mimic the adenine core of ATP, allowing it to bind to the ATP-binding site of kinases and inhibit their activity. The development of derivatives from 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid could lead to the discovery of novel and selective kinase inhibitors for targeted cancer therapy.[6][7]
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid. While specific toxicity data for this compound is not available, related compounds are known to be irritants.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid represents a valuable building block for the synthesis of novel compounds with significant therapeutic potential. Its versatile pyrazolo[1,5-a]pyridine core, combined with a strategically placed carboxylic acid handle, makes it an attractive starting point for the development of new drugs targeting a range of diseases, from infectious diseases like tuberculosis to cancer. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and holds promise for the future of drug discovery.
References
- Mahendra, K. R., & Rai, K. L. M. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Organic Chemistry: Current Research, 5(5), 1-6.
- Wang, B., et al. (2018). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Infectious Diseases, 4(10), 1463-1476.
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ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5. Retrieved from [Link]
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Sinfoo Biotech. (n.d.). 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid. Retrieved from [Link]
- Li, X., et al. (2017). Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. European Journal of Medicinal Chemistry, 125, 41-48.
- Zhang, Y., et al. (2018). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters, 9(10), 1016-1021.
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Sunose, M., et al. (2012). Discovery of 5-(2-amino-[1][2][4]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease. Bioorganic & Medicinal Chemistry Letters, 22(14), 4613-4618.
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Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold
An In-Depth Technical Guide to the Solubility of 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and materials science.[1] Its unique electronic properties, arising from the fusion of a π-excessive pyrazole ring with a π-deficient pyridine ring, make it a versatile building block for developing novel therapeutic agents and functional materials.[1][2] Compounds incorporating this structure have demonstrated a wide array of biological activities, including applications as kinase inhibitors and anti-cancer agents.[2] 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid is a specific analogue of interest, likely as an intermediate or a final active pharmaceutical ingredient (API) in drug discovery pipelines.[3]
The solubility of an API is a critical determinant of its bioavailability and therapeutic efficacy. Poor solubility can lead to challenging formulation development, variable absorption, and ultimately, clinical failure. This guide provides a comprehensive analysis of the factors governing the solubility of 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid. In the absence of extensive published experimental data for this specific isomer, we will leverage fundamental physicochemical principles and comparative analysis to build a robust predictive framework. Furthermore, we will detail a gold-standard experimental protocol for accurately determining its thermodynamic solubility, providing researchers with a practical and self-validating methodology.
Section 1: Physicochemical Profile and Structural Analysis
To understand the solubility of 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid, we must first dissect its molecular structure and the contribution of each functional group.
Molecular Structure:
-
Chemical Name: 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid
-
Molecular Formula: C₈H₅ClN₂O₂
The molecule is composed of three key components:
-
Pyrazolo[1,5-a]pyridine Core: This fused aromatic ring system is inherently rigid and largely hydrophobic. The nitrogen atoms within the rings can act as hydrogen bond acceptors, slightly mitigating its nonpolar character.
-
Carboxylic Acid Group (-COOH): This is the primary driver of polarity and aqueous solubility. It can act as both a hydrogen bond donor and acceptor. Crucially, its acidic proton allows for pH-dependent ionization.
-
Chloro Substituent (-Cl): The chlorine atom is an electron-withdrawing group that increases the molecule's overall lipophilicity (hydrophobicity), thereby counteracting the solubilizing effect of the carboxylic acid.
The interplay between the hydrophilic carboxylic acid and the lipophilic chloro-substituted aromatic core dictates the molecule's solubility profile.[6][7]
Section 2: A Theoretical Framework for Solubility
Aqueous Solubility and the Impact of pH
The solubility of carboxylic acids in water is a direct function of the molecule's overall polarity and its ability to ionize.[8]
-
At Low pH (Acidic Conditions): Below its acid dissociation constant (pKa), the carboxylic acid group remains in its neutral, protonated form (-COOH). In this state, the molecule's solubility is limited and dominated by the large, hydrophobic surface area of the fused ring system.
-
At High pH (Neutral to Basic Conditions): As the pH of the solution rises above the compound's pKa, the carboxylic acid is deprotonated to form the corresponding carboxylate anion (-COO⁻).[9] This ionization introduces a formal negative charge, dramatically increasing the molecule's polarity and its ability to form strong ion-dipole interactions with water molecules. This leads to a significant increase in aqueous solubility.[8][9]
This pH-dependent behavior is a critical consideration in drug development, influencing everything from formulation design to the site of absorption in the gastrointestinal tract.
Solubility in Organic Solvents
The "like dissolves like" principle governs solubility in organic media.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are expected to be excellent choices for dissolving 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid. They can effectively solvate the polar carboxylic acid group through strong dipole-dipole interactions without the steric hindrance of hydrogen bonding networks, leading to high solubility.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is anticipated in these solvents. They can engage in hydrogen bonding with both the carbonyl oxygen and the hydroxyl proton of the carboxylic acid group.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Very poor solubility is predicted. The high polarity of the carboxylic acid headgroup makes it energetically unfavorable to dissolve in a nonpolar environment.
-
Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): Limited to moderate solubility is expected. While these solvents can interact with the chloro-substituent and the aromatic core, they are poor partners for the hydrogen-bonding carboxylic acid group.
Section 3: Predicted Solubility Profile
Based on the theoretical framework, the following table summarizes the predicted solubility behavior of 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid. This serves as a hypothesis-driven guide for experimental work.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Aqueous Buffers | pH 2.0 Buffer | Low | The compound is in its neutral, less polar form. |
| pH 7.4 Buffer | High | The compound is deprotonated to its highly soluble carboxylate salt form. | |
| Polar Aprotic | DMSO, DMF | Very High | Strong dipole-dipole interactions effectively solvate the molecule. |
| Polar Protic | Methanol, Ethanol | High | Capable of forming strong hydrogen bonds with the carboxylic acid group. |
| Chlorinated | Dichloromethane | Low to Moderate | Mismatched polarity; unable to effectively solvate the -COOH group. |
| Nonpolar | Hexane, Toluene | Very Low | The polar carboxylic acid prevents dissolution in a hydrophobic environment. |
Section 4: Gold-Standard Protocol for Thermodynamic Solubility Determination
To move from prediction to empirical data, a robust and reproducible experimental method is required. The Equilibrium Shake-Flask Method is the universally accepted gold standard for determining thermodynamic solubility.[10][11]
Experimental Workflow Diagram
Caption: Experimental workflow for the Shake-Flask solubility assay.
Detailed Step-by-Step Methodology
-
Preparation of Materials:
-
Accurately weigh a sufficient amount of 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid.
-
Prepare all desired solvent systems (e.g., phosphate buffers at pH 2.0, 6.8, and 7.4; DMSO; methanol). Ensure aqueous buffers are at the correct pH and ionic strength.
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) for creating calibration standards.
-
-
Sample Incubation:
-
Add an excess of the solid compound to a known volume of each solvent system in a glass vial. An amount that is 2-3 times the expected solubility is a good starting point.
-
Causality: Adding a clear excess of solid is mandatory to ensure the final solution is truly saturated and in equilibrium with the solid phase.[10] The presence of undissolved solid at the end of the experiment is a key validation checkpoint.
-
Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Equilibrate for a minimum of 24 hours. For crystalline compounds, 48-72 hours may be necessary to ensure the system has reached thermodynamic equilibrium.
-
-
Phase Separation:
-
After equilibration, carefully remove the vials. Visually confirm that undissolved solid is still present.
-
Centrifuge the vials at high speed (e.g., 14,000 rpm for 10-15 minutes) to pellet the majority of the undissolved solid.
-
Causality: This step clarifies the supernatant, making the subsequent filtration step more efficient and preventing filter clogging.
-
Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF) into a clean vial. Discard the first few drops to saturate any potential binding sites on the filter membrane.
-
-
Quantification by HPLC-UV:
-
Prepare a set of calibration standards by serially diluting the stock solution. The concentration range should bracket the expected concentration of the saturated samples.
-
Accurately dilute the filtered saturated samples with mobile phase to bring their concentration within the linear range of the calibration curve.
-
Analyze the standards and the diluted samples by a validated reverse-phase HPLC-UV method. The detection wavelength should be set to the λmax of the compound to ensure maximum sensitivity.
-
Trustworthiness: Quantification against a multi-point calibration curve ensures the accuracy and reliability of the final solubility value.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area from the HPLC analysis versus the known concentration of the standards.
-
Use the linear regression equation from the calibration curve to determine the concentration of the diluted samples.
-
Calculate the original solubility in the saturated solution by multiplying the determined concentration by the dilution factor. Report the final solubility in standard units (e.g., mg/mL or µg/mL).
-
Conclusion and Future Directions
The solubility of 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid is governed by a delicate balance between its polar, ionizable carboxylic acid function and its lipophilic, aromatic core. Its aqueous solubility is predicted to be highly pH-dependent, a critical factor for any potential pharmaceutical application. While theoretical principles provide a strong predictive foundation, empirical determination via the detailed shake-flask protocol is essential for obtaining accurate data for research and development.
Future work should focus on experimentally determining the pKa of the compound, which will allow for precise modeling of its pH-solubility profile. Additionally, kinetic solubility assays can be employed for higher throughput screening in early-stage discovery to quickly assess solubility in various media, complementing the foundational thermodynamic data provided by the shake-flask method.
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Pyrazolo[1, 5-A]Pyridine-5-Carboxylic Acid. Colorcom Group. [Link]
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Introduction: The Pyrazolo[1,5-a]pyridine Scaffold as a Privileged Core in Drug Discovery
An In-Depth Technical Guide to the Biological Screening of Pyrazolo[1,5-a]pyridine Libraries
The pyrazolo[1,5-a]pyrimidine structural motif, a fused N-heterocyclic system, represents a "privileged scaffold" in medicinal chemistry.[1] Its rigid, planar structure and synthetic versatility allow for extensive structural modifications, making it an ideal starting point for combinatorial library design and drug discovery.[1] Compounds built on this core have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, antiviral, and kinase inhibitory properties.[2] This wide-ranging potential has cemented the pyrazolo[1,5-a]pyrimidine nucleus as a critical component in the development of targeted therapies.
Notably, this scaffold serves as the hinge-binding core in numerous protein kinase inhibitors, effectively mimicking ATP to occupy the enzyme's active site.[2][3] Its derivatives have been successfully developed as inhibitors for a range of critical cancer-related kinases, including Tropomyosin Receptor Kinases (Trks), PI3 Kinase (PI3K), Pim-1, and Cyclin-Dependent Kinases (CDKs).[4][5][6] The FDA-approved RET kinase inhibitor Selpercatinib, used in the treatment of lung and thyroid cancers, features a pyrazolo[1,5-a]pyridine core, underscoring the clinical significance of this heterocyclic system.[3]
This guide provides a comprehensive framework for the biological screening of pyrazolo[1,5-a]pyridine libraries, from initial library synthesis and high-throughput screening to hit validation and cellular characterization. It is designed for researchers and drug development professionals, offering field-proven insights into experimental design, protocol execution, and data interpretation.
Part 1: Library Design and Synthesis
The foundation of any successful screening campaign is a high-quality, structurally diverse compound library. For pyrazolo[1,5-a]pyridines, the synthetic goal is to create a collection of molecules with varied substituents at key positions to comprehensively probe the chemical space around a biological target.
Core Synthetic Strategies
The most common and robust method for synthesizing the pyrazolo[1,5-a]pyrimidine core involves the cyclization and condensation of 1H-pyrazol-5-amine precursors with 1,3-biselectrophilic compounds.[1]
Causality Behind the Choice of Method: For library synthesis, efficiency, and the potential for diversification are paramount. Therefore, methods like microwave-assisted synthesis and multicomponent reactions are often preferred over traditional, multi-step approaches. Microwave-assisted synthesis significantly reduces reaction times and can increase yields, making it ideal for rapidly generating analogs.[2] Multicomponent reactions, where three or more reactants are combined in a single step, are exceptionally efficient for building molecular complexity and diversity.[1][2]
Workflow for Library Synthesis:
Caption: Workflow for Pyrazolo[1,5-a]pyridine Library Generation.
Example Synthetic Approach: Reaction with β-Diketones
A prevalent method involves reacting a 5-aminopyrazole derivative with a β-diketone or a related α,β-unsaturated ketone in the presence of an acid catalyst, such as acetic acid or KHSO4.[4] This reaction proceeds via a condensation mechanism to form the fused pyrimidine ring, yielding the desired pyrazolo[1,5-a]pyrimidine scaffold. The diversity of the final library is generated by varying the substituents on both the aminopyrazole and the diketone starting materials.
Part 2: The Biological Screening Cascade
A tiered screening approach is essential for efficiently identifying and validating potent and selective compounds from a large library. This cascade moves from high-throughput, single-concentration assays to more complex, lower-throughput biological characterization.
Tier 1: Primary High-Throughput Screening (HTS)
The objective of primary HTS is to rapidly screen the entire library at a single concentration against the biological target of interest to identify initial "hits."
Focus: Kinase Inhibition Given the prevalence of pyrazolo[1,5-a]pyridines as kinase inhibitors, a common HTS assay measures the inhibition of a specific protein kinase.[2][7]
Experimental Protocol: In Vitro Kinase Activity Assay (Fluorescence-Based)
This protocol describes a generic, 384-well format assay to identify inhibitors of a target kinase (e.g., PI3Kα, Pim-1, CDK2).
-
Plate Preparation:
-
Using an acoustic liquid handler, dispense 50 nL of each library compound (typically at 10 mM in DMSO) into individual wells of a 384-well assay plate.
-
Dispense 50 nL of DMSO into control wells (for 0% inhibition, "low control") and 50 nL of a known, potent inhibitor (e.g., Staurosporine) into positive control wells (for 100% inhibition, "high control").
-
-
Reagent Addition (Kinase and Substrate):
-
Prepare a kinase buffer solution (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Add 5 µL of the target kinase solution (e.g., PI3Kα at 2X final concentration) in kinase buffer to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of a solution containing the kinase substrate and ATP (both at 2X final concentration) in kinase buffer to all wells. The final compound concentration is typically 10 µM.
-
Incubate the plate at room temperature for 60 minutes. The causality here is that the kinase will phosphorylate its substrate using ATP; an effective inhibitor will block this process.
-
-
Detection:
-
Add 10 µL of a detection reagent (e.g., ADP-Glo™, HTRF®, or Z'-LYTE™) according to the manufacturer's instructions. This reagent generates a signal (luminescence or fluorescence) that is inversely proportional to kinase activity.
-
Incubate as required by the detection kit (typically 30-60 minutes).
-
-
Data Acquisition and Analysis:
-
Read the plate on a compatible plate reader.
-
Calculate the percent inhibition for each compound using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_High_Control) / (Signal_Low_Control - Signal_High_Control))
-
Hits are typically defined as compounds exhibiting inhibition above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the DMSO controls).
-
Caption: Simplified PI3K/Akt Signaling Pathway Inhibition.
Tier 2: Hit Confirmation and Secondary Assays
Hits from the primary screen must be rigorously validated. This tier aims to confirm activity, determine potency, and assess initial selectivity.
-
Hit Confirmation: Re-test the primary hits under the same assay conditions to eliminate false positives.
-
Dose-Response Analysis (IC₅₀ Determination): Test the confirmed hits across a range of concentrations (e.g., an 8-point, 3-fold serial dilution) to determine the half-maximal inhibitory concentration (IC₅₀). This value is a critical measure of a compound's potency.
-
Selectivity Profiling: To ensure the compound's effect is not due to non-specific or off-target activity, it should be tested against a panel of related kinases. A compound that is highly potent against the target kinase but weak against others is considered selective, which is a desirable trait to minimize potential side effects.[7]
Table 1: Example Potency and Selectivity Data for a Hypothetical Pyrazolo[1,5-a]pyridine Hit
| Compound ID | Target Kinase (IC₅₀, nM) | Off-Target Kinase A (IC₅₀, nM) | Off-Target Kinase B (IC₅₀, nM) | Selectivity (Fold vs. A) | Selectivity (Fold vs. B) |
| PZP-001 | 9 | 1,250 | >10,000 | 139 | >1,111 |
| PZP-002 | 250 | 400 | 1,500 | 1.6 | 6 |
This table illustrates how quantitative data is used to compare compounds. PZP-001 is a highly potent and selective hit, whereas PZP-002 is less potent and non-selective.
Tier 3: Cellular and Functional Assays
After confirming biochemical activity, the next crucial step is to determine if the compound is active in a more complex, biologically relevant cellular environment.
Experimental Protocol: Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is commonly used to assess the anticancer potential of compounds.[8]
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the validated hit compounds in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compounds at various concentrations. Include DMSO-only wells as a vehicle control.
-
Incubate the plate for 72 hours. The long incubation period is chosen to allow the antiproliferative effects to manifest.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of Thiazolyl Blue Tetrazolium Bromide (MTT) in PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to a purple formazan precipitate.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and plot the results to determine the GI₅₀ (concentration for 50% growth inhibition).
-
A compound that shows a low GI₅₀ value in a cancer cell line demonstrates that its biochemical activity translates into a functional cellular effect, making it a promising lead for further development.[5]
Conclusion and Future Directions
The biological screening of pyrazolo[1,5-a]pyridine libraries is a systematic process that integrates synthetic chemistry with robust biochemical and cellular pharmacology. The journey from a diverse chemical library to a validated, selective, and cell-active lead compound requires careful planning, rigorous execution of protocols, and insightful data analysis. The versatility of the pyrazolo[1,5-a]pyridine scaffold ensures its continued prominence in drug discovery. Future efforts will likely focus on optimizing synthetic routes for even greater diversity, improving drug selectivity to minimize off-target effects, and enhancing bioavailability to increase clinical efficacy.[2][7]
References
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- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (PubMed Central)
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- Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. (Bentham Science)
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- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (NIH)
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Unlocking Therapeutic Potential: A Technical Guide to Pyrazolo[1,5-a]pyridine Derivatives and Their Molecular Targets
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrazolo[1,5-a]pyridine nucleus, a fused heterocyclic system, has garnered significant attention in the field of drug discovery for its remarkable versatility and potent biological activities. Its structural resemblance to the endogenous purine bases allows it to effectively interact with the ATP-binding sites of numerous enzymes, particularly kinases, making it a "privileged scaffold" for the design of targeted therapeutics.[1] This guide provides an in-depth exploration of the key therapeutic targets of pyrazolo[1,5-a]pyridine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation.
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive technical overview to inform and guide the development of novel therapeutics based on this promising chemical scaffold.
I. Protein Kinases: A Primary Frontier for Pyrazolo[1,5-a]pyridine Derivatives
Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] The pyrazolo[1,5-a]pyridine core has proven to be an exceptional framework for the development of potent and selective kinase inhibitors.
A. Phosphoinositide 3-Kinases (PI3Ks): Targeting a Key Oncogenic Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that governs cell growth, proliferation, and survival. Its aberrant activation is a frequent event in human cancers, making PI3K isoforms attractive therapeutic targets.
Pyrazolo[1,5-a]pyridine derivatives have been developed as potent inhibitors of Class I PI3K isoforms, with specific compounds demonstrating selectivity for p110α, PI3Kδ, and PI3Kγ.[3][4] These inhibitors typically act as ATP-competitive agents, occupying the kinase's active site and preventing the phosphorylation of its downstream substrates.[5] The morpholine ring at position 7 of the pyrazolo[1,5-a]pyrimidine core is often crucial for interaction with the hinge region of the enzyme, forming a key hydrogen bond with Val-828.[6]
SAR studies have revealed that substitutions around the pyrazolo[1,5-a]pyridine ring system significantly influence both potency and isoform selectivity. For instance, a benzenesulfonohydrazide moiety has been explored, with the 2,5-substitution pattern on the phenyl ring being important for PI3 kinase activity.[7] The development of indole-based substituents at the C(5) position has led to highly potent and selective PI3Kδ inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range.[8][9]
| Compound ID | Target Isoform | IC50 (nM) | Reference |
| 5x | p110α | 0.9 | [5] |
| CPL302253 (54) | PI3Kδ | 2.8 | [8] |
| CPL302415 (6) | PI3Kδ | 18 | [6] |
Table 1: Inhibitory Activity of Representative Pyrazolo[1,5-a]pyridine PI3K Inhibitors
Caption: PI3K Signaling Pathway and Inhibition by Pyrazolo[1,5-a]pyridine Derivatives.
B. Tropomyosin Receptor Kinases (Trks): A Pan-Cancer Target
The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are encoded by the NTRK genes. Gene fusions involving NTRK are oncogenic drivers in a wide range of solid tumors.[1] Several approved and clinical-stage Trk inhibitors feature the pyrazolo[1,5-a]pyrimidine scaffold.[1][10]
The development of Trk inhibitors has ushered in an era of tumor-agnostic therapies. Larotrectinib and Entrectinib are first-generation Trk inhibitors, while Repotrectinib and Selitrectinib are second-generation inhibitors designed to overcome acquired resistance mutations.[1][10] The pyrazolo[1,5-a]pyrimidine core is a key feature in many of these clinically successful molecules.[11]
A significant challenge in Trk inhibitor therapy is the emergence of resistance mutations. Researchers have designed novel 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives that demonstrate potent activity against clinically relevant resistance mutations, such as TRKAG667C.[12]
| Drug Name | Generation | Approval Status | Core Scaffold | Reference |
| Larotrectinib | First | Approved | - | [1] |
| Entrectinib | First | Approved | Pyrazolo[1,5-a]pyrimidine | [1] |
| Repotrectinib | Second | Approved | Pyrazolo[1,5-a]pyrimidine | [1][10] |
| Selitrectinib | Second | Clinical Trials | Pyrazolo[1,5-a]pyrimidine | [1][10] |
Table 2: Clinically Relevant Trk Inhibitors Featuring the Pyrazolo[1,5-a]pyrimidine Scaffold.
C. RET (Rearranged during Transfection) Kinase: A Driver in Lung and Thyroid Cancers
The RET proto-oncogene encodes a receptor tyrosine kinase, and its aberrant activation through mutations or fusions is a key driver in non-small cell lung cancer (NSCLC) and thyroid cancers.[13] Selpercatinib, an approved selective RET inhibitor, incorporates a pyrazolo[1,5-a]pyridine core.[13]
Pyrazolo[1,5-a]pyrimidine-based RET inhibitors are designed to be highly potent and selective. For example, compound WF-47-JS03 demonstrated over 500-fold selectivity for RET against the closely related kinase KDR.[14] This selectivity is crucial for minimizing off-target effects and improving the therapeutic window.
Caption: A Generalized Workflow for the Discovery and Development of Pyrazolo[1,5-a]pyridine-based Kinase Inhibitors.
D. Cyclin-Dependent Kinases (CDKs): Regulators of the Cell Cycle
CDKs are essential for the regulation of cell cycle progression, and their hyperactivity is a common feature of cancer.[15] Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of various CDKs, including CDK1, CDK2, and CDK9.[15][16] Compound 4k (BS-194), for example, is a selective and potent CDK inhibitor that has demonstrated antitumor effects in human tumor xenografts.[15][16]
II. Beyond Kinases: Expanding the Therapeutic Horizons
While kinase inhibition is a dominant theme, the therapeutic potential of pyrazolo[1,5-a]pyridine derivatives extends to other important target classes.
A. Antitubercular Activity: A New Front Against an Old Foe
Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat. Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have emerged as a promising new class of antitubercular agents with potent activity against both drug-susceptible and multidrug-resistant Mtb strains.[17][18][19]
While the precise mechanism of action for all derivatives is still under investigation, some pyrazolo[1,5-a]pyrimidin-7(4H)-ones have been shown to have modes of action distinct from inhibitors of cell-wall biosynthesis, isoprene biosynthesis, or iron uptake.[20] Resistance to some of these compounds has been linked to mutations in an FAD-dependent hydroxylase (Rv1751), which leads to compound catabolism.[20]
| Compound ID | Mtb Strain | MIC (µg/mL) | Reference |
| 5k | H37Rv | <0.002 | [17] |
| 6j | H37Rv | <0.002 | [18] |
| 7 | H37Rv | 0.006 | [19] |
Table 3: In Vitro Antitubercular Activity of Pyrazolo[1,5-a]pyridine-3-carboxamides.
B. Neurodegenerative Disorders: A Nascent but Promising Area
The application of pyrazolo[1,5-a]pyridine derivatives in neurodegenerative diseases like Alzheimer's is an emerging area of research. While the broader class of pyrazoline-containing compounds has shown promise as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), key targets in Alzheimer's disease, more specific research on the pyrazolo[1,5-a]pyridine scaffold is needed to fully elucidate its potential in this therapeutic area.[21][22][23]
III. Experimental Protocols: A Guide to In Vitro Evaluation
The following protocols provide a framework for the initial in vitro characterization of novel pyrazolo[1,5-a]pyridine derivatives as kinase inhibitors.
A. In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
1. Materials:
-
Purified recombinant kinase of interest
-
Specific peptide substrate for the kinase
-
ATP
-
Test compound (e.g., a pyrazolo[1,5-a]pyridine derivative)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
2. Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO.
-
Reaction Setup: In a 384-well plate, add the test compound dilutions, a positive control (a known inhibitor), and a negative control (DMSO).
-
Enzyme Addition: Add the purified kinase to each well and incubate briefly to allow for compound-enzyme interaction.
-
Initiation of Reaction: Add a mixture of the peptide substrate and ATP to initiate the kinase reaction. Incubate at 30°C for a predetermined time (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[24]
B. Target Validation in a Cellular Context
Confirming that a compound's antiproliferative effects are due to the inhibition of the intended target is a critical step.
1. Western Blot Analysis of Downstream Substrate Phosphorylation:
-
Cell Treatment: Treat cancer cells expressing the target kinase with increasing concentrations of the pyrazolo[1,5-a]pyridine inhibitor for a specified time.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated form of a known downstream substrate of the target kinase. A total protein antibody for the substrate should be used as a loading control.
-
Analysis: A dose-dependent decrease in the phosphorylation of the downstream substrate provides evidence of on-target activity in a cellular environment.[5]
IV. Conclusion and Future Directions
The pyrazolo[1,5-a]pyridine scaffold has firmly established itself as a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. The clinical success of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors for Trk and RET-driven cancers underscores the immense potential of this heterocyclic system.
Future research will likely focus on several key areas:
-
Enhancing Selectivity: Designing derivatives with improved selectivity profiles to minimize off-target toxicities.
-
Overcoming Resistance: Developing next-generation inhibitors that can effectively target resistance mutations that arise during therapy.
-
Exploring New Targets: Expanding the therapeutic applications of pyrazolo[1,5-a]pyridine derivatives to other diseases, including neurodegenerative and infectious diseases, by identifying and validating novel molecular targets.
-
Improving Physicochemical Properties: Optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their drug-like characteristics.
The continued exploration of the chemical space around the pyrazolo[1,5-a]pyridine nucleus, coupled with a deeper understanding of its interactions with biological targets, promises to yield a new generation of innovative and effective medicines.
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World Journal of Biology Pharmacy and Health Sciences. (2023). Target identification and validation in research. Retrieved from [Link]
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Mahajan, A. T., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. ResearchGate. Retrieved from [Link]
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Smith, J. (2023). Efficacy and Tolerability of Pyrazolo[1,5- a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. ResearchGate. Retrieved from [Link]
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Smith, J. (2023). Development of CDK inhibitors from existing pyrazolopyrimidine and.... ResearchGate. Retrieved from [Link]
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An In-Depth Technical Guide to 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid for Advanced Research and Development
This guide provides an in-depth technical overview of 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will explore its fundamental properties, synthesis, quality control, and applications, offering field-proven insights to facilitate its effective use in the laboratory.
Core Compound Profile
3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid (CAS No. 876379-80-5) is a bicyclic heteroaromatic compound.[1] The pyrazolo[1,5-a]pyridine scaffold is a "drug-like" moiety, structurally similar to purines, and is found in various clinically investigated and FDA-approved drugs.[2][3] This structural motif makes it a valuable starting point for the synthesis of novel therapeutic agents.
| Property | Value | Source |
| CAS Number | 876379-80-5 | [1] |
| Molecular Formula | C8H5ClN2O2 | [1] |
| Molecular Weight | 196.59 g/mol | [1] |
| Canonical SMILES | C1=CC(=C2C(=C1)N(N=C2Cl)C(=O)O | PubChem |
| Appearance | Typically a white to off-white or yellow solid | [4] |
| Purity | Commercially available in purities of 97% or higher | [5][6] |
Synthesis and Mechanistic Insights
The synthesis of pyrazolo[1,5-a]pyridine derivatives often involves a 1,3-dipolar cycloaddition reaction.[2] A common and effective pathway begins with the N-amination of a substituted pyridine, followed by cycloaddition with an appropriate propiolate ester. The resulting ester is then hydrolyzed to yield the target carboxylic acid.
Causality in Experimental Choices:
-
N-amination Reagent: Reagents like O-mesitylenesulfonylhydroxylamine (MSH) or O-(2,4-dinitrophenyl)hydroxylamine (DNPH) are chosen for their efficiency in forming the N-amino pyridinium salt, which is the key intermediate for the subsequent cycloaddition.[2]
-
Cycloaddition Partner: Ethyl propiolate is a common choice due to its reactivity and the relative ease of subsequent ester hydrolysis.
-
Hydrolysis Conditions: Saponification using a base like sodium hydroxide in a protic solvent (e.g., methanol/water) is a standard and reliable method for converting the ester to the carboxylic acid.[7] The reaction is typically monitored by TLC or LC-MS to ensure complete conversion.
Below is a generalized workflow for the synthesis of a pyrazolo[1,5-a]pyridine carboxylic acid.
Caption: Generalized synthetic workflow for pyrazolo[1,5-a]pyridine carboxylic acids.
Applications in Drug Discovery and Medicinal Chemistry
The pyrazolo[1,5-a]pyridine scaffold is of significant interest due to its prevalence in biologically active molecules. The carboxylic acid and chloro-substituents on the core of 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid provide two reactive handles for further chemical modification, making it a versatile building block.
-
Antitubercular Agents: Numerous studies have demonstrated the potent anti-Mycobacterium tuberculosis (Mtb) activity of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives.[2][8] These compounds have shown efficacy against both drug-sensitive and drug-resistant Mtb strains.[8] The carboxylic acid at the 5-position can be converted to an amide, which is a key pharmacophore in this class of compounds.
-
Kinase Inhibitors: The structural similarity of the pyrazolo[1,5-a]pyrimidine core (a related scaffold) to purines has led to its investigation in the development of kinase inhibitors, such as those targeting PI3Kδ.[3][9]
-
Other Therapeutic Areas: The scaffold has been explored for a range of other applications, including as anti-allergic agents and platelet aggregation inhibitors.[2]
The logical relationship of this molecule as a scaffold is illustrated below.
Caption: Role of the title compound as a versatile chemical scaffold.
Quality Control and Analytical Protocols
To ensure the reliability of experimental results, rigorous quality control of starting materials is paramount. For 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid, the following protocols are recommended for identity and purity verification.
A. Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a self-validating system for assessing the purity of the compound.
-
Objective: To determine the purity of the compound by separating it from potential impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of methanol or acetonitrile.
-
Analysis: Inject 10 µL. The purity is calculated as the percentage of the main peak area relative to the total peak area. A purity of >97% is generally acceptable for most research applications.
B. Identity Confirmation by Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the compound.
-
Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.
-
Method: Use the same LC method as above.
-
Expected Result: In positive ion mode, expect to observe the [M+H]⁺ ion at m/z 197.0. The characteristic chlorine isotope pattern (³⁵Cl/³⁷Cl in an approximate 3:1 ratio) should be visible at m/z 197 and 199.
Supplier Landscape
A variety of chemical suppliers offer 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid. When selecting a supplier, it is crucial to consider not only the price but also the stated purity, availability of analytical data (e.g., Certificate of Analysis, NMR, HPLC data), and lead times.
| Supplier | Typical Purity | Notes |
| Sinfoo Biotech | >98% | Provides basic product information.[1] |
| Sigma-Aldrich | Varies | Offers a wide range of research chemicals; purity and data availability should be confirmed for the specific product. |
| Sunway Pharm Ltd | 97% | Lists the compound as a heterocyclic building block for research use.[5] |
| Moldb | 98% | Provides access to analytical data like NMR, HPLC, and LC-MS.[6] |
| Other Research Chemical Suppliers | Varies | Numerous other suppliers list this compound; due diligence is recommended. |
Disclaimer: This list is not exhaustive and does not constitute an endorsement of any specific supplier. Researchers should perform their own evaluation. All products are intended for research and development purposes only.[5][10]
Conclusion
3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid is a high-value chemical intermediate with significant potential in the field of medicinal chemistry, particularly for the development of novel antitubercular agents. Its versatile structure allows for diverse chemical modifications. By employing robust synthesis strategies and rigorous analytical quality control, researchers can confidently utilize this building block to advance their drug discovery programs.
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Colorcom Group. Pyrazolo[1, 5-A]Pyridine-5-Carboxylic Acid. Available from: [Link]
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- 6. 1167055-29-9 | 6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid - Moldb [moldb.com]
- 7. 3-bromoH-pyrazolo[1,5-a]pyridine-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. calpaclab.com [calpaclab.com]
Methodological & Application
Application Note & Protocol: Robust Amidation of 3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic Acid
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a privileged core structure in modern medicinal chemistry, with derivatives showing promise in a range of therapeutic areas.[1][2][3][4] This application note provides a comprehensive guide to the amidation of 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid, a key building block for the synthesis of novel pharmaceutical candidates. We present a detailed, field-proven protocol utilizing O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent. Furthermore, we discuss the underlying reaction mechanism, provide a comparative overview of alternative coupling agents, and offer practical insights for reaction optimization and troubleshooting.
Introduction: The Significance of Pyrazolo[1,5-a]pyridine Amides
Amide bonds are one of the most fundamental and frequently synthesized functional groups in drug discovery, present in over a quarter of all known drugs.[5] The formation of an amide bond from a carboxylic acid and an amine is a thermodynamically favorable but kinetically slow process, requiring the activation of the carboxylic acid.[6] For heterocyclic carboxylic acids like 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid, efficient and mild coupling methods are essential to generate libraries of amide derivatives for structure-activity relationship (SAR) studies. The resulting amides are explored for their potential as kinase inhibitors, channel activators, and antitubercular agents, among other biological activities.[2][3][4]
The choice of coupling reagent is paramount to the success of the amidation reaction, influencing reaction rates, yields, and the suppression of side reactions, particularly racemization in the case of chiral substrates.[7][8] While classic carbodiimide reagents like EDC are effective, uronium-based reagents such as HATU have emerged as the "gold standard" for challenging couplings due to their high efficiency and ability to minimize epimerization.[8][9]
The Mechanism of HATU-Mediated Amidation
HATU-mediated amidation proceeds through a highly efficient, multi-step mechanism that ensures rapid and clean conversion to the desired amide product.[10][11] Understanding this pathway is key to optimizing reaction conditions.
-
Deprotonation: The process begins with a non-nucleophilic organic base, typically N,N-diisopropylethylamine (DIPEA), deprotonating the carboxylic acid to form a carboxylate anion.[11]
-
Activation: This carboxylate anion then performs a nucleophilic attack on the electron-deficient carbon of HATU. This forms an unstable O-acyl(tetramethyl)isouronium salt.[7][10]
-
Active Ester Formation: The OAt anion, displaced in the previous step, rapidly attacks the isouronium salt. This generates a highly reactive OAt-active ester and releases a stoichiometric amount of tetramethylurea as a byproduct.[10][11]
-
Nucleophilic Acyl Substitution: The primary or secondary amine, the ultimate nucleophile, attacks the carbonyl carbon of the OAt-active ester. The exceptional efficiency of HATU is attributed to a neighboring group effect from the pyridine nitrogen in the OAt moiety, which is believed to stabilize the transition state.[8][10] This leads to the formation of the thermodynamically stable amide bond and the regeneration of the HOAt catalyst.
Caption: Figure 1: HATU Amidation Mechanism.
Experimental Protocol: General Procedure for Amidation
This protocol provides a robust starting point for the amidation of 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid with a generic primary or secondary amine.
Materials and Reagents
-
Substrates:
-
3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid (1.0 equiv)
-
Amine (nucleophile, 1.1 - 1.2 equiv)
-
-
Coupling Reagent:
-
HATU (1.1 - 1.2 equiv)
-
-
Base:
-
N,N-diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 - 3.0 equiv)
-
-
Solvent:
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
-
Workup Reagents:
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
1N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Purification:
-
Silica gel for flash column chromatography
-
Appropriate eluent system (e.g., Hexanes/EtOAc or DCM/Methanol)
-
Step-by-Step Methodology
Caption: Figure 2: Experimental Workflow.
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid (1.0 equiv) and HATU (1.1 equiv).
-
Dissolution & Cooling: Add anhydrous DMF to achieve a concentration of approximately 0.1-0.2 M with respect to the carboxylic acid. Stir the mixture until all solids are dissolved. Cool the solution to 0 °C in an ice-water bath.[6]
-
Pre-activation: Add DIPEA (3.0 equiv) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15-30 minutes. This "pre-activation" step ensures the formation of the OAt-active ester before the amine is introduced.[6][9]
-
Amine Addition: Add the amine (1.1 equiv), either neat if it is a liquid or as a concentrated solution in anhydrous DMF.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 18 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Workup:
-
Upon completion, dilute the reaction mixture with a significant volume of ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x).[6] The acidic wash removes excess DIPEA, while the basic wash removes unreacted carboxylic acid and HOAt.
-
Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient to yield the pure amide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Comparative Overview of Coupling Reagents
While HATU is highly recommended, other reagents can also be effective. The choice often depends on the specific substrates, cost, and desired workup procedure.[6][12]
| Reagent System | Class | Equivalents (Typical) | Base | Key Advantages | Key Disadvantages |
| HATU | Uronium Salt | 1.1 - 1.2 | DIPEA | High efficiency, fast rates, low racemization, suitable for hindered substrates.[8] | High cost, produces urea byproduct. |
| EDC / HOBt | Carbodiimide | 1.2 - 1.5 | DIPEA/TEA | Water-soluble urea byproduct is easily removed by aqueous wash.[6] | Slower than HATU, higher risk of racemization without HOBt. |
| DCC / DMAP | Carbodiimide | 1.1 - 1.2 | DMAP | Inexpensive and effective for simple amides. | Dicyclohexylurea (DCU) byproduct is often insoluble, complicating purification.[13] |
| BOP-Cl | Phosphonium | 1.1 - 1.2 | TEA | Effective for hindered systems. | Produces carcinogenic HMPA as a byproduct. |
| PyBOP | Phosphonium | 1.1 - 1.2 | DIPEA | Similar to HATU in efficiency, less hygroscopic. | High cost. |
Troubleshooting and Optimization
-
Low Yield:
-
Cause: Insufficient activation or competing side reactions.
-
Solution: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the active ester.[9] Increase the pre-activation time or slightly increase the equivalents of HATU and base.
-
-
Reaction Stalls:
-
Cause: The amine may be poorly nucleophilic (e.g., an electron-deficient aniline).
-
Solution: Consider gentle heating (40-50 °C) after the initial reaction period at room temperature. Alternatively, switch to a more potent coupling reagent like PyAOP for particularly difficult cases.[14]
-
-
Difficult Purification:
-
Cause: Byproducts from the coupling reagent (e.g., tetramethylurea, DCU).
-
Solution: For HATU, the aqueous workup is usually sufficient to remove the water-soluble tetramethylurea. If using EDC, ensure thorough aqueous washes.[6] For DCC, filtering the reaction mixture before workup can remove much of the precipitated DCU.
-
Conclusion
The amidation of 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid is a critical transformation for the synthesis of biologically active molecules. The HATU-mediated protocol detailed herein offers a reliable, efficient, and high-yielding method applicable to a wide range of amine nucleophiles. By understanding the reaction mechanism and potential pitfalls, researchers can successfully and reproducibly synthesize target amides, accelerating the pace of drug discovery and development.
References
-
HATU - Wikipedia . Wikipedia. [Link]
-
Amine to Amide Mechanism - HATU . Common Organic Chemistry. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents . National Institutes of Health (NIH). [Link]
-
HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation . Inhibitor Research Hub. [Link]
-
Amine to Amide (EDC + HOBt) . Common Organic Chemistry. [Link]
-
Coupling Reagents . Aapptec Peptides. [Link]
-
Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid . Technology Networks. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents . HepatoChem. [Link]
- US20180148447A1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use.
-
Amides from Carboxylic Acids-DCC and EDC Coupling . Chemistry Steps. [Link]
- US4097483A - Pyrazolo 1,5-a!pyridines.
-
#Amide #Coupling #Reagents: #DCC, #EDCI, #HATU, and #BOP . YouTube. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP . Aapptec. [Link]
-
Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings . Luxembourg Bio Technologies. [Link]
- EP4460501A4 - PYRAZOLO[1,5-A PYRIDINE-2,3-YL AMIDES AS KV7 CHANNEL ACTIVATORS.
- WO2015100117A1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use.
- WO2010007074A1 - Pyrazolo [1, 5-a] pyrimidine derivatives.
-
Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents . National Institutes of Health (NIH). [Link]
-
An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors . MDPI. [Link]
-
Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines . National Institutes of Health (NIH). [Link]
-
Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole . Der Pharma Chemica. [Link]
-
Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects . PubMed. [Link].nlm.nih.gov/18275179/)
Sources
- 1. US20180148447A1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use - Google Patents [patents.google.com]
- 2. EP4460501A4 - PYRAZOLO[1,5-A PYRIDINE-2,3-YL AMIDES AS KV7 CHANNEL ACTIVATORS - Google Patents [patents.google.com]
- 3. WO2015100117A1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use - Google Patents [patents.google.com]
- 4. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
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- 9. peptidebridge.com [peptidebridge.com]
- 10. HATU - Wikipedia [en.wikipedia.org]
- 11. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 14. peptide.com [peptide.com]
Application Notes and Protocols for the Amidation of Pyrazolo[1,5-a]pyridine Carboxylic Acid
Introduction: The Significance of Pyrazolo[1,5-a]pyridine Carboxamides in Modern Drug Discovery
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities. Amide derivatives of pyrazolo[1,5-a]pyridine carboxylic acids, in particular, have emerged as a cornerstone in the development of novel therapeutics, demonstrating potential as antitubercular agents and kinase inhibitors.[1][2] The amide bond, a fundamental linkage in biological systems, imparts crucial structural rigidity and hydrogen bonding capabilities, enabling high-affinity interactions with biological targets.
The synthesis of pyrazolo[1,5-a]pyridine carboxamides is a critical transformation for lead optimization and the generation of compound libraries for high-throughput screening. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of appropriate coupling reagents and detailed protocols for the efficient amidation of pyrazolo[1,5-a]pyridine carboxylic acids.
Choosing the Right Tool for the Job: A Comparative Analysis of Common Coupling Reagents
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid. The choice of coupling reagent is paramount and depends on factors such as the reactivity of the substrates, potential for side reactions, and the desired reaction conditions. The pyrazolo[1,5-a]pyridine ring system is electron-deficient, which can influence the reactivity of the carboxylic acid and necessitate careful selection of the coupling strategy. Below is a comparative overview of commonly employed coupling reagents for the amidation of pyrazolo[1,5-a]pyridine carboxylic acids.
| Coupling Reagent System | Mechanism of Action | Advantages | Disadvantages |
| EDC/HOBt | Carbodiimide-mediated activation to form a reactive O-acylisourea intermediate, which is then converted to a more stable HOBt-ester to minimize side reactions and racemization.[3] | - Water-soluble byproducts, facilitating purification.- Cost-effective.- Widely applicable and well-established. | - Can be less effective for sterically hindered or electron-deficient substrates.- Risk of racemization, although mitigated by HOBt. |
| HATU | Uronium salt-based activation that forms a highly reactive OAt-active ester.[3] | - High coupling efficiency, especially for challenging substrates.- Low propensity for racemization.- Fast reaction rates. | - More expensive than carbodiimide-based reagents.- Byproducts can sometimes complicate purification. |
| EDC/DMAP/HOBt (catalytic) | Carbodiimide activation with the addition of DMAP as an acyl transfer catalyst, forming a highly reactive acylpyridinium intermediate. | - Particularly effective for electron-deficient carboxylic acids and amines.[1]- Can overcome sluggish reactions. | - DMAP is toxic and requires careful handling.- Optimization of reagent stoichiometry is crucial. |
Reaction Mechanisms and Workflows
A foundational understanding of the reaction mechanisms is crucial for troubleshooting and optimizing amidation reactions.
EDC/HOBt-Mediated Amidation
The reaction proceeds through the initial activation of the carboxylic acid by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization and can undergo intramolecular rearrangement to form an inactive N-acylurea. The addition of 1-hydroxybenzotriazole (HOBt) intercepts the O-acylisourea to form a more stable and reactive HOBt-ester, which then readily reacts with the amine to yield the desired amide.
Caption: EDC/HOBt-mediated amidation workflow.
HATU-Mediated Amidation
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that activates the carboxylic acid to form a highly reactive OAt-active ester. The 7-azabenzotriazole moiety enhances the reactivity and reduces the risk of racemization compared to HOBt. The reaction is typically carried out in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).
Caption: HATU-mediated amidation workflow.
Detailed Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific substrates and desired scale.
Protocol 1: General Procedure for Amidation using EDC/HOBt
Materials:
-
Pyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
EDC·HCl (1.2-1.5 equiv)
-
HOBt (1.2-1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup reagents (e.g., water, brine, ethyl acetate, sodium sulfate)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 equiv) dropwise to the cooled solution.
-
Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure pyrazolo[1,5-a]pyridine carboxamide.
Protocol 2: General Procedure for Amidation using HATU
Materials:
-
Pyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
HATU (1.1-1.3 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup reagents
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the pyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.
-
Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 1-18 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to yield the desired amide.[4]
Protocol 3: Enhanced Protocol for Electron-Deficient Substrates using EDC/DMAP/HOBt
This protocol is particularly useful when dealing with less reactive pyrazolo[1,5-a]pyridine carboxylic acids or electron-deficient amines.[1]
Materials:
-
Pyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 equiv)
-
Amine (1.2 equiv)
-
EDC·HCl (1.0 equiv)
-
4-Dimethylaminopyridine (DMAP) (1.0 equiv)
-
HOBt (0.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (as needed)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
To a stirred solution of the amine (1.2 equiv) in anhydrous acetonitrile, add the pyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 equiv), EDC·HCl (1.0 equiv), HOBt (0.1 equiv), and DMAP (1.0 equiv).
-
Stir the resulting mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction time may vary depending on the substrates.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Incomplete activation of the carboxylic acid.- Low nucleophilicity of the amine.- Steric hindrance.- Impure starting materials or wet solvents. | - Switch to a more powerful coupling reagent like HATU.- For electron-deficient systems, consider the EDC/DMAP/HOBt protocol.- Increase reaction temperature or time.- Ensure all reagents and solvents are anhydrous and of high purity. |
| Formation of N-acylurea Byproduct (with EDC) | - Slow reaction of the O-acylisourea intermediate with the amine. | - Ensure an adequate amount of HOBt is used to trap the intermediate.- Add the amine as soon as the activation is complete. |
| Racemization of Chiral Centers | - Prolonged exposure to activating agents or base. | - Use a coupling reagent known for low racemization, such as HATU.- Keep the reaction temperature low (0 °C to room temperature).- Use a non-nucleophilic base like DIPEA. |
| Difficult Purification | - Water-insoluble urea byproducts (e.g., from DCC).- Excess coupling reagent or base. | - Use EDC for its water-soluble urea byproduct.- Perform an aqueous workup to remove water-soluble impurities.- Optimize stoichiometry to avoid large excesses of reagents. |
Conclusion
The amidation of pyrazolo[1,5-a]pyridine carboxylic acids is a robust and versatile reaction that is central to the synthesis of many potential therapeutic agents. A judicious choice of coupling reagent, coupled with carefully controlled reaction conditions, is key to achieving high yields and purity. This application note provides a solid foundation for researchers to successfully synthesize pyrazolo[1,5-a]pyridine carboxamides, with protocols that can be adapted to a wide range of substrates. For particularly challenging couplings involving electron-deficient or sterically hindered partners, the use of more potent activating agents like HATU or the inclusion of a catalyst such as DMAP is recommended.
References
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PubMed Central (PMC). [Link]
-
Hu, X., Wan, B., Lu, X., et al. (2019). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. [Link]
Sources
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- 2. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
Application Note: Streamlining Drug Discovery with 3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic Acid for Parallel Library Synthesis
Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine core is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide spectrum of biological activities and its presence in numerous clinically evaluated compounds.[1][2] Derivatives of this scaffold have shown potential as kinase inhibitors, anticancer agents, and therapeutics for various other conditions, making it a "privileged scaffold" in drug design.[2][3][4] To effectively explore the chemical space around this valuable core, modern drug discovery programs rely on parallel synthesis, a high-throughput technique that enables the rapid generation and optimization of large, diverse compound libraries.[5][6]
This application note provides a detailed guide for leveraging 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid (CAS: 876379-80-5) as a versatile building block for parallel synthesis.[7] This molecule is strategically designed with two distinct and chemically orthogonal functional handles: a carboxylic acid at the C5 position and a chloro group at the C3 position. This bifunctionality allows for systematic diversification, enabling researchers to efficiently generate large libraries of novel compounds and accelerate the hit-to-lead process.
The Bifunctional Scaffold: Two Points for Diversification
The power of 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid lies in its two reactive sites, which can be addressed with different classes of chemical reactions.
-
C5-Carboxylic Acid: This group is an ideal handle for amide bond formation , one of the most fundamental and reliable reactions in medicinal chemistry. It allows for the introduction of a vast array of commercially available primary and secondary amines, modulating properties like solubility, polarity, and hydrogen bonding capacity.
-
C3-Chloro Group: The aryl chloride at this position is a substrate for modern palladium-catalyzed cross-coupling reactions . This enables the formation of new carbon-carbon (C-C) or carbon-nitrogen (C-N) bonds, providing access to a rich diversity of structural motifs that are often inaccessible through classical methods.[8][9]
The differential reactivity of these two groups—amide coupling under standard conditions and cross-coupling requiring a specific catalyst system—provides excellent control over the library synthesis workflow.
General Workflow for Parallel Library Synthesis
Parallel synthesis aims to maximize efficiency by running multiple, distinct reactions simultaneously, typically in a multi-well plate format (e.g., 24 or 96 wells).[5] This approach significantly accelerates the exploration of structure-activity relationships (SAR). The general workflow involves preparing stock solutions of the common scaffold and coupling partners, followed by automated or manual dispensing into individual reaction vessels, reaction under controlled conditions, parallel workup, and high-throughput analysis.
Caption: Parallel synthesis workflow using the bifunctional scaffold.
Protocol 1: Parallel Amide Coupling at the C5 Position
This protocol describes the synthesis of an amide library in a 96-well plate format using a diverse panel of primary and secondary amines.
Rationale for Reagent Selection:
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected for its high efficiency, rapid reaction times, and low rate of epimerization for chiral substrates.
-
Base: Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to neutralize the acid formed and facilitate the reaction.
-
Solvent: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent that effectively dissolves the reactants and reagents.
Step-by-Step Methodology:
-
Stock Solution Preparation:
-
Acid Stock (0.2 M): Dissolve 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid (39.3 mg, 0.2 mmol) in 1.0 mL of anhydrous DMF.
-
HATU Stock (0.24 M): Dissolve HATU (91.2 mg, 0.24 mmol) in 1.0 mL of anhydrous DMF.
-
Amine Stock Plate: Prepare a 96-well plate containing solutions of 88 different primary or secondary amines (0.3 M in DMF). Reserve 8 wells for controls.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well designated for a reaction, add DIPEA (7.0 µL, 0.04 mmol).
-
Add the acid stock solution (50 µL, 0.01 mmol) to each well.
-
Add the HATU stock solution (50 µL, 0.012 mmol) to each well.
-
Allow the acid to pre-activate by shaking the plate at room temperature for 15 minutes.
-
Add the respective amine solution from the amine stock plate (50 µL, 0.015 mmol) to each corresponding well.
-
-
Reaction Conditions:
-
Seal the 96-well reaction block securely with a cap mat.
-
Place the block on an orbital shaker and agitate at 500 rpm at room temperature for 16 hours.
-
-
Parallel Workup and Purification:
-
Quench the reactions by adding 200 µL of water to each well.
-
Extract the products by adding 500 µL of ethyl acetate to each well, sealing, and shaking vigorously for 5 minutes.
-
Centrifuge the plate to separate the layers.
-
Transfer the organic (top) layer to a new 96-well plate for analysis or further purification. For higher purity, solid-phase extraction (SPE) or parallel preparative HPLC is recommended.
-
Representative Amine Diversity Panel
| Building Block | Structure | Expected Product |
| Aniline | Ph-NH₂ | 3-chloro-N-phenylpyrazolo[1,5-a]pyridine-5-carboxamide |
| Benzylamine | Ph-CH₂-NH₂ | N-benzyl-3-chloropyrazolo[1,5-a]pyridine-5-carboxamide |
| Morpholine | C₄H₉NO | (3-chloropyrazolo[1,5-a]pyridin-5-yl)(morpholino)methanone |
| Cyclopropylamine | c-C₃H₅-NH₂ | 3-chloro-N-cyclopropylpyrazolo[1,5-a]pyridine-5-carboxamide |
Protocol 2: Parallel Cross-Coupling at the C3 Position
The C3-chloro position serves as an excellent handle for palladium-catalyzed cross-coupling reactions. Below are protocols for two of the most powerful transformations in modern synthetic chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[8][9]
Protocol 2.1: Suzuki-Miyaura C-C Coupling
This reaction is used to form a carbon-carbon bond between the C3 position and a variety of aryl or heteroaryl boronic acids.
Rationale for Reagent Selection:
-
Catalyst/Ligand System: A pre-catalyst like XPhos Pd G2 or G3 is highly effective for coupling aryl chlorides, as they are often less reactive than bromides or iodides.[9] The bulky, electron-rich XPhos ligand facilitates the crucial oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A strong inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is required for the transmetalation step.
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is standard, as water can help dissolve the base and accelerate the reaction.
Step-by-Step Methodology:
-
Preparation (under inert atmosphere - Glovebox or Schlenk line):
-
In a 96-well reaction block, add 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid (2.0 mg, ~0.01 mmol) to each well.
-
Add the respective arylboronic acid (0.015 mmol, 1.5 equiv) to each well.
-
Add K₃PO₄ (6.4 mg, 0.03 mmol, 3 equiv).
-
In a separate vial, prepare a catalyst stock solution by dissolving XPhos Pd G2 (0.4 mg, 0.0005 mmol, 5 mol%) in 1 mL of 1,4-dioxane.
-
-
Reaction Setup:
-
Add 200 µL of a 10:1 mixture of 1,4-dioxane:water to each well.
-
Add 100 µL of the catalyst stock solution to each well.
-
-
Reaction Conditions:
-
Seal the reaction block securely.
-
Heat the block to 80-100 °C with stirring for 12-24 hours.
-
-
Workup and Analysis:
-
Cool the reaction block to room temperature.
-
Add 500 µL of ethyl acetate and 200 µL of water to each well.
-
Shake, centrifuge, and transfer the organic layer to a new plate for LC-MS analysis to confirm product formation.
-
Protocol 2.2: Buchwald-Hartwig C-N Coupling
This protocol enables the synthesis of C3-amino derivatives, which are key structures in many bioactive molecules.
Rationale for Reagent Selection:
-
Catalyst/Ligand System: The combination of a palladium source like Pd₂(dba)₃ and a sterically hindered biarylphosphine ligand (e.g., RuPhos, XPhos) is the gold standard for Buchwald-Hartwig aminations.[10][11] These ligands promote the formation of the active monoligated Pd(0) species and prevent catalyst decomposition.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine.[12]
-
Solvent: Anhydrous, deoxygenated polar apathetic solvents like toluene or 1,4-dioxane are essential to prevent catalyst deactivation.
Step-by-Step Methodology:
-
Preparation (under inert atmosphere):
-
To each well in a 96-well reaction block, add 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid (2.0 mg, ~0.01 mmol).
-
Add Pd₂(dba)₃ (0.23 mg, 0.00025 mmol, 2.5 mol%) and RuPhos (0.23 mg, 0.0005 mmol, 5 mol%).
-
Add NaOtBu (1.4 mg, 0.014 mmol, 1.4 equiv).
-
-
Reaction Setup:
-
Add the desired amine (0.012 mmol, 1.2 equiv) to each well.
-
Add 200 µL of anhydrous, deoxygenated toluene.
-
-
Reaction Conditions:
-
Seal the reaction block and heat to 100 °C with stirring for 16-24 hours.
-
-
Workup and Analysis:
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate (500 µL).
-
Analyze the organic layer by LC-MS to determine the outcome.
-
Integrated Two-Step Diversification Strategy
The true utility of the scaffold is realized in a two-step diversification strategy. First, a library of amides is created using Protocol 1. The resulting products, now possessing varied R¹ groups, can then be used as substrates in a second parallel reaction (e.g., Suzuki coupling) to introduce a second point of diversity at R².
Caption: Two-step workflow for generating a fully diversified library.
Conclusion
3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid is a powerful and versatile building block for parallel synthesis in drug discovery. Its bifunctional nature allows for the systematic and efficient generation of large, diverse chemical libraries through robust and well-established chemical transformations. By providing protocols for both amide coupling and palladium-catalyzed cross-coupling, this guide enables researchers to fully exploit this scaffold's potential to accelerate the identification of novel, biologically active compounds.
References
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SpiroChem. (n.d.). Parallel Synthesis & High-Throughput Experimentation. SpiroChem. Retrieved from [Link]
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Taros Chemicals. (n.d.). Parallel Chemistry & Compound Libraries for drug discovery. Taros Chemicals. Retrieved from [Link]
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Pineda, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(21), 6695. Available at: [Link]
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Merritt, A. (2014). Parallel Synthesis and Library Design. In The Handbook of Medicinal Chemistry: Principles and Practice (pp. 32-65). The Royal Society of Chemistry. Retrieved from [Link]
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Asynt. (2022). A Quick Introduction to Parallel Synthesis. Asynt. Retrieved from [Link]
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BioDuro. (n.d.). Parallel Synthesis. BioDuro. Retrieved from [Link]
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Elattar, K. M., & El-Faham, A. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC advances, 12(45), 29111–29139. Available at: [Link]
-
Al-dujaili, A. H., & Gomha, S. M. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC advances, 14(15), 10459–10484. Available at: [Link]
-
Longdom Publishing. (2017). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Journal of Chemical Sciences. Retrieved from [Link]
-
ResearchGate. (2025). Pyrazolo[1,5- a]pyridine: Recent synthetic view on crucial heterocycles. ResearchGate. Retrieved from [Link]
-
Kamal, A., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions. ACS Omega, 4(9), 13836-13846. Available at: [Link]
-
Sławiński, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(11), 3232. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazolo[1,5-a]pyridine synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
ResearchGate. (n.d.). Medicinal compounds with pyrazolo[1,5‐a]pyrimidines. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]
-
Bouattour, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(3), 1777-1785. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Hu, H., et al. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Synthetic Communications, 39(16), 2941-2949. Available at: [Link]
-
Sinfoo Biotech. (n.d.). 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid. Sinfoo Biotech. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]
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Application Notes & Protocols: Strategic Derivatization of 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid for Drug Discovery
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the foundation of numerous compounds with significant therapeutic potential.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent vectors, making it an attractive framework for designing targeted inhibitors and modulators of biological systems. Derivatives have been investigated for a range of activities, including kinase inhibition and antitubercular applications.[2][3]
The subject of this guide, 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid , is a particularly valuable building block for chemical library synthesis. It possesses two distinct and chemically orthogonal reactive handles: a carboxylic acid at the C-5 position and a halogen at the C-3 position. This duality allows for selective and sequential modifications, enabling the systematic exploration of chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.
This document provides a detailed guide to the primary derivatization strategies for this molecule, with field-proven protocols and explanations of the underlying chemical principles for researchers in drug development.
Part 1: Functionalization of the C-5 Carboxylic Acid
The carboxylic acid moiety is readily converted into a variety of functional groups, most commonly amides and esters, to probe interactions with biological targets and modulate physicochemical properties.
Amide Bond Formation: The Cornerstone of Library Synthesis
Amide coupling is one of the most fundamental and widely utilized reactions in medicinal chemistry.[4] It involves the activation of the carboxylic acid to facilitate nucleophilic attack by a primary or secondary amine. This reaction is robust, tolerates a wide range of functional groups, and allows for the introduction of diverse chemical motifs.
Scientific Rationale: Direct condensation of a carboxylic acid and an amine is thermally demanding and generally inefficient. Therefore, coupling reagents are employed to convert the hydroxyl group of the carboxylic acid into a better leaving group. Common choices include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI) or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is often preferred for its high efficiency and suppression of side reactions, especially with less nucleophilic amines.[4] The reaction is typically run in the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize the acid formed and facilitate the reaction.[5]
Experimental Protocol: General Amide Coupling using HATU
Caption: General workflow for HATU-mediated amide coupling.
Materials:
-
3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid (1.0 eq)
-
Desired primary or secondary amine (1.1 - 1.5 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Water (H₂O), Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid (1.0 eq), the selected amine (1.1 eq), and HATU (1.2 eq).
-
Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.2 M). Stir the solution for 5-10 minutes.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add DIPEA (3.0 eq) dropwise to the stirring solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with water, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol gradient) to yield the pure amide derivative.
| Amine Substrate | Typical Conditions | Expected Outcome |
| Aniline | HATU, DIPEA, DMF, RT, 12h | High yield, clean conversion. |
| Benzylamine | HATU, DIPEA, DMF, RT, 6h | Very efficient coupling. |
| Morpholine | HATU, DIPEA, DMF, RT, 4h | Rapid reaction with cyclic secondary amines. |
| tert-Butylamine | HATU, DIPEA, DMF, 50°C, 16h | Slower due to steric hindrance; may require gentle heating. |
Esterification
Esterification is another key derivatization strategy, often used to create prodrugs or improve cell permeability.
Scientific Rationale: The classic Fischer esterification involves reacting the carboxylic acid with an excess of alcohol under strong acid catalysis (e.g., H₂SO₄) at reflux.[6] This is an equilibrium-driven process, and the removal of water is necessary to drive the reaction to completion. For more sensitive substrates, milder conditions involving activation of the carboxylic acid followed by addition of the alcohol can be used, similar to amide coupling.
Experimental Protocol: Acid-Catalyzed Esterification
Caption: Workflow for a classic Fischer esterification.
Materials:
-
3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid
-
Desired alcohol (e.g., Methanol, Ethanol; used as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
Procedure:
-
Suspend the carboxylic acid in a large excess of the desired alcohol (e.g., methanol for the methyl ester).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per 100 mg of starting material).
-
Heat the mixture to reflux and maintain for 8-24 hours, monitoring by TLC/LC-MS.
-
After cooling to room temperature, carefully neutralize the mixture by adding saturated NaHCO₃ solution until effervescence ceases.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude ester, which can be further purified by chromatography if necessary.
Part 2: Functionalization of the C-3 Chloro Group
The chloro-substituent at the C-3 position is an excellent handle for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the formation of C-C bonds, introducing aryl or heteroaryl groups.
Scientific Rationale: The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for forming biaryl structures.[7] The reaction proceeds via a catalytic cycle involving a Palladium(0) species. The key steps are: (1) Oxidative Addition of the palladium catalyst into the carbon-chlorine bond of the pyrazolopyridine; (2) Transmetalation where the organic group from the boronic acid is transferred to the palladium center, displacing the halide; and (3) Reductive Elimination , where the new C-C bond is formed, releasing the final product and regenerating the Pd(0) catalyst.[8] The choice of ligand, base, and solvent is crucial for achieving high yields, especially with heteroaryl chlorides which can be challenging substrates.[7][9]
Experimental Protocol: General Suzuki-Miyaura Cross-Coupling
Caption: Step-by-step workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Methyl or Ethyl 3-chloropyrazolo[1,5-a]pyridine-5-carboxylate (1.0 eq) (Note: The ester form is typically used to avoid complications with the free carboxylic acid.)
-
Aryl or heteroaryl boronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Ethyl acetate (EtOAc), Celite®
Procedure:
-
In a Schlenk flask or microwave vial, combine the 3-chloro-pyrazolopyridine ester (1.0 eq), the boronic acid (1.5 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100°C with vigorous stirring for 6-18 hours.
-
Monitoring: Track the disappearance of the starting material by LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
-
Hydrolysis (Optional): If the final product requires a free carboxylic acid, the resulting ester can be hydrolyzed using standard conditions (e.g., LiOH or NaOH in THF/Water).[10]
| Boronic Acid | Catalyst System | Base/Solvent | Expected Outcome |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃, Dioxane/H₂O | Good to excellent yield. |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃, DME/H₂O | Efficient coupling with electron-rich boronic acids. |
| 3-Pyridylboronic acid | XPhos Pd G2 | K₃PO₄, Toluene/H₂O | Heteroaryl couplings may require specialized catalysts/ligands.[11] |
| 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃, Dioxane/H₂O | Efficient coupling with electron-poor boronic acids. |
Part 3: Sequential Derivatization Strategy
The true power of this scaffold lies in the ability to combine these reactions sequentially to rapidly build molecular complexity. A common and logical strategy is to first perform the more robust C-C bond formation and then introduce the more diverse amide functionality.
Caption: A robust three-step sequential derivatization workflow.
This workflow allows for the creation of a matrix library where a set of diverse aryl groups are introduced at C-3, and each of these cores is then coupled with a library of various amines at C-5.
Characterization of Final Compounds
All synthesized derivatives must be rigorously characterized to confirm their structure and assess purity. Standard methods include:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the chemical structure. The disappearance of the C-3 proton signal and the appearance of new aromatic signals confirm successful Suzuki coupling. The formation of an amide bond is confirmed by the appearance of a new N-H signal (for primary/secondary amides) and shifts in adjacent proton signals.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition of the new compound.
-
Chromatography: HPLC is used to determine the purity of the final compound.
By employing these derivatization strategies, researchers can efficiently generate diverse libraries of novel pyrazolo[1,5-a]pyridine analogues for biological screening, accelerating the hit-to-lead optimization process in drug discovery programs.
References
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Elattar, K. M., & Al-Abdullah, E. S. (2021). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Advances, 11(48), 30277–30303. [Link]
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Zayed, M. F., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
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Reyes-Melo, F. D., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(15), 4707. [Link]
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Singh, P. P., et al. (2020). Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. ResearchGate. [Link]
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Alizadeh, A., & Rostampoor, A. (2023). Medicinal compounds with pyrazolo[1,5‐a]pyrimidines. ResearchGate. [Link]
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Wieczorek, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(23), 7119. [Link]
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Prasad, K. J. R., & Nayak, N. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar. [Link]
- Askew, B., et al. (2015). Pyrazolo[1,5-a]pyridine derivatives and methods of their use.
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Guesmi, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Beilstein Journal of Organic Chemistry, 17, 72–80. [Link]
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Hu, H., et al. (2009). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]
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Prasad, K. J. R., & Nayak, N. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. R Discovery. [Link]
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Stuart, D. R., et al. (2014). Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. Angewandte Chemie International Edition, 53(44), 11844-11848. [Link]
-
Li, Y., et al. (2018). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 16(29), 5249–5257. [Link]
-
Wang, S., et al. (2019). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 10(4), 529–534. [Link]
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Prasad, K. J. R., & Nayak, N. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and E. Longdom Publishing. [Link]
- CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
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Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [Link]
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Li, Y., et al. (2018). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. [Link]
-
Gangarapu, N. R., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ResearchGate. [Link]
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Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
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Ethyl 5-chloropyrazolo(1,5-a)pyrimidine-3-carboxylate. PubChem. [Link]
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Vale, G. P., et al. (2012). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (65), 4050. [Link]
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Reid, J. P., et al. (2022). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Journal of the American Chemical Society, 144(10), 4301-4307. [Link]
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5-Chloropyrazolo[1,5-a]Pyrimidine-3-Carboxylic Acid Ethyl Ester. Sandoo Pharma. [Link]
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Scale-Up Synthesis of Pyrazolo[1,5-a]pyridine Intermediates: An Application Note and Protocol for Researchers and Drug Development Professionals
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous therapeutic agents targeting a wide range of diseases. As drug candidates progress through the development pipeline, the demand for robust and scalable synthetic routes to key intermediates becomes paramount. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the scale-up synthesis of pyrazolo[1,5-a]pyridine intermediates, focusing on practical considerations, process optimization, and safety.
Introduction: The Imperative for Scalable Synthesis
The transition from laboratory-scale synthesis (milligrams to grams) to pilot-plant or manufacturing scale (kilograms to tons) presents a unique set of challenges. A synthetic route that is elegant and high-yielding on the bench may be impractical, unsafe, or economically unviable at a larger scale. Therefore, the development of a scalable synthesis requires careful consideration of factors such as the cost and availability of starting materials, the safety of the reaction conditions, the ease of work-up and purification, and the overall process efficiency.
Pyrazolo[1,5-a]pyridines and their derivatives have garnered significant attention due to their diverse biological activities, including their roles as kinase inhibitors in cancer therapy.[1] The development of efficient and scalable methods for their synthesis is crucial for advancing these promising compounds into clinical applications.[2] This guide will focus on a well-established and scalable approach: the cyclocondensation reaction, and will also touch upon other promising methodologies suitable for large-scale production.
Strategic Approaches to Scalable Pyrazolo[1,5-a]pyridine Synthesis
Several synthetic strategies have been developed for the construction of the pyrazolo[1,5-a]pyridine core.[1] For the purpose of scale-up, the ideal method should be high-yielding, utilize readily available and inexpensive starting materials, avoid hazardous reagents and extreme reaction conditions, and allow for straightforward purification of the product.
Cyclocondensation Reactions: A Workhorse for Scale-Up
One of the most common and scalable methods for the synthesis of pyrazolo[1,5-a]pyridines is the cyclocondensation of N-aminopyridinium ylides with various dipolarophiles, such as alkynes and alkenes.[3][4] This approach is attractive for its modularity, allowing for the introduction of diverse substituents on the heterocyclic core.
A particularly robust and scalable variation involves the one-pot reaction of 3-amino-1H-pyrazoles with β-dicarbonyl compounds or their equivalents.[1] This method is often high-yielding and can be performed under relatively mild conditions.
Sonochemical Synthesis: An Emerging Scalable Technology
Recent advancements have highlighted the potential of sonochemistry for the scalable synthesis of pyrazolo[1,5-a]pyridine derivatives.[3] Ultrasound irradiation can promote reactions by providing localized energy, leading to shorter reaction times, higher yields, and often milder conditions compared to conventional heating.[5] A notable advantage is the potential for catalyst-free conditions, which simplifies purification and reduces costs.[3]
Multicomponent Reactions: Efficiency by Design
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are inherently atom-economical and efficient.[6] Several MCRs have been developed for the synthesis of pyrazolo[1,5-a]pyrimidines, a closely related and often interchangeable scaffold in drug discovery.[6] These one-pot procedures are highly desirable for large-scale synthesis as they minimize the number of unit operations, reduce waste, and can lead to significant cost savings.[6]
In-Depth Protocol: Scalable Synthesis of a Substituted Pyrazolo[1,5-a]pyridine Intermediate via Cyclocondensation
This section provides a detailed, step-by-step protocol for the kilogram-scale synthesis of a representative pyrazolo[1,5-a]pyridine intermediate. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Reaction Scheme:
A representative cyclocondensation reaction for scale-up synthesis.
Materials and Equipment
| Material | Grade | Supplier | Notes |
| N-amino-2-imino-pyridine derivative | ≥98% | Commercial Source | Ensure consistent quality for reproducibility. |
| β-Ketoester (e.g., ethyl acetoacetate) | Reagent | Commercial Source | |
| Ethanol | Anhydrous | Commercial Source | Use of anhydrous solvent is crucial to minimize side reactions. |
| Acetic Acid | Glacial | Commercial Source | Acts as a catalyst and solvent. |
| Oxygen | High Purity | Gas Supplier | |
| Reactor | Glass-lined or Stainless Steel | Appropriate Vendor | Size dependent on batch scale. Must be equipped with mechanical stirring, temperature control, reflux condenser, and gas inlet/outlet. |
| Filtration Equipment | Nutsche Filter/Dryer or Centrifuge | Appropriate Vendor | For isolating the solid product. |
| Drying Oven | Vacuum | Appropriate Vendor | For drying the final product. |
Detailed Experimental Protocol (Based on a 3 mmol scale procedure which can be scaled)[7]
Safety First: This reaction is performed at an elevated temperature and under an oxygen atmosphere. A thorough safety review and risk assessment must be conducted before proceeding with the scale-up. The reaction should be carried out in a well-ventilated fume hood or a designated process bay. Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves, must be worn at all times.
-
Reactor Setup and Inerting:
-
Set up a clean and dry reactor of appropriate volume.
-
Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove any residual air and moisture.
-
-
Charging of Reactants and Solvents:
-
Charge the reactor with the N-amino-2-imino-pyridine derivative (1.0 eq).
-
Add the β-ketoester (1.0 eq).
-
Add ethanol (approximately 3.3 mL per mmol of limiting reagent) followed by glacial acetic acid (6.0 eq). The use of acetic acid as a co-solvent and catalyst promotes the reaction.[7]
-
-
Reaction Execution:
-
Begin vigorous stirring of the reaction mixture.
-
Replace the inert atmosphere with a slow stream of oxygen (1 atm). The presence of oxygen is crucial for the oxidative cross-dehydrogenative coupling mechanism.[7]
-
Heat the reaction mixture to 130 °C. Maintain this temperature for 18 hours. The reaction progress can be monitored by in-process controls (IPCs) such as HPLC or TLC.
-
-
Work-up and Product Isolation:
-
After the reaction is complete (as determined by IPC), cool the reactor to room temperature.
-
The product is expected to precipitate out of the solution upon cooling.
-
Filter the solid product using a Nutsche filter or centrifuge.
-
Wash the filter cake with cold ethanol to remove any residual impurities.
-
-
Drying:
-
Dry the isolated solid in a vacuum oven at an appropriate temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
Rationale for Experimental Choices
-
Solvent Selection: Ethanol is a common, relatively safe, and cost-effective solvent for many organic reactions. The addition of acetic acid not only catalyzes the reaction but also helps to maintain a homogeneous solution at the reaction temperature.[7]
-
Oxygen Atmosphere: The reaction proceeds via a proposed oxidative cross-dehydrogenative coupling mechanism, where molecular oxygen acts as the terminal oxidant.[7] This is a green chemistry approach as it avoids the use of stoichiometric heavy metal oxidants.
-
Temperature: The elevated temperature of 130 °C is necessary to provide sufficient activation energy for the reaction to proceed at a reasonable rate.
-
Purification by Crystallization: The direct precipitation of the product from the reaction mixture upon cooling is a highly desirable feature for scale-up, as it avoids the need for laborious and costly chromatographic purification.
Process Optimization and Scale-Up Considerations
In-Process Controls (IPCs)
For a scalable and reproducible process, it is crucial to implement in-process controls to monitor the reaction progress and ensure consistent product quality.
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively monitor the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): A quantitative method to accurately determine the conversion of starting materials and the purity of the product at various time points.
Safety Considerations for Scale-Up
-
Exothermicity: The heat of reaction should be determined using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to assess the thermal risk and ensure adequate cooling capacity is available in the large-scale reactor.
-
Off-gassing: The reaction may produce volatile byproducts. The reactor should be equipped with a proper venting system connected to a scrubber if necessary.
-
Handling of Reagents: Large quantities of flammable solvents like ethanol and corrosive reagents like acetic acid require careful handling procedures and appropriate storage facilities.
Data Presentation
Table 1: Representative Yields for Substituted Pyrazolo[1,5-a]pyridines [7]
| Entry | N-amino-2-imino-pyridine | 1,3-Dicarbonyl Compound | Product Yield (%) |
| 1 | 1a | Ethyl acetoacetate (2a) | 88 |
| 2 | 1a | Ethyl benzoylacetate (2b) | 85 |
| 3 | 1b | Ethyl acetoacetate (2a) | 90 |
| 4 | 1b | Ethyl benzoylacetate (2b) | 87 |
Conclusion
The synthesis of pyrazolo[1,5-a]pyridine intermediates on a large scale is a critical step in the development of new pharmaceuticals. By carefully selecting a robust synthetic route, such as the cyclocondensation reaction, and paying close attention to process optimization, safety, and control, it is possible to develop a reproducible and economically viable manufacturing process. The protocol and considerations outlined in this application note provide a solid foundation for researchers and drug development professionals to successfully scale up the synthesis of these important heterocyclic compounds.
References
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Cellectar Biosciences. (n.d.). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. Retrieved from [Link]
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Ibrahim, H. M., Behbehani, H., & Mostafa, N. S. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(4), 7182–7193. Retrieved from [Link]
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Al-Ostath, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(1), 25-51. Retrieved from [Link]
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Novikova, D. S., et al. (2023). Development of a Reproducible and Scalable Method for the Synthesis of Biologically Active Pyrazolo[1,5-a]pyrimidine Derivatives. Russian Journal of General Chemistry, 93(5), 684-694. Retrieved from [Link]
-
Wang, J., et al. (2024). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. Retrieved from [Link]
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Rojas, R., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(9), 2708. Retrieved from [Link]
-
Novikova, D. S., et al. (2023). Development of a Reproducible and Scalable Method for the Synthesis of Biologically Active Pyrazolo[1,5-a]pyrimidine Derivatives. ResearchGate. Retrieved from [Link]
-
Behbehani, H., & Ibrahim, H. M. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13697-13713. Retrieved from [Link]
-
RSC Publishing. (n.d.). Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]
-
ACS Publications. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega. Retrieved from [Link]
-
Ibrahim, H. M., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega. Retrieved from [Link]
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Application Note: Accelerating Discovery with Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract: The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its wide-ranging biological activities, particularly as protein kinase inhibitors in oncology.[1][2] Traditional synthetic methods, however, often involve long reaction times, harsh conditions, and laborious purification. This guide provides a comprehensive overview and detailed protocols for the microwave-assisted organic synthesis (MAOS) of pyrazolo[1,5-a]pyrimidines. By leveraging the unique advantages of microwave energy, researchers can dramatically reduce reaction times from hours to minutes, improve yields, enhance product purity, and embrace greener chemical practices.[3][4]
The Strategic Advantage of Microwave Synthesis
The pyrazolo[1,5-a]pyrimidine core is a fused, planar N-heterocyclic system that serves as a versatile scaffold in drug discovery.[5] Its derivatives are potent inhibitors of key cellular signaling kinases like CK2, EGFR, and B-Raf, making them critical candidates for targeted cancer therapies.[1][2] The development of efficient and rapid synthetic routes is therefore paramount to accelerating the discovery and optimization of new therapeutic agents.
Beyond Conventional Heating: The Mechanism of Microwave Irradiation
Conventional heating relies on thermal conduction, where heat is transferred from an external source through the vessel walls into the reaction mixture. This process is often slow and inefficient, leading to temperature gradients within the sample.
Microwave-assisted synthesis operates on a fundamentally different principle: dielectric heating .[4]
-
Dipolar Polarization: Polar molecules within the reaction mixture, such as solvents and reagents, constantly attempt to align with the rapidly oscillating electric field of the microwave irradiation. This rapid molecular motion generates friction, leading to a rapid and uniform increase in temperature throughout the bulk of the solution.
-
Ionic Conduction: If ions are present, they will migrate through the solution under the influence of the electric field. Collisions with other molecules generate heat.[4]
This "superheating" effect allows for reactions to be completed in a fraction of the time required by conventional methods, often with increased yields and fewer side products.[4][6]
Why MAOS is Ideal for Pyrazolo[1,5-a]pyrimidine Synthesis
-
Dramatic Rate Acceleration: Cyclocondensation reactions that typically require hours of refluxing can be completed in 5-20 minutes.[1][7]
-
Enhanced Yields and Purity: The rapid and uniform heating minimizes the formation of thermal degradation byproducts, simplifying purification and often eliminating the need for chromatography.[1][6]
-
Improved Regioselectivity: Microwave conditions can provide better control over reaction pathways, leading to the selective formation of desired isomers.[1]
-
Alignment with Green Chemistry: MAOS often allows for solvent-free reactions or the use of more environmentally benign solvents, reducing waste and energy consumption.[3]
Core Synthetic Strategies and Mechanism
The most prevalent and versatile method for synthesizing the pyrazolo[1,5-a]pyrimidine scaffold is the cyclocondensation of a 5-aminopyrazole with a 1,3-bielectrophilic compound .[1][5] Microwave irradiation is exceptionally effective at driving this transformation.
The Key Building Blocks
-
5-Aminopyrazoles: These are the nucleophilic backbone, providing the pyrazole portion of the final fused ring. They can be substituted at various positions to build structural diversity.
-
1,3-Bielectrophiles: These reagents provide the three carbon atoms needed to form the pyrimidine ring. Common examples include β-dicarbonyl compounds, β-ketonitriles, and α,β-unsaturated carbonyl compounds.[8]
The Multicomponent Advantage
For maximum efficiency, a three-component reaction is often the strategy of choice. This approach combines a 5-aminopyrazole, an aldehyde, and a β-dicarbonyl compound in a single pot under microwave irradiation to rapidly generate complex pyrazolo[1,5-a]pyrimidines.[1][9] This method is highly convergent and ideal for building libraries of compounds for screening.
General Reaction Mechanism
The formation of the pyrazolo[1,5-a]pyrimidine ring proceeds through a well-established sequence of reactions, which is significantly accelerated by microwave energy.
Caption: Reaction mechanism for three-component synthesis.
-
Knoevenagel Condensation: The aldehyde and the β-dicarbonyl compound first condense to form an α,β-unsaturated carbonyl intermediate.
-
Michael Addition: The exocyclic amino group of the 5-aminopyrazole acts as a nucleophile, attacking the β-carbon of the unsaturated intermediate.
-
Intramolecular Cyclization: The endocyclic nitrogen of the pyrazole ring then attacks one of the carbonyl groups, closing the six-membered pyrimidine ring.
-
Dehydration: A molecule of water is eliminated to yield the stable, aromatic pyrazolo[1,5-a]pyrimidine core.
Application Protocols
Safety Note: All microwave synthesis experiments must be conducted in dedicated microwave reactors using sealed, pressure-rated vessels. Never use a domestic microwave oven.
General Workflow for Microwave-Assisted Synthesis
Caption: General experimental workflow for MAOS.
Protocol: One-Pot, Three-Component Synthesis of a Substituted Pyrazolo[1,5-a]pyrimidine
This protocol is a representative example adapted from established methodologies for synthesizing this scaffold.[1][10][11]
Materials:
-
5-Amino-3-(4-methylphenyl)-1H-pyrazole (1.0 mmol, 173 mg)
-
Benzaldehyde (1.0 mmol, 106 mg, 102 µL)
-
Ethyl acetoacetate (1.0 mmol, 130 mg, 127 µL)
-
Ethanol (3 mL)
-
10 mL pressure-rated microwave reaction vessel
-
Magnetic stir bar
Procedure:
-
Place the magnetic stir bar into the 10 mL microwave reaction vessel.
-
Add 5-amino-3-(4-methylphenyl)-1H-pyrazole (173 mg), benzaldehyde (102 µL), and ethyl acetoacetate (127 µL) to the vessel.
-
Add ethanol (3 mL) to the vessel to act as the solvent.
-
Securely seal the vessel with the appropriate cap.
-
Place the vessel into the cavity of the microwave reactor.
-
Set the reaction parameters:
-
Temperature: 120 °C (use ramp time of 2 minutes)
-
Hold Time: 15 minutes
-
Power: 100 W (or dynamic power control to maintain temperature)
-
Stirring: High
-
-
Start the microwave program. The instrument will monitor temperature and pressure throughout the run.
-
After the reaction is complete, allow the vessel to cool to below 50 °C before carefully removing it from the reactor.
-
A precipitate should have formed. Cool the mixture in an ice bath for 15 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol (2 x 1 mL).
-
Dry the product under vacuum to obtain the purified pyrazolo[1,5-a]pyrimidine.
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and LC-MS analysis.
Comparative Data
The following table summarizes the dramatic improvements offered by microwave-assisted synthesis compared to conventional heating for similar transformations.
| Starting Materials | Method | Solvent | Time | Yield (%) | Reference |
| 5-Aminopyrazole, Arylmalondialdehyde | Microwave | Acetonitrile | 10 min | >80% | [8] |
| 3-Aminopyrazole, Aldehyde, Sulfoxonium Ylide | Microwave | Toluene | 35 min | 66-85% | [1][11] |
| 5-Aminopyrazole-4-carboxylate, Amine, Orthoformate | Microwave | Acetonitrile | 55 min | 60-85% | [11] |
| 4-Arylazo-1H-pyrazole-3,5-diamine, Ethyl Acetoacetate | Conventional Reflux | Acetic Acid | 4 hours | Good | [12] |
| 4-Arylazo-1H-pyrazole-3,5-diamine, Ethyl Acetoacetate | Microwave | Acetic Acid | 3 min | Excellent | [12] |
Conclusion and Future Perspectives
Microwave-assisted synthesis is a transformative technology for the rapid and efficient construction of the pyrazolo[1,5-a]pyrimidine scaffold.[13] It provides medicinal chemists with a powerful tool to accelerate hit-to-lead optimization and explore chemical space with unprecedented speed. The protocols described herein demonstrate the simplicity, reproducibility, and significant advantages of this technique over classical synthetic methods. Future work will likely focus on integrating MAOS with automated platforms and flow chemistry systems to further streamline the drug discovery pipeline.
References
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
-
Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. ResearchGate. [Link]
-
Microwave-induced synthesis of bioactive nitrogen heterocycles. EurekAlert!. [Link]
-
Microwave synthesis: a green method for benzofused nitrogen heterocycles. Beilstein Journal of Organic Chemistry. [Link]
-
Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. International Journal of ChemTech Research. [Link]
-
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. National Institutes of Health. [Link]
-
Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][3][14]triazine and Imidazo[2,1-c][1,. ResearchGate. [Link]
-
Microwave-assisted protocols for the expedited synthesis of pyrazolo[1,5-a] and [3,4-d]pyrimidines. ResearchGate. [Link]
-
Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. National Institutes of Health. [Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidines 110a–g. ResearchGate. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
-
The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. ResearchGate. [Link]
-
Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Publishing. [Link]
-
Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journals. [Link]
-
SYNTHESIS OF FUSED PYRAZOLO[1,5-a]PYRIMIDINE DERIVATIVES UNDER MICROWAVE IRRADIATION AND ULTRASOUND. Mansoura Journal of Chemistry. [Link]e1657c6.pdf)
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Application Notes & Protocols: Leveraging 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid in Fragment-Based Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyridine Scaffold in Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient methodology for identifying novel lead compounds.[1][2] By screening low molecular weight fragments (typically <300 Da), FBDD allows for a more thorough exploration of a target's chemical space, often revealing binding interactions that might be missed by traditional high-throughput screening (HTS) of larger, more complex molecules.[2][3] The pyrazolo[1,5-a]pyridine core is a "privileged" scaffold in medicinal chemistry, recognized for its role in numerous biologically active compounds, particularly as protein kinase inhibitors.[4][5][6] Its rigid, bicyclic structure provides a well-defined vector for substituent placement, while the nitrogen atoms offer key hydrogen bonding opportunities.
This guide focuses on the application of a specific, functionalized member of this family: 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid . This fragment is strategically designed for FBDD campaigns, incorporating features that facilitate initial screening, hit validation, and subsequent hit-to-lead optimization.
The rationale for its inclusion in a fragment library is multifold:
-
Compliance with the "Rule of Three" : With a molecular weight under 300 Da, and a limited number of hydrogen bond donors and acceptors, this fragment adheres to the general principles of fragment design, increasing the likelihood of efficient binding.[7][8][9][10]
-
Strategic Functionalization : The carboxylic acid at the 5-position serves as a versatile handle for forming key interactions (e.g., salt bridges with lysine or arginine residues) or for future chemical elaboration. The chlorine atom at the 3-position provides a vector for modification and can participate in halogen bonding or occupy hydrophobic pockets.
-
Synthetic Tractability : The pyrazolo[1,5-a]pyridine scaffold is amenable to various synthetic modifications, allowing for the rapid generation of analogues during the hit-to-lead phase.[6][11][12]
These application notes provide a comprehensive guide to utilizing 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid in a typical FBDD workflow, from initial screening to hit validation and characterization.
Physicochemical Properties and Library Preparation
Prior to initiating a screening campaign, it is crucial to characterize the fragment and prepare it for screening.
Table 1: Calculated Physicochemical Properties of 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid
| Property | Value | Significance in FBDD |
| Molecular Weight | ~210.6 g/mol | Adheres to the "Rule of Three" for optimal binding efficiency.[1][7][8] |
| cLogP | ~1.5 - 2.0 | A balanced lipophilicity to ensure solubility while allowing for membrane permeability. |
| Hydrogen Bond Donors | 1 (from carboxylic acid) | Provides a key interaction point with the target protein.[7][8] |
| Hydrogen Bond Acceptors | 3 (N in pyrazole, N in pyridine, O in carboxyl) | Offers multiple opportunities for hydrogen bonding.[7][8] |
| Rotatable Bonds | 1 | The low number of rotatable bonds reduces the entropic penalty upon binding. |
Protocol 1: Fragment Stock Solution Preparation and Quality Control
-
Solubility Testing :
-
Determine the maximum solubility of the fragment in the primary screening buffer (e.g., PBS, HEPES) containing a low percentage of DMSO (typically 1-2%). High aqueous solubility is a critical attribute for a good fragment.[9]
-
Aim for a stock concentration of at least 100 mM in 100% DMSO.
-
-
Purity Analysis :
-
Assess the purity of the fragment using LC-MS and ¹H NMR. A purity of >95% is required to avoid false positives from impurities.
-
-
Stock Solution Preparation :
-
Prepare a 100 mM stock solution in 100% DMSO.
-
Create intermediate stocks by diluting the 100 mM stock with the screening buffer to the desired concentrations for the screening assays. It is crucial to ensure that the final DMSO concentration is matched across all samples and controls to minimize solvent effects, especially in sensitive assays like SPR.[13]
-
Primary Screening: Identifying Initial Hits
The goal of the primary screen is to identify fragments that bind to the target protein. Due to the typically weak affinity of fragments, highly sensitive biophysical techniques are required.[1]
A. Surface Plasmon Resonance (SPR) Screening
SPR is a powerful, label-free technique for detecting and characterizing biomolecular interactions in real-time.[14][15] It is well-suited for fragment screening due to its sensitivity to low molecular weight binders.[13][16]
Caption: High-level workflow for a primary fragment screen using SPR.
-
Target Immobilization :
-
Immobilize the target protein onto a sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
A reference flow cell should be prepared in parallel (e.g., a mock immobilization or immobilization of an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.[15]
-
-
Screening Run :
-
Prepare a dilution series of the 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid fragment in running buffer (e.g., 10 µM to 1 mM). The final DMSO concentration should be identical to that of the running buffer.[13]
-
Inject the fragment solutions over the target and reference flow cells.
-
Monitor the change in response units (RU) to detect binding.
-
-
Data Analysis :
-
Subtract the signal from the reference flow cell from the target flow cell signal.
-
A fragment is considered a "hit" if it produces a concentration-dependent binding response that is significantly above the background noise.
-
It is advisable to include a known binder as a positive control and a non-binder as a negative control to validate the assay.[16]
-
B. Saturation Transfer Difference (STD) NMR Spectroscopy
STD-NMR is a ligand-observed NMR technique that is highly sensitive for detecting the weak binding of fragments to large protein targets.[17][18][19] It identifies which protons of a ligand are in close proximity to the protein surface.
Sources
- 1. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 2. onenucleus.com [onenucleus.com]
- 3. Fragment Libraries Designed to Be Functionally Diverse Recover Protein Binding Information More Efficiently Than Standard Structurally Diverse Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. med.stanford.edu [med.stanford.edu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 16. Fragment-based screening using surface plasmon resonance technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Saturation transfer difference NMR for fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening [frontiersin.org]
- 19. Tutorial: Saturation Transfer Difference NMR for Studying Small Molecules Interacting With Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Design and Application of Pyrazolo[1,5-a]pyridine Libraries for High-Throughput Screening of Kinase Inhibitors
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold as a Privileged Structure in Kinase Inhibition
The pyrazolo[1,5-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, particularly in the pursuit of novel kinase inhibitors.[1] Its rigid, planar structure, combined with its synthetic tractability, allows for the strategic placement of various functional groups to probe the ATP-binding site of kinases. This structural versatility has led to the discovery of potent and selective inhibitors for a range of kinase targets implicated in oncology and inflammatory diseases. The pyrazolo[1,5-a]pyrimidine scaffold, a close analog, is already a cornerstone in modern medicinal chemistry and is featured in FDA-approved drugs such as the Tropomyosin Receptor Kinase (Trk) inhibitors Larotrectinib and Entrectinib.[2][3] This application note provides a comprehensive guide to the design, synthesis, and high-throughput screening of pyrazolo[1,5-a]pyridine libraries for the identification of novel kinase inhibitors.
Part 1: Strategic Design of a Pyrazolo[1,5-a]pyridine Library
The design of a high-quality screening library is paramount to the success of any high-throughput screening (HTS) campaign. A well-designed library should exhibit chemical diversity to explore a broad chemical space while also incorporating functionalities known to interact with the target class. For a pyrazolo[1,5-a]pyridine library focused on kinase inhibitors, the design strategy should consider the following principles:
-
Scaffold Hopping and Bioisosteric Replacement: The pyrazolo[1,5-a]pyridine scaffold can be considered a bioisosteric replacement for other known kinase inhibitor scaffolds, such as the imidazo[1,2-a]pyridine core.[4] This "scaffold hopping" strategy can lead to novel intellectual property and improved pharmacological properties.
-
Diversity-Oriented Synthesis (DOS): The synthetic route should be amenable to the introduction of a wide variety of building blocks at multiple positions on the scaffold. This allows for the generation of a library with a high degree of structural diversity, increasing the probability of identifying hits against a range of kinase targets.
-
Privileged Substructures: Incorporating substructures known to interact with the hinge region of the kinase ATP-binding site can increase the hit rate. For instance, functionalities capable of forming hydrogen bonds, such as amides and amines, are often crucial for potent kinase inhibition.
Visualization of Library Design Logic
Caption: Logical flow for the design of a pyrazolo[1,5-a]pyridine library.
Part 2: Parallel Synthesis of a Pyrazolo[1,5-a]pyridine-3-carboxamide Library
This section details a robust and scalable protocol for the parallel synthesis of a pyrazolo[1,5-a]pyridine-3-carboxamide library. The chosen synthetic route involves a key [3+2] cycloaddition reaction followed by amidation, which is highly amenable to library production.[5]
Synthetic Workflow Overview
Caption: Workflow for the parallel synthesis of a pyrazolo[1,5-a]pyridine library.
Detailed Protocol: Parallel Synthesis
Materials and Reagents:
-
Substituted 1-amino-2-iminopyridine derivatives
-
Dialkyl acetylenedicarboxylates (e.g., dimethyl acetylenedicarboxylate)
-
Acetonitrile (anhydrous)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Hydrochloric acid (HCl), 1 M
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF, anhydrous)
-
A diverse set of primary amines
-
96-well reaction blocks with sealing mats
-
Inert atmosphere (Nitrogen or Argon)
Step 1: [3+2] Cycloaddition to form Pyrazolo[1,5-a]pyridine Esters [5]
-
In a 96-well reaction block, dispense 10 mmol of each 1-amino-2-iminopyridine derivative into individual wells under an inert atmosphere.
-
To each well, add 30 mL of anhydrous acetonitrile.
-
Add 10 mmol of the appropriate dialkyl acetylenedicarboxylate to each well.
-
Seal the reaction block with a sealing mat and heat at reflux for 3 hours or sonicate for 20 minutes at 85°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixtures to room temperature.
-
Collect the solid products by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Ester Hydrolysis to Carboxylic Acids
-
Suspend the crude pyrazolo[1,5-a]pyridine esters in a mixture of THF and water (3:1).
-
Add 3 equivalents of LiOH to each well.
-
Stir the reactions at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Acidify the reaction mixtures to pH 2-3 with 1 M HCl.
-
Extract the aqueous layers with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pyrazolo[1,5-a]pyridine-3-carboxylic acids.
Step 3: Parallel Amidation [4]
-
In a new 96-well reaction block, dispense 0.2 mmol of each pyrazolo[1,5-a]pyridine-3-carboxylic acid into individual wells.
-
Add 1 mL of anhydrous DMF to each well.
-
In a separate 96-well plate, prepare solutions of 0.22 mmol of each primary amine in 0.5 mL of anhydrous DMF.
-
To the carboxylic acid plate, add 1.2 equivalents of HATU and 3 equivalents of DIPEA to each well.
-
Transfer the amine solutions to the corresponding wells of the carboxylic acid plate.
-
Seal the reaction block and shake at room temperature overnight.
-
Quench the reactions by adding 1 mL of water to each well.
-
Extract the products with ethyl acetate (3 x 1 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the library members using parallel purification techniques such as mass-directed automated preparative HPLC.
Part 3: Quality Control of the Synthesized Library
Rigorous quality control (QC) is essential to ensure the integrity of the screening data.[6] Each compound in the library should be subjected to LC-MS and NMR analysis to confirm its identity, purity, and concentration.
Standard Operating Procedure for Library QC
1. LC-MS Analysis [7]
-
Instrumentation: A high-resolution mass spectrometer coupled with a UPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be 5-95% B over 5 minutes.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV (e.g., at 254 nm) and mass spectrometry (positive and negative ion modes).
-
Acceptance Criteria: Purity >95% by UV and correct mass confirmation.
2. NMR Analysis [8]
-
Instrumentation: A 400 MHz or higher NMR spectrometer with an autosampler.
-
Solvent: DMSO-d6.
-
Experiments: ¹H NMR is typically sufficient for routine QC.
-
Sample Preparation: Dissolve approximately 1-2 mg of each compound in 0.6 mL of DMSO-d6.
-
Acceptance Criteria: The ¹H NMR spectrum should be consistent with the expected structure, and the absence of significant impurities should be confirmed.
| QC Parameter | Method | Acceptance Criteria |
| Identity | LC-MS (Mass) & ¹H NMR | Correct molecular weight and characteristic proton signals |
| Purity | LC-MS (UV at 254 nm) | > 95% |
| Quantity | Weighed solid or qNMR | Accurate concentration for screening |
Part 4: High-Throughput Screening Protocol for Kinase Inhibitors
This section outlines a detailed protocol for a biochemical high-throughput screen to identify inhibitors of a target kinase from the synthesized pyrazolo[1,5-a]pyridine library.[9] An ADP-Glo™ Kinase Assay is used as a representative example due to its high sensitivity and robustness.
HTS Workflow
Caption: High-throughput screening workflow for kinase inhibitors.
Detailed HTS Protocol
Materials:
-
384-well low-volume white plates
-
Acoustic liquid handler or pintool for compound dispensing
-
Multichannel pipettes or automated liquid handler
-
Plate reader with luminescence detection capabilities
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Recombinant kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
Positive control inhibitor (e.g., Staurosporine)
-
DMSO
Assay Plate Layout:
-
Columns 1-2: Negative controls (DMSO only)
-
Columns 3-4: Positive controls (known inhibitor)
-
Columns 5-48: Library compounds
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each library compound (10 mM in DMSO) into the appropriate wells of a 384-well assay plate. This will result in a final screening concentration of 10 µM in a 5 µL reaction volume.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase assay buffer.
-
Prepare a 2X ATP solution in kinase assay buffer.
-
Add 2.5 µL of the 2X kinase/substrate solution to all wells.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to all wells.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
-
Luminescence Generation:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis:
-
Z' Factor Calculation: Calculate the Z' factor to assess the quality of the assay. A Z' factor > 0.5 is considered excellent for HTS.[9]
-
Percent Inhibition Calculation:
-
% Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
-
Hit Identification: Compounds exhibiting >50% inhibition are typically considered primary hits.
-
Dose-Response Curves: Primary hits are re-tested in a dose-response format (e.g., 10-point serial dilutions) to determine their IC50 values.
Part 5: Hit Validation and Structure-Activity Relationship (SAR) Analysis
Following the primary screen and dose-response confirmation, hit compounds undergo further validation and initial SAR analysis.
Hit Validation Cascade
-
Hit Confirmation: Re-synthesis or re-purification of the hit compound and confirmation of its activity.
-
Orthogonal Assays: Testing the hit in a different assay format to rule out assay artifacts.
-
Selectivity Profiling: Screening the hit against a panel of other kinases to determine its selectivity.
-
Mechanism of Action Studies: Biophysical or biochemical assays to confirm the binding mode (e.g., ATP-competitive).
Structure-Activity Relationship (SAR) Analysis
The initial hits from the library provide the foundation for understanding the SAR. By comparing the activity of structurally related compounds, key features required for potency and selectivity can be identified.
Example SAR Table for a Hypothetical Pyrazolo[1,5-a]pyridine Kinase Inhibitor Series:
| Compound | R1 | R2 | Kinase X IC50 (nM) | Kinase Y IC50 (nM) |
| 1 | H | Phenyl | 5,200 | >10,000 |
| 2 | H | 4-Chlorophenyl | 850 | 9,500 |
| 3 | H | 4-Methoxyphenyl | 1,200 | >10,000 |
| 4 | Methyl | 4-Chlorophenyl | 50 | 1,500 |
| 5 | Ethyl | 4-Chlorophenyl | 150 | 3,200 |
| 6 | Methyl | 3-Chlorophenyl | 250 | 2,800 |
| 7 | Methyl | 4-Fluorophenyl | 75 | 1,800 |
SAR Insights from the Table:
-
R2 Position: A phenyl group at the R2 position is tolerated. The addition of a chloro substituent at the 4-position of the phenyl ring significantly improves potency against Kinase X (compare compound 1 and 2).
-
R1 Position: A small alkyl group, such as methyl, at the R1 position dramatically increases potency against Kinase X (compare compound 2 and 4).
-
Selectivity: The modifications show a greater impact on Kinase X activity, suggesting a path towards improving selectivity.
Conclusion
The pyrazolo[1,5-a]pyridine scaffold represents a highly promising starting point for the discovery of novel kinase inhibitors. A systematic approach to library design, coupled with efficient parallel synthesis and rigorous quality control, provides a robust platform for successful high-throughput screening campaigns. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers in drug discovery to effectively utilize this privileged scaffold in their quest for next-generation therapeutics.
References
-
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Structural findings of pyrazolo[1,5-a]pyrimidine compounds for their Pim-1/2 kinase inhibition as potential anticancer agents. (2018). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. (2021). PubMed. Retrieved January 19, 2026, from [Link]
-
Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. (2016). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Standard Operating Procedure. (n.d.). CDN. Retrieved January 19, 2026, from [Link]
-
Synthesis of pyrazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
NMR quality control of fragment libraries for screening. (2020). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]
-
The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. (n.d.). RSC Publishing. Retrieved January 19, 2026, from [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. Retrieved January 19, 2026, from [Link]
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
RIT – Shimadzu LC-MS 2020 SOP. (2019). Rochester Institute of Technology. Retrieved January 19, 2026, from [Link]
-
Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
Sources
- 1. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights | MDPI [mdpi.com]
- 4. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Troubleshooting & Optimization
Technical Support Center: Regioselective Synthesis of Pyrazolo[1,5-a]pyridines
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with achieving high regioselectivity in this important synthetic transformation. The content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Troubleshooting Guide: Addressing Common Experimental Issues
This section provides solutions to specific problems that can arise during the synthesis of pyrazolo[1,5-a]pyridines.
Question 1: I am getting a low yield or no product at all. What are the likely causes and how can I fix it?
Answer:
Low or no yield is a frequent issue stemming from several factors, primarily related to reaction conditions and starting material reactivity.
Pillar of Causality: Reaction Kinetics and Activation Energy The formation of the pyrazolo[1,5-a]pyridine scaffold requires overcoming a specific activation energy barrier. If the reaction conditions do not provide sufficient energy, or if the chosen reagents are not reactive enough under the selected conditions, the reaction will be sluggish or fail entirely.
Troubleshooting Steps:
-
Verify Starting Material Quality: Ensure the purity of your N-aminopyridine derivatives and your second reactant (e.g., β-dicarbonyl compounds, alkynes, or α,β-unsaturated compounds). Impurities can inhibit catalysts or lead to side reactions.
-
Solvent Selection is Critical: The choice of solvent can dramatically impact the reaction outcome. Some reactions show high solvent specificity. For instance, in certain cross-dehydrogenative coupling (CDC) reactions to form pyrazolo[1,5-a]pyridines, acetic acid acts as both a Brønsted acid catalyst and a suitable solvent, while other common solvents like acetonitrile, methanol, or toluene may yield no reaction product at all.[1]
-
Optimize Reaction Temperature: Many of these cyclization reactions require elevated temperatures to proceed efficiently. If you are running the reaction at room temperature or a moderate temperature, consider increasing it. A typical procedure involves stirring the reactants at 130 °C for several hours.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal endpoint and avoid degradation at high temperatures.[2]
-
Consider a Catalyst or Promoter: While some methods are catalyst-free, many benefit from an acid or metal catalyst.[3]
-
Acid Catalysis: Acetic acid is commonly used to activate N-amino-2-iminopyridines for nucleophilic addition.[1]
-
Oxidants: For annulation-aromatization protocols, an oxidant is necessary. TEMPO has been shown to be effective, serving as both a Lewis acid and an oxidant.[4][5] Molecular oxygen (O2) is also used as a green oxidant.[1]
-
-
Alternative Energy Sources: If thermal heating is ineffective, consider alternative methods. Sonication has been demonstrated to significantly improve yields and reduce reaction times in a catalyst-free [3+2] cycloaddition approach, with acetonitrile being an effective solvent under these conditions.[3]
Troubleshooting Workflow: Low Product Yield
Caption: A decision tree for troubleshooting low-yield reactions.
Question 2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
Answer:
Controlling regioselectivity is the central challenge in the synthesis of substituted pyrazolo[1,5-a]pyridines, especially when using unsymmetrical starting materials.[6] The formation of different isomers is governed by the electronic and steric properties of the reactants.
Pillar of Causality: Electronic and Steric Control The regiochemical outcome is determined by which nitrogen of the N-aminopyridine derivative forms the new pyrazole ring and which carbon of the second reactant it attacks. This is influenced by the relative electrophilicity of the reactive sites on one molecule and the nucleophilicity of the sites on the other.
Strategies for Controlling Regioselectivity:
-
Substituent Effects on the Pyridine Ring: The electronic nature of substituents on the N-aminopyridinium salt can influence the reaction, though in some cross-dehydrogenative coupling processes, both electron-withdrawing and electron-donating groups have been shown to be tolerated without a remarkable effect on the outcome.[1] However, in traditional 1,3-dipolar cycloadditions, these substituents can create a bias.
-
Substituent Effects on the Coupling Partner: This is often the most effective control element.
-
Unsymmetrical β-Dicarbonyls: The reaction generally proceeds via nucleophilic attack of the exocyclic amino group of the pyrazole precursor onto a carbonyl carbon. The more electrophilic carbonyl group will react preferentially.[2] For example, when reacting 5-aminotetrazole with β-enaminones, the substituent on the carbonyl group dictates the regiochemistry. Aryl groups (electron-donating) lead to 5-substituted products, while trifluoromethyl groups (electron-withdrawing) direct the formation of 7-substituted products.[7]
-
α,β-Unsaturated Compounds: In TEMPO-mediated annulation, the reaction exhibits high and predictable regioselectivity, offering a robust method for controlling isomer formation.[4][5]
-
-
Fine-Tuning Reaction Conditions:
-
Catalyst Choice: A milder acid catalyst might favor one regioisomeric pathway over another.[2]
-
Temperature: Adjusting the temperature can sometimes provide a kinetic window where the formation of the desired isomer is favored over the thermodynamic product.
-
-
Strategic Choice of Synthetic Route: Some synthetic strategies offer inherently better regiocontrol. The traditional synthesis involving a 1,3-dipolar cycloaddition between an N-amino-pyridinium salt and an alkyne often results in a mixture of regioisomers when starting from asymmetric salts.[6] Newer methods, such as those utilizing 2-methylketopyridines or TEMPO-mediated protocols, were specifically developed to overcome this lack of regiocontrol.[4][6]
Summary of Regiocontrol Factors
| Factor | Influence on Regioselectivity | Example |
|---|---|---|
| Electronic Effects | Electron-withdrawing groups (EWGs) on the coupling partner increase the electrophilicity of the adjacent carbon, directing the nucleophilic attack. | A CF₃ group on a β-dicarbonyl compound directs the reaction to form the 7-substituted regioisomer.[7][8] |
| Steric Hindrance | Bulky substituents can block attack at a nearby position, favoring the formation of the less sterically hindered regioisomer. | |
| Catalyst/Mediator | The choice of mediator can enforce a specific reaction pathway. | TEMPO-mediated synthesis provides high and predictable regioselectivity.[4][5] |
| Synthetic Method | Different synthetic routes have inherently different levels of regiocontrol. | Cross-dehydrogenative coupling and TEMPO-mediated methods can offer superior control over traditional 1,3-dipolar cycloadditions.[1][4][6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing pyrazolo[1,5-a]pyridines?
A: Several robust methods exist. The most common are:
-
[3+2] Cycloaddition: This is the traditional and most utilized protocol. It involves the reaction of N-iminopyridinium ylides (formed from N-aminopyridines) with dipolarophiles like alkenes or alkynes.[1] PIDA (phenyliodine diacetate) can be used to mediate this regioselective cycloaddition.[9]
-
Cross-Dehydrogenative Coupling (CDC): This method involves the coupling of N-amino-2-iminopyridine derivatives with β-ketoesters or β-diketones. It is often promoted by an acid (like acetic acid) and an oxidant (like O₂), representing a green and atom-economical approach.[1]
-
Intramolecular Cyclization: Syntheses have also been achieved through the intramolecular cyclization of transient nitrenes or ethynylpyridines.[1]
-
TEMPO-Mediated Annulation-Aromatization: A modern approach that reacts N-aminopyridines with α,β-unsaturated compounds, offering excellent yields and predictable regioselectivity.[4][5]
Q2: What is the general mechanism for the formation of the pyrazolo[1,5-a]pyridine ring system?
A: While the exact mechanism can vary with the chosen synthetic route, a plausible and common pathway, particularly for CDC reactions, involves the following key steps:
-
Activation & Nucleophilic Attack: A Brønsted acid (e.g., acetic acid) protonates and activates the N-amino-2-iminopyridine. This is followed by a nucleophilic attack from the enol form of a β-dicarbonyl compound onto the imine carbon.
-
Cyclization: The resulting adduct undergoes an intramolecular cyclization. The exocyclic nitrogen attacks one of the carbonyl carbons.
-
Dehydration/Aromatization: The cyclized intermediate then loses a molecule of water to form the fused aromatic pyrazolo[1,5-a]pyridine ring system. In some pathways, an oxidative dehydrogenation step may precede or follow the cyclization to achieve aromatization.[1]
General Reaction Mechanism
Caption: A simplified workflow of a common synthetic pathway.
Q3: Are there any catalyst-free or environmentally friendly methods available?
A: Yes. The development of greener synthetic methodologies is an active area of research.
-
Catalyst-Free Sonochemical Synthesis: A highly efficient method utilizes ultrasound irradiation to promote the [3+2] cycloaddition of 2-imino-1H-pyridin-1-amines with alkynes or alkenes. This procedure is performed in acetonitrile without any catalyst or additive and gives excellent yields in a short reaction time (e.g., 20 minutes).[3]
-
O₂ as a Green Oxidant: The CDC reaction developed by Haider et al. uses molecular oxygen as the terminal oxidant and acetic acid as a recyclable solvent/catalyst, aligning with the principles of green chemistry.[1]
Example Experimental Protocol
Catalyst-Free Sonochemical Synthesis of a Pyrazolo[1,5-a]pyridine Derivative[3]
This protocol is adapted from Al-Issa et al. for the synthesis of polysubstituted pyrazolo[1,5-a]pyridines.
Materials:
-
1-amino-2-iminopyridine derivative (1.0 equiv)
-
Dialkyl acetylenedicarboxylate (e.g., DMAD) (1.0 equiv)
-
Acetonitrile (analytical grade)
Procedure:
-
To an appropriate reaction vessel, add the 1-amino-2-iminopyridine derivative (10 mmol) and acetonitrile (30 mL).
-
Add the dialkyl acetylenedicarboxylate (10 mmol) to the mixture.
-
Place the vessel in an ultrasonic bath, ensuring the liquid level inside the vessel is below the water level in the bath.
-
Sonicate the mixture for approximately 20 minutes at a controlled temperature of 85 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that forms should be collected by filtration.
-
Wash the collected solid with cold ethanol, then dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol or an ethanol/DMF mixture) to obtain the pure pyrazolo[1,5-a]pyridine derivative.
References
-
Haider, B., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Available at: [Link]
-
Mennie, K. M., et al. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters. Available at: [Link]
-
Mennie, K. M., et al. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5- a]pyridines and Imidazo[1,5- a]pyridines. Organic Letters. Available at: [Link]
-
Sikdar, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]
-
Mennie, K. M., et al. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. ACS Publications. Available at: [Link]
-
Mennie, K. M., et al. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5- a]pyridines and Imidazo[1,5-a]pyridines. American Chemical Society. Available at: [Link]
-
Mennie, K. M., et al. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Universitat Ramon Llull. Available at: [Link]
-
Aguirre-Heredia, A. I., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]
-
Wang, C., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. ACS Publications. Available at: [Link]
-
Wang, C., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. PubMed. Available at: [Link]
-
Al-Issa, S. A., et al. (2020). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega. Available at: [Link]
-
Jacob, R. G., et al. (2017). Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Moszczyński-Pętkowski, R., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. Available at: [Link]
-
Organic Chemistry Portal. (2024). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
Miki, Y., et al. (1994). Synthesis of 3-substituted pyrazolo[1,5-a]-pyridines by electrophilic reactions. Heterocycles. Available at: [Link]
-
Abarca-Vargas, R., et al. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]
-
Abdelhamid, A. O., et al. (2016). Green One-Pot Solvent-Free Synthesis of Pyrazolo[1,5- a ]pyrimidines, Azolo[3,4- d ]pyridiazines, and Thieno[2,3- b ]pyridines Containing Triazole Moiety. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Wang, C., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. DOI. Available at: [Link]
-
El-ziaty, A. K., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Synthetic Communications. Available at: [Link]
-
Sangeetha, R., et al. (2020). Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. Synthetic Communications. Available at: [Link]
-
Kumar, A., et al. (2018). Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. BJOC - Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines [beilstein-journals.org]
- 8. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
Technical Support Center: Purification of Pyrazolo[1,5-a]pyridine Carboxylic Acids by Recrystallization
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of pyrazolo[1,5-a]pyridine carboxylic acids using recrystallization. This document offers troubleshooting advice and answers to frequently asked questions to address specific experimental challenges.
Introduction
Pyrazolo[1,5-a]pyridine derivatives are a significant class of heterocyclic compounds with diverse biological activities, making them valuable scaffolds in medicinal chemistry and drug development.[1] Achieving high purity of these compounds is critical for accurate biological evaluation and downstream applications. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2][3] The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures.[4] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the target compound preferentially crystallizes, leaving the impurities dissolved in the mother liquor.[4]
This guide will walk you through the common challenges and questions that arise during the recrystallization of pyrazolo[1,5-a]pyridine carboxylic acids, providing practical solutions grounded in chemical principles.
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of pyrazolo[1,5-a]pyridine carboxylic acids and provides step-by-step solutions.
Problem 1: The Compound Fails to Crystallize Upon Cooling
This is one of the most frequent issues in recrystallization and can be attributed to several factors.
Possible Causes & Solutions:
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it normally would at that temperature.[5][6]
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution.[5][6] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: Add a "seed crystal" of the pure pyrazolo[1,5-a]pyridine carboxylic acid to the solution.[5][6] This provides a template for further crystal formation.
-
Further Cooling: Place the flask in an ice-water bath to further decrease the solubility of the compound.[4][5]
-
-
-
Too Much Solvent: The concentration of the compound may be too low for crystals to form.[2][5]
-
Reduce Solvent Volume:
-
Gently heat the solution to evaporate some of the solvent. Be cautious not to boil it off too rapidly, which could lead to crashing out of the solid.
-
Alternatively, if using a volatile organic solvent, a rotary evaporator can be used to carefully remove a portion of the solvent.[5]
-
-
Problem 2: The Compound "Oils Out" Instead of Forming Crystals
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[5] This is often a problem when the melting point of the compound is lower than the boiling point of the solvent.[5]
Possible Causes & Solutions:
-
Inappropriate Solvent Choice: The chosen solvent may have too high a boiling point.
-
Re-dissolve and Modify:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of a co-solvent in which the compound is more soluble to lower the overall boiling point of the solvent system.
-
Alternatively, select a different solvent with a lower boiling point.
-
-
-
Cooling Too Rapidly: A sudden drop in temperature can favor the formation of an oil over crystals.
-
Slow Cooling:
-
Reheat the solution to re-dissolve the oil.
-
Allow the solution to cool slowly and undisturbed at room temperature. Insulating the flask can help slow the cooling process.[7]
-
-
Problem 3: Low Recovery of the Purified Compound
While some product loss is inherent in recrystallization, a significantly low yield is undesirable.[2]
Possible Causes & Solutions:
-
Excessive Solvent: Using too much solvent will result in a significant amount of the product remaining in the mother liquor.[2][7]
-
Optimize Solvent Volume: In subsequent recrystallizations, use the minimum amount of hot solvent required to fully dissolve the compound.
-
Recover from Mother Liquor: If the mother liquor has not been discarded, you can try to recover more product by evaporating some of the solvent and cooling again.
-
-
Premature Crystallization: Crystals forming during hot filtration will lead to product loss.
-
Maintain Temperature:
-
Use a pre-heated funnel and receiving flask for the hot filtration.
-
Keep the solution at or near its boiling point during filtration.[8]
-
-
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of the product.[2]
-
Use Ice-Cold Solvent: Always use a minimal amount of ice-cold solvent to wash the crystals.[2]
-
Problem 4: The Purified Crystals Are Still Colored
Colored impurities can be persistent and may require additional purification steps.
Possible Causes & Solutions:
-
Colored Impurities Not Removed: The recrystallization process alone may not be sufficient to remove highly colored impurities.
-
Use Decolorizing Carbon:
-
After dissolving the crude solid in the hot solvent, add a small amount of activated charcoal (decolorizing carbon).
-
Boil the solution for a few minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot filtration to remove the charcoal before allowing the solution to cool.[8] Caution: Use charcoal sparingly as it can also adsorb some of your desired product.[7]
-
-
Recrystallization Workflow
The following diagram illustrates the general workflow for the recrystallization of pyrazolo[1,5-a]pyridine carboxylic acids, including key decision points for troubleshooting.
Caption: Recrystallization and troubleshooting workflow.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing pyrazolo[1,5-a]pyridine carboxylic acids?
The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. For pyrazolo[1,5-a]pyridine carboxylic acids, common choices include:
-
Alcohols: Ethanol or isopropanol are often good starting points.[9]
-
Ketones: Acetone can be effective.[9]
-
Acetonitrile: This has been shown to be an efficacious solvent for some pyrazolo[1,5-a]pyridine derivatives.[1]
-
Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system can be used.[8] A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Then, add a few drops of the good solvent to clarify the solution before cooling. Common pairs include ethanol/water or acetic acid/water.[8]
Q2: How do I choose the right solvent system?
The selection of a suitable solvent is often empirical. Small-scale solubility tests are recommended.
-
Place a small amount of your crude compound in several test tubes.
-
Add a few drops of a different solvent to each tube.
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound well at room temperature.
-
Gently heat the tubes of the solvents that did not dissolve the compound at room temperature. A good solvent will dissolve the compound when hot.
-
Allow the hot solutions to cool. The best solvent will be the one from which the compound readily crystallizes upon cooling.
Q3: How can I be sure my recrystallization was successful?
A successful recrystallization should result in a noticeable improvement in the purity of your compound.
-
Visual Inspection: The crystals should appear more uniform and well-formed than the crude material.[4]
-
Melting Point Analysis: A pure compound will have a sharp and higher melting point than the impure starting material.[4]
-
Spectroscopic Analysis: Techniques like NMR or LC-MS can be used to confirm the purity and identity of the final product.
Q4: Can I reuse the mother liquor?
The mother liquor contains the dissolved impurities, but also some of your desired product. While it is possible to recover more product by concentrating the mother liquor and cooling it again, the crystals obtained will likely be less pure than the first crop. It is a trade-off between yield and purity.
Q5: My compound has acidic and basic functionalities. Does this affect recrystallization?
Yes, for compounds with acidic or basic groups like pyrazolo[1,5-a]pyridine carboxylic acids, you can sometimes purify them by forming a salt.[10] For a carboxylic acid, you can dissolve it in a basic aqueous solution, extract it to remove non-acidic impurities, and then re-acidify the aqueous layer to precipitate the pure acid. This is technically a crystallization (a purification involving a chemical change) rather than a recrystallization.[3]
Summary of Key Recrystallization Parameters
| Parameter | Recommendation | Rationale |
| Solvent Choice | Highly soluble when hot, poorly soluble when cold. | Maximizes recovery of the pure compound. |
| Solvent Volume | Minimum amount to dissolve the solid when hot. | Prevents significant product loss in the mother liquor.[2] |
| Cooling Rate | Slow and undisturbed. | Promotes the formation of large, pure crystals over small, impure precipitates.[4] |
| Washing | Minimal volume of ice-cold solvent. | Removes residual mother liquor without re-dissolving the product.[2] |
References
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Massachusetts Lowell. (n.d.). Recrystallization. Retrieved from [Link]
-
Al-Mokhanam, A. S., Al-Zaqri, N., & El-Tohamy, M. F. (2020). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. Molecules, 25(15), 3487. Retrieved from [Link]
-
ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
Mahendra, K., & Rai, K. M. L. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Organic Chemistry: Current Research, 5(2), 1-6. Retrieved from [Link]
-
University of California, San Diego. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
Sources
- 1. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
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- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 10. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyridine Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges and side reactions encountered during your synthetic work.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.
Q1: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
Answer: Lack of regioselectivity is one of the most significant challenges in the synthesis of pyrazolo[1,5-a]pyridines, particularly when using unsymmetrical starting materials.[1][2] The formation of multiple isomers complicates purification and reduces the yield of the desired compound.
Root Causes & Mechanistic Insight:
The traditional synthesis often involves a 1,3-dipolar cycloaddition between an N-amino-pyridinium salt and an alkyne or alkene.[2] If the N-amino-pyridinium salt is asymmetrical (i.e., substituted at positions that are not equivalent), the cycloaddition can occur in two different orientations, leading to a mixture of regioisomeric products.[2] The electronic and steric properties of the substituents on both the pyridine and the dipolarophile influence the energy barrier for each pathway, often resulting in poor selectivity.
Troubleshooting Steps & Solutions:
-
Re-evaluate Starting Material Design: The most straightforward, though not always feasible, approach is to use symmetrical N-aminopyridinium salts. If your synthetic plan allows, this completely avoids the issue of regioselectivity in the cycloaddition step.
-
Optimize Reaction Conditions:
-
Solvent and Temperature: Systematically screen different solvents and temperatures. The polarity of the solvent can influence the transition state of the cycloaddition, sometimes favoring one isomer over the other. Lowering the temperature may also enhance selectivity.
-
Catalyst/Mediator Selection: In modern synthetic methods, the choice of mediator is crucial. For instance, in TEMPO-mediated [3+2] annulation reactions, the timing of its addition can significantly impact regioselectivity. Post-addition of TEMPO has been shown to improve the regiomeric ratio from 2:1 to over 7:1 in certain cases.[3]
-
-
Employ a Regioselective Synthetic Strategy: If optimization is insufficient, consider switching to a synthetic route known for its high regioselectivity.
-
Stevens' Method: This strategy utilizes 2-methylketopyridines to construct 2-substituted pyrazolopyridines with reliable regiocontrol.[1]
-
Enamine Intermediate Strategy: A versatile method has been developed that uses a common enamine intermediate to achieve regioselective cyclization to either pyrazolo[1,5-a]- or imidazo[1,5-a]pyridines, depending on the subsequent reaction conditions.[1] This provides a powerful tool for directing the reaction towards a single desired isomer.
-
Table 1: Factors Influencing Regioselectivity
| Factor | Observation | Recommended Action | Source(s) |
| Substituent Electronics | Strong electron-donating groups (e.g., MeO, Me₂N) on the pyridine ring can lead to the formation of a single isomer. | Utilize starting materials with strong electron-donating groups if compatible with the target molecule. | [3] |
| Reaction Mediator | In TEMPO-mediated reactions, standard conditions may yield moderate regioselectivity (e.g., 4:1). | Implement a post-addition protocol for TEMPO to significantly enhance the regiomeric ratio (>7:1). | [3] |
| Synthetic Route | Traditional 1,3-dipolar cycloadditions with unsymmetrical pyridinium salts are prone to forming mixtures. | Adopt alternative, highly regioselective methods like those developed by Stevens or strategies involving specific enamine intermediates. | [1][2] |
Q2: I am observing very low, or even no, yield of my desired pyrazolo[1,5-a]pyridine. What are the likely causes?
Answer: Low or no product yield is a common frustration that can stem from multiple factors, ranging from the quality of your reagents to suboptimal reaction parameters.
Troubleshooting Workflow:
Below is a systematic workflow to diagnose and resolve low-yield issues.
Caption: A systematic workflow for troubleshooting low reaction yields.
Detailed Solutions:
-
Purity of Starting Materials: This is the most critical starting point. Impurities in your N-aminopyridine or your coupling partner (e.g., β-dicarbonyl compound) can inhibit the reaction or lead to side products.[4]
-
Action: Verify the purity of your reagents using techniques like NMR or GC-MS. If necessary, purify them by recrystallization, distillation, or column chromatography before use.
-
-
Reaction Conditions: The synthesis of this scaffold is highly sensitive to reaction parameters.
-
Atmosphere: For cross-dehydrogenative coupling (CDC) reactions, the oxidant is key. Using an atmosphere of pure molecular oxygen (O₂) can be superior to air, sometimes leading to near-quantitative yields where air provides only moderate results.[5][6]
-
Temperature & Time: Many of these reactions require elevated temperatures (e.g., 130 °C) and extended reaction times (e.g., 18 hours).[5] If your yield is low, the reaction may be incomplete. Use TLC to monitor the consumption of starting materials before stopping the reaction.[7]
-
Solvent & Catalyst: The choice of solvent (e.g., ethanol, acetic acid) and the amount of acid promoter can be crucial. For example, in certain CDC reactions, using more than 6 equivalents of acetic acid can promote the formation of undesired byproducts.[5]
-
-
Reactivity of Coupling Partners: The structure of your reagents dictates their reactivity. For instance, highly enolized 1,3-dicarbonyl compounds tend to react more readily in cyclocondensation reactions.[4] If you are using a less reactive partner, you may need more forcing conditions (higher temperature, longer time, stronger acid promoter).
Q3: I've isolated a significant byproduct. How can I identify it and prevent its formation?
Answer: The formation of stable, isolable byproducts is common and often provides clues to competing reaction pathways. Two frequently encountered side products are[1][2][5]triazolo[1,5-a]pyridines and imidazo[1,5-a]pyridines.
Scenario 1: Formation of Imidazo[1,5-a]pyridine Isomer
In some modern synthetic routes, a versatile enamine intermediate can be generated which has two potential pathways for cyclization. Depending on the conditions, this intermediate can lead to either the desired pyrazolo[1,5-a]pyridine or the isomeric imidazo[1,5-a]pyridine.[1][2]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Poor Solubility of Pyrazolo[1,5-a]pyridine Intermediates
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with the pyrazolo[1,5-a]pyridine scaffold. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the significant challenge of poor aqueous solubility often encountered with this important class of N-heterocyclic compounds.
Section 1: Understanding the Root Cause - Frequently Asked Questions
This section addresses the fundamental physicochemical properties of the pyrazolo[1,5-a]pyridine core that contribute to solubility challenges.
Q1: Why are my pyrazolo[1,5-a]pyridine intermediates often poorly soluble in aqueous media?
A: The poor solubility of pyrazolo[1,5-a]pyridine derivatives stems from a combination of their inherent molecular structure and solid-state properties.
-
Molecular Planarity and Aromaticity: The fused pyrazolo and pyridine rings create a rigid, planar aromatic system.[1][2] This planarity facilitates strong intermolecular interactions in the solid state, particularly π-π stacking, where the electron clouds of adjacent molecules align and interact favorably.[3][4]
-
High Crystal Lattice Energy: These strong, well-organized stacking interactions lead to a highly stable crystal lattice.[5] For a compound to dissolve, solvent molecules must provide enough energy to overcome this crystal lattice energy. A high lattice energy, often indicated by a high melting point, presents a significant thermodynamic barrier to dissolution, resulting in low aqueous solubility.[6]
-
Hydrophobicity: While the nitrogen atoms add some polarity, the overall scaffold is predominantly hydrocarbon-based and thus hydrophobic.[7] This is often compounded by the addition of lipophilic substituents, which are common in drug discovery programs (e.g., kinase inhibitors) to enhance target binding, further decreasing water solubility.[8] A study on the related pyrazolo[1,5-a]pyrimidine scaffold found that dimerization in the crystal lattice was a key driver of poor solubility, a phenomenon that can also occur with pyrazolo[1,5-a]pyridine derivatives.[9]
Q2: How do the nitrogen atoms in the pyrazolo[1,5-a]pyridine core influence its solubility?
A: The nitrogen atoms have a critical, dual role in determining solubility.
-
Basicity and pH-Dependence: The nitrogen atoms, particularly the one in the pyridine ring, act as weak bases.[10] This means they can be protonated in acidic conditions to form a cationic salt. These salt forms are generally much more water-soluble than the neutral free base.[11][12] Consequently, the aqueous solubility of pyrazolo[1,5-a]pyridine intermediates is typically highly pH-dependent, showing significantly greater solubility at lower pH values.
-
Hydrogen Bonding: The nitrogen atoms can act as hydrogen bond acceptors. In solution, this can improve interaction with water molecules. However, if these nitrogens participate in strong, intermolecular hydrogen bonds within the crystal lattice, they can actually contribute to a higher lattice energy and decrease aqueous solubility.[5]
Section 2: Troubleshooting Guide - Immediate Experimental Solutions
When faced with a poorly soluble compound in the lab, several immediate strategies can be employed to get it into solution for biological assays or analytical experiments.
Q3: My compound has crashed out in my aqueous assay buffer. What is the first and simplest thing I should try?
A: The most direct and common first step is the use of a co-solvent . A co-solvent is a water-miscible organic solvent that, when added to water, creates a new solvent system with a lower polarity, which is more favorable for dissolving hydrophobic compounds.[13][14][15]
Commonly used co-solvents in a laboratory setting include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
The goal is to use the minimum amount of co-solvent necessary to achieve dissolution, as high concentrations can interfere with biological assays. Typically, starting with 1-5% (v/v) of a co-solvent is a good practice.[13]
Below is a decision workflow for initial solubility troubleshooting.
Q4: My experiment is sensitive to organic solvents. How can I leverage pH to improve solubility?
A: As discussed in Q2, the basic nitrogen atoms in the pyrazolo[1,5-a]pyridine core make its solubility pH-dependent. By lowering the pH of your aqueous buffer, you can protonate the molecule, forming a more soluble salt.[11]
Experimental Approach:
-
Prepare a series of buffers across a relevant pH range (e.g., pH 4.0, 5.5, 6.5, 7.4).
-
Add a known amount of your solid compound to each buffer to create a slurry.
-
Equilibrate the samples (e.g., shake at a constant temperature for 24 hours) to reach thermodynamic equilibrium.
-
Filter or centrifuge the samples to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).
This will give you a pH-solubility profile and identify the optimal pH for your experiment, provided your compound is stable at that pH.
Q5: I’m preparing a stock solution and still facing issues. Can surfactants help?
A: Yes, surfactants are an excellent tool, particularly for creating concentrated stock solutions or for use in formulation development.[16] Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles in water. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds like pyrazolo[1,5-a]pyridine derivatives can be encapsulated within this hydrophobic core, dramatically increasing their apparent solubility in the aqueous medium.[17][18][19]
Common Pharmaceutical Surfactants:
-
Non-ionic: Polysorbates (Tween® 20, Tween® 80), Polyoxyl 35 Castor Oil (Cremophor® EL). These are generally preferred for biological systems due to lower toxicity.[19]
-
Anionic: Sodium Dodecyl Sulfate (SDS).
A screening approach similar to that for co-solvents can be used, testing different surfactants at various concentrations (e.g., 0.1% to 2% w/v).
Section 3: Long-Term & Advanced Strategies
For compounds in lead optimization or preclinical development, more permanent solutions are often required to ensure good oral bioavailability and formulate a viable drug product.
Q6: How can I strategically modify the pyrazolo[1,5-a]pyridine scaffold to improve its intrinsic solubility?
A: Medicinal chemistry strategies focus on altering the molecule's physicochemical properties to disfavor the solid state and improve interaction with water.
-
Disrupt Crystal Packing: The most effective strategy is to disrupt the planarity and symmetry that enables strong crystal packing.[3] This can be achieved by:
-
Introduce Polar/Flexible Groups: Adding polar, flexible chains that are exposed to the solvent can significantly enhance solubility.[5] An ethyleneoxy group, for instance, is often more effective than a simple alkyl chain of similar length because the oxygen atoms can act as hydrogen bond acceptors.[5]
-
Add Ionizable Centers: While the core is already basic, adding a stronger basic group (like an amine) or an acidic group (like a carboxylic acid) provides a more effective "handle" for salt formation and pH-dependent solubilization.[6]
Q7: My lead compound has excellent potency but terrible solubility. What formulation approaches can I use to improve its oral bioavailability?
A: When chemical modification is not an option, advanced formulation techniques are employed. One of the most powerful is creating an amorphous solid dispersion (ASD) .[20][21][22]
-
Concept: Instead of trying to dissolve the highly stable crystalline form, an ASD disperses the drug at a molecular level within a hydrophilic polymer matrix (e.g., PVP, HPMC-AS).[23][24] In this amorphous state, the drug lacks long-range order, so the strong crystal lattice energy barrier is eliminated.[25][26] When the ASD is exposed to an aqueous environment, the polymer dissolves quickly, releasing the drug in a transient, supersaturated state that is readily available for absorption.[25] Surfactants can also be included in these formulations to enhance miscibility and stability.[27]
Q8: When is a prodrug strategy the right choice?
A: A prodrug strategy is a sophisticated approach used when other methods are insufficient or when targeting is desired.[28][29] It involves chemically attaching a water-soluble promoiety to the parent drug. This new molecule (the prodrug) is inactive but highly soluble. After administration, enzymes in the body cleave off the promoiety, releasing the active parent drug at or near its site of action.[30][31][32]
This strategy is particularly useful for:
-
Drugs with extremely low intrinsic solubility where formulation alone is not enough.[28]
-
Enabling parenteral (intravenous) administration, which requires high aqueous solubility.
-
Improving absorption or overcoming rapid metabolism.[29]
Section 4: Data & Protocols
Table 1: Example Kinetic Solubility Data for a Model Pyrazolo[1,5-a]pyridine in Co-solvent Systems
The following table shows hypothetical but representative data for a model pyrazolo[1,5-a]pyridine intermediate in a phosphate-buffered saline (PBS) system at pH 7.4.
| Solvent System (in PBS, pH 7.4) | Co-solvent % (v/v) | Measured Solubility (µg/mL) | Fold Increase (vs. PBS) |
| PBS alone | 0% | 0.8 | 1.0x |
| DMSO in PBS | 1% | 15.2 | 19.0x |
| DMSO in PBS | 5% | 88.5 | 110.6x |
| Ethanol in PBS | 5% | 45.1 | 56.4x |
| PEG 400 in PBS | 5% | 62.7 | 78.4x |
Protocol 1: Step-by-Step Guide for a Kinetic Solubility Assay using Co-solvents
This protocol describes a high-throughput method for assessing the kinetic solubility of a compound.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of your pyrazolo[1,5-a]pyridine intermediate in 100% DMSO.
-
Assay Plate Preparation: Dispense 198 µL of your aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96-well microplate.
-
Compound Addition: Add 2 µL of your 10 mM DMSO stock solution to the buffer in each well. This results in a final concentration of 100 µM with 1% DMSO as a co-solvent. (Adjust volumes as needed for different final concentrations or co-solvent percentages).
-
Incubation: Seal the plate and shake at room temperature for 2-4 hours. This allows the system to equilibrate, and any compound above its solubility limit will precipitate.
-
Separation: Use a 96-well filter plate (e.g., with a 0.45 µm filter) and centrifuge the assay plate to separate the dissolved supernatant from the precipitated solid.
-
Quantification: Transfer the filtered supernatant to a new analysis plate. Quantify the concentration of the dissolved compound using a suitable method like HPLC-UV or LC-MS by comparing against a standard curve prepared in a 50:50 mixture of acetonitrile and water.
References
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Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.
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Singh, J., et al. (2013). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics.
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Paudwal, S., et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug Delivery.
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Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journal of Pharmaceutical and Therapeutic Innovation.
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Chaudhari, P.D., et al. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
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Pawar, J., & Farande, A. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science.
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Dixit, N.D., & Niranjan, S.K. (2014). A Review:Solid Dispersion, a Technique of Solubility Enhancement. World Journal of Pharmacy and Pharmaceutical Sciences.
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Date, A.A., & Nagarsenker, M.S. (2017). Application of surfactants in solid dispersion technology for improving solubility of poorly water soluble drugs. Pharma Excipients.
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Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate.
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Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research.
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Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development.
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Sigma-Aldrich. Improving API Solubility.
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MedChemBuzz. (2011). Enhancing solubility by disrupting crystal packing.
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wildvineyard. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube.
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Patel, J.R., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Molecules.
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Stella, V.J., & Nti-Addae, K.W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews.
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da Silva, A.L., et al. (2020). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules.
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Jorgensen, W.L., & Duffy, E.M. (2002). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Bioorganic & Medicinal Chemistry Letters.
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Stella, V.J., & Nti-Addae, K.W. (2007). Prodrug strategies to overcome poor water solubility. ResearchGate.
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National Center for Biotechnology Information. Pyrazolo(1,5-a)pyridine. PubChem.
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Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules.
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Stella, V.J., & Nti-Addae, K.W. (2007). Prodrug strategies to overcome poor water solubility. SciSpace.
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Heimbach, T., et al. (2024). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews.
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Kumar, S., et al. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis.
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Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement.
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Kumar, S., & Singh, P. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research.
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Savjani, K.T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics.
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Meanwell, N.A. (2021). Tactics to Improve Solubility. Royal Society of Chemistry.
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Gerasin, D.S., et al. (2022). The Impact of Polycyclic Aromatic Hydrocarbons on the Structure and Crystallization Behavior of Nanocomposites Based on Paraffin and Polyethylene. Polymers.
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Scott, D.E., et al. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. ACS Omega.
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Cardenas-Jiron, G.I., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances.
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Cardenas-Jiron, G.I., et al. (2020). Pyrazolo[1,5-A] pyrimidines-based fluorophores: A comprehensive theoretical-experimental study. ResearchGate.
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Vicente, F., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Molecules.
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ResearchGate. (2018). CH acidity of five-membered nitrogen-containing heterocycles: DFT investigation.
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Khan, M.F., et al. (2022). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Anti-Cancer Agents in Medicinal Chemistry.
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Janežič, M., et al. (2016). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules.
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Lim, M., et al. (2016). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. Molecules.
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ResearchGate. On the Basicity of Conjugated Nitrogen Heterocycles in Different Media.
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Heravi, M.M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances.
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Technical Support Center: Optimization of Coupling Conditions for Hindered Amines with Pyrazolo[1,5-a]pyridine Acids
Welcome to the dedicated technical support center for chemists and researchers tackling the challenging amide coupling of sterically hindered amines with pyrazolo[1,5-a]pyridine acids. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate this demanding but crucial transformation in medicinal chemistry and drug development.
The coupling of pyrazolo[1,5-a]pyridine carboxylic acids with sterically hindered amines, such as 2,6-disubstituted anilines or bulky secondary amines, presents a significant synthetic hurdle. The reduced nucleophilicity of the hindered amine, combined with the specific electronic properties of the heterocyclic acid, often leads to low yields, incomplete reactions, and challenging purifications. This guide is designed to explain the underlying principles of these challenges and provide actionable solutions.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Q1: My reaction shows low or no conversion to the desired amide product. What are the primary causes and how can I fix it?
Answer:
Low to no conversion is the most common issue and typically points to insufficient activation of the carboxylic acid or ineffective nucleophilic attack by the hindered amine. Here is a systematic approach to troubleshoot this problem.
1. Assess the Coupling Reagent: Standard coupling reagents like DCC or EDC/HOBt often fail in these scenarios because the activated ester they form is not reactive enough to overcome the steric barrier of the amine.[1]
-
Solution: Switch to a more potent, uronium-based coupling reagent.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is often the reagent of choice for difficult couplings. It forms a highly reactive O-acylisourea intermediate that readily reacts even with poorly nucleophilic amines.[2][3]
-
HBTU/TBTU: These are also effective, though HATU is generally considered superior for minimizing epimerization and enhancing reaction speed.[2]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A highly efficient uronium salt that is often more reactive than HATU and has byproducts that are more water-soluble, simplifying purification.[4]
-
2. Evaluate the Base: The choice and stoichiometry of the base are critical. The base activates the carboxylic acid by deprotonation and neutralizes the acid formed during the reaction.
-
Problem: A bulky, non-nucleophilic base is essential. Common choices like triethylamine (TEA) can sometimes be too sterically hindered to effectively deprotonate the carboxylic acid in the presence of the coupling reagent.
-
Solution:
-
DIPEA (N,N-Diisopropylethylamine): This is the standard choice for HATU-mediated couplings due to its strong basicity and high steric bulk, which prevents it from acting as a competing nucleophile.[3]
-
2,6-Lutidine or Proton Sponges: For exceptionally difficult cases, stronger, non-nucleophilic bases can be employed.
-
3. Optimize Reaction Temperature: Many standard amide coupling protocols are run at room temperature. However, for hindered substrates, this is often insufficient.
-
Solution:
-
Gently heat the reaction to 40-60 °C. This can provide the necessary activation energy for the sterically demanding nucleophilic attack.
-
For highly challenging substrates, microwave-assisted synthesis can be extremely effective, dramatically shortening reaction times and improving yields.[5][6][7][8]
-
Troubleshooting Workflow: Low Conversion
Below is a DOT language script for a visual troubleshooting guide.
Caption: Troubleshooting workflow for low-yield amide coupling.
Q2: I am observing significant side product formation. What are the likely culprits?
Answer:
Side products in these reactions often arise from the reactivity of the coupling reagent itself or from alternative reaction pathways.
-
Guanidinylation of the Amine: Uronium reagents like HATU can react with the amine to form a guanidinium byproduct, consuming the amine and reducing yield. This is more likely if the carboxylic acid is activated too slowly.
-
Solution: Ensure the carboxylic acid is pre-activated with the coupling reagent and base for a short period (5-15 minutes) before adding the amine. This allows the highly reactive activated ester to form first, favoring the desired reaction pathway.
-
-
Racemization: If your pyrazolo[1,5-a]pyridine acid or amine contains a chiral center, racemization can be a concern, especially at elevated temperatures.
-
Solution: HATU is known to be very effective at suppressing racemization compared to many other coupling reagents.[3] If racemization is still an issue, try to run the reaction at the lowest possible temperature that still affords a reasonable reaction rate. Additives like HOBt can also help, although they are inherent in the structure of second-generation coupling reagents like HATU.
-
-
Anhydride Formation: The activated carboxylic acid can sometimes react with another molecule of the acid to form an anhydride. This is less common with uronium reagents but can occur.
-
Solution: Ensure accurate stoichiometry. Using a slight excess of the amine (e.g., 1.2 equivalents) can help to trap the activated ester before it reacts with another acid molecule.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose protocol to start with for this type of coupling?
Answer:
A robust starting point is a HATU-mediated coupling. This protocol is often successful where others fail and provides a reliable baseline for further optimization.
General Protocol for HATU-Mediated Coupling
-
Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve the pyrazolo[1,5-a]pyridine carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM, ~0.1 M concentration).
-
Activation: Add HATU (1.1 eq) to the solution, followed by a non-nucleophilic base such as DIPEA (2.5 eq).
-
Stirring: Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the activated ester. You may observe a color change.
-
Amine Addition: Add the hindered amine (1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish after 2-4 hours, gently heat the mixture to 40-50 °C.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Q2: Are there alternative strategies for extremely difficult couplings where even HATU fails?
Answer:
Yes, for exceptionally challenging substrates, more specialized methods are required.
-
Acyl Fluoride Method: Converting the carboxylic acid to an acyl fluoride in situ creates a highly reactive intermediate that can overcome significant steric barriers. Reagents like Cyanuric Fluoride or PyFluor-S are effective for this transformation. The subsequent coupling with the amine often proceeds smoothly, albeit sometimes requiring elevated temperatures.[9][10]
-
Grignard Reagent Method: For synthesizing N-aryl amides where the amine is particularly hindered, an alternative disconnection approach involves reacting an isocyanate with a bulky Grignard reagent.[1] This completely bypasses the traditional acid-amine coupling pathway.
Q3: Which solvents are most suitable for these reactions?
Answer:
The choice of solvent is crucial for ensuring all components remain in solution and for facilitating the reaction.
| Solvent | Pros | Cons | Recommendation |
| DMF | Excellent solvating power for a wide range of substrates. High boiling point allows for heating. | Can be difficult to remove completely. Potential for side reactions at high temperatures. | First choice for most couplings, especially when heating is required. |
| DCM | Easy to remove under vacuum. Generally inert. | Low boiling point limits reaction temperature. May not be a good solvent for all substrates. | Good for room temperature reactions where reactants are soluble. |
| Acetonitrile (ACN) | Polar aprotic, good for dissolving many reagents. | Can sometimes participate in side reactions. | A viable alternative to DMF or DCM. |
| THF | Good general-purpose solvent. | Can form peroxides. Lower polarity than DMF. | Use with caution; ensure it is anhydrous and peroxide-free. |
Mechanism Overview: HATU-Mediated Amide Coupling
The effectiveness of HATU lies in its ability to generate a highly reactive acyl-substituted aminium species.
Caption: Simplified mechanism of HATU-mediated amide bond formation.
References
-
Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. (n.d.). National Institutes of Health. [Link]
-
Microwave-Assisted Synthesis of Amide under Solvent-free Conditions. (2025). ResearchGate. [Link]
-
amide coupling help. (2022). Reddit. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (n.d.). National Institutes of Health. [Link]
-
Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. (n.d.). Royal Society of Chemistry. [Link]
-
Nanostructured Carbon Catalyst for Amide Coupling Reactions under Microwave Heating in the Absence of a Solvent. (n.d.). ACS Publications. [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). ResearchGate. [Link]
-
Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. (2016). Semantic Scholar. [Link]
-
Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. (n.d.). ResearchGate. [Link]
-
Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. (n.d.). MDPI. [Link]
-
Microwave-assisted direct amidation of thioesters: a green approach. (n.d.). Royal Society of Chemistry. [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. [Link]
-
HATU Coupling: Challenges Associated with the Byproducts. (2024). YouTube. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2016). Royal Society of Chemistry. [Link]
-
Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. (2020). Royal Society of Chemistry. [Link]
-
The Synthesis of Sterically Hindered Amides. (n.d.). CHIMIA. [Link]
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (n.d.). National Institutes of Health. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2016). Semantic Scholar. [Link]
-
Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Tohoku University. [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (n.d.). ACS Publications. [Link]
-
Tips and tricks for difficult amide bond formation?. (2021). Reddit. [Link]
-
Practical Catalytic Method for Synthesis of Sterically Hindered Anilines. (2025). ResearchGate. [Link]
-
Borane-Pyridine: An Efficient Catalyst for Direct Amidation. (2024). MDPI. [Link]
-
Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. (2017). PubMed. [Link]
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Technical Support Center: Deprotection Strategies in Pyrazolo[1,5-a]Pyridine Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazolo[1,5-a]pyridines. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions (FAQs) concerning the critical deprotection steps encountered during the synthesis of this important heterocyclic scaffold. Our aim is to equip you with the foundational knowledge and practical solutions to navigate challenges and optimize your synthetic routes.
Introduction to Protecting Group Strategies in Pyrazolo[1,5-a]Pyridine Synthesis
The construction of the pyrazolo[1,5-a]pyridine core often involves the use of N-protected precursors, such as substituted aminopyridines or pyrazoles, to ensure regioselectivity and prevent unwanted side reactions. The choice of a suitable protecting group is paramount and is dictated by its stability to the reaction conditions employed in subsequent steps and the ease of its selective removal. This guide focuses on the deprotection of commonly used N-protecting groups: tert-Butoxycarbonyl (Boc), Benzyl (Bn), (2-(Trimethylsilyl)ethoxy)methyl (SEM), and Tetrahydropyranyl (THP).
We will delve into the mechanistic underpinnings of each deprotection strategy, provide detailed experimental protocols, and address common issues you may encounter in the laboratory.
I. N-Boc Deprotection Strategies
The tert-Butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[1]
Frequently Asked Questions (FAQs) - N-Boc Deprotection
Q1: What are the standard conditions for N-Boc deprotection in pyrazolo[1,5-a]pyridine synthesis?
A1: The most common method for N-Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[2][3]
Q2: I am observing incomplete deprotection. What could be the cause?
A2: Incomplete deprotection can result from insufficient acid strength or concentration, low reaction temperature, or short reaction times. The stability of the N-Boc group can be influenced by the electronic properties of the pyrazole or pyridine ring. Electron-withdrawing groups on the ring can make the carbamate more stable, requiring harsher deprotection conditions.
Q3: Are there any common side reactions during acidic N-Boc deprotection?
A3: A primary side reaction is the alkylation of nucleophilic residues by the liberated tert-butyl cation. This can be problematic for substrates containing electron-rich aromatic rings or other nucleophilic functional groups. The use of scavengers like anisole or thioanisole can mitigate this issue.[4]
Troubleshooting Guide: N-Boc Deprotection
| Issue | Possible Cause | Troubleshooting Step | Rationale |
| Incomplete Deprotection | Insufficient acid strength or concentration. | Increase the concentration of the acid or switch to a stronger acid (e.g., from HCl in methanol to TFA). | To ensure complete protonation and cleavage of the Boc group. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. | To provide sufficient energy to overcome the activation barrier for deprotection. | |
| Side Product Formation (t-butylation) | Trapping of the t-butyl cation by the substrate or solvent. | Add a scavenger such as anisole, thioanisole, or triethylsilane to the reaction mixture. | Scavengers are more nucleophilic than the substrate and will preferentially react with the t-butyl cation. |
| Degradation of Acid-Sensitive Functional Groups | The substrate contains other functional groups that are not stable to strong acids. | Consider using a milder deprotection method, such as NaBH₄ in ethanol for N-Boc protected pyrazoles, or thermal deprotection if the substrate is thermally stable.[5] | To selectively remove the Boc group while preserving other sensitive functionalities. |
Experimental Protocols: N-Boc Deprotection
Protocol 1: Acidic Deprotection with TFA
-
Dissolve the N-Boc protected substrate in dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected amine.
Protocol 2: Deprotection with NaBH₄ in Ethanol (for N-Boc pyrazoles) [6]
-
Dissolve the N-Boc protected pyrazole in ethanol (95% or dry) at room temperature.
-
Add sodium borohydride (NaBH₄) (1.5-3 equivalents) portion-wise to the solution.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and quench the excess NaBH₄ by the slow addition of 3N HCl until gas evolution ceases.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected pyrazole.
Mechanism of Acidic N-Boc Deprotection
The acidic deprotection of the Boc group proceeds through a carbamate hydrolysis mechanism.
Caption: Acid-catalyzed cleavage of the N-Boc group.
II. N-Benzyl Deprotection Strategies
The benzyl (Bn) group is a robust protecting group, stable to a wide range of conditions. Its removal is most commonly achieved by catalytic hydrogenolysis.
Frequently Asked Questions (FAQs) - N-Benzyl Deprotection
Q1: Why is my N-benzyl deprotection by hydrogenolysis slow or incomplete?
A1: Slow or incomplete hydrogenolysis can be due to several factors, including catalyst poisoning, insufficient hydrogen pressure, or poor catalyst activity. The product amine can act as a catalyst poison by coordinating to the palladium surface.[1] The presence of a pyridine ring in the substrate can also lead to catalyst deactivation.[7]
Q2: How can I prevent catalyst poisoning during N-benzyl deprotection?
A2: Adding a stoichiometric amount of a mild acid, such as acetic acid or a controlled amount of HCl, can protonate the product amine, preventing it from binding to the catalyst surface and improving the reaction rate.[7]
Q3: Are there alternative methods to hydrogenolysis for N-benzyl deprotection?
A3: Yes, oxidative debenzylation offers a viable alternative, especially for substrates containing functional groups that are sensitive to reduction (e.g., alkenes, alkynes, or certain halogen substituents). A common method involves the use of potassium tert-butoxide (KOtBu) and oxygen in DMSO.[8]
Troubleshooting Guide: N-Benzyl Deprotection
| Issue | Possible Cause | Troubleshooting Step | Rationale |
| Slow or Incomplete Hydrogenolysis | Catalyst poisoning by the product amine or pyridine nitrogen. | Add a stoichiometric amount of acetic acid to the reaction mixture. | Protonation of the nitrogen atom prevents its coordination to the palladium catalyst.[7] |
| Poor catalyst activity. | Use a fresh batch of catalyst or a more active catalyst such as Pearlman's catalyst (Pd(OH)₂/C). | To ensure a sufficient number of active sites for the reaction. | |
| Reduction of the Pyridine Ring | Hydrogenation conditions are too harsh. | Switch to a milder hydrogen source like ammonium formate (transfer hydrogenolysis) or consider an alternative deprotection method like oxidative debenzylation. | To selectively cleave the N-benzyl group without reducing the aromatic pyridine ring.[7] |
| Reaction Fails with Oxidative Debenzylation | Substrate is not suitable for the reaction conditions. | This method may not be suitable for all substrates. If byproducts are observed, consider running the reaction at a lower temperature.[8] | To improve the selectivity of the reaction and minimize degradation. |
Experimental Protocols: N-Benzyl Deprotection
Protocol 3: Catalytic Hydrogenolysis [9]
-
Dissolve the N-benzyl protected substrate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add 10% Palladium on carbon (Pd/C) (10-20 mol% Pd).
-
If catalyst poisoning is anticipated, add 1 equivalent of acetic acid.
-
Purge the reaction vessel with hydrogen gas (balloon pressure or in a Parr shaker at 50 psi).
-
Stir the reaction vigorously at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Protocol 4: Oxidative Debenzylation with KOtBu/DMSO/O₂ [8]
-
Dissolve the N-benzyl protected substrate in dimethyl sulfoxide (DMSO).
-
Add potassium tert-butoxide (KOtBu) (7 equivalents, as a 1 M solution in THF).
-
Bubble oxygen gas through the solution for 10-30 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Mechanism of N-Benzyl Deprotection by Hydrogenolysis
The mechanism involves the adsorption of the N-benzyl amine and hydrogen onto the palladium catalyst surface, followed by cleavage of the C-N bond.
Caption: Simplified mechanism of catalytic hydrogenolysis.
III. N-SEM and N-THP Deprotection
The (2-(Trimethylsilyl)ethoxy)methyl (SEM) and Tetrahydropyranyl (THP) groups are acetal-type protecting groups that are stable to a range of nucleophilic and basic conditions. Their removal is typically achieved under acidic conditions.
Frequently Asked Questions (FAQs) - N-SEM and N-THP Deprotection
Q1: What are the typical conditions for SEM deprotection?
A1: The SEM group can be cleaved under acidic conditions, for example, with hydrochloric acid in ethanol.[9] It can also be removed using fluoride sources like tetrabutylammonium fluoride (TBAF) due to the presence of the silicon atom.[5]
Q2: How is the THP group typically removed from a pyrazole nitrogen?
A2: The THP group is an acetal and is readily cleaved by acidic hydrolysis. This can be achieved using a variety of acids such as p-toluenesulfonic acid (p-TsOH) or hydrochloric acid in a protic solvent like methanol or ethanol.[2]
Troubleshooting Guide: N-SEM and N-THP Deprotection
| Issue | Possible Cause | Troubleshooting Step | Rationale |
| Incomplete Deprotection | Insufficiently acidic conditions. | Increase the acid concentration or reaction temperature. | To facilitate the hydrolysis of the acetal. |
| Formation of Side Products | The substrate has other acid-labile groups. | Use milder acidic conditions (e.g., pyridinium p-toluenesulfonate, PPTS) or consider an alternative protecting group strategy. | To achieve selective deprotection. |
Experimental Protocols: N-SEM and N-THP Deprotection
Protocol 5: Acidic Deprotection of N-SEM Protected Pyrazole [9]
-
Dissolve the SEM-protected pyrazole in ethanol.
-
Add a solution of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with a suitable organic solvent.
-
Dry, filter, and concentrate the organic phase to yield the deprotected pyrazole.
Protocol 6: Acidic Deprotection of N-THP Protected Pyrazole [2]
-
Dissolve the THP-protected pyrazole in a protic solvent like 2-propanol.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate to obtain the product.
Mechanism of Acidic Acetal Deprotection (THP and SEM)
The deprotection of acetal-type protecting groups like THP and SEM proceeds via acid-catalyzed hydrolysis.
Sources
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- 2. total-synthesis.com [total-synthesis.com]
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- 4. total-synthesis.com [total-synthesis.com]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting the Amidation of 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid
Introduction
Welcome to the technical support guide for the amidation of 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid. This molecule is a privileged scaffold in medicinal chemistry, frequently appearing in compounds targeting various diseases.[1][2][3] However, its unique electronic and structural properties can present challenges during amide bond formation, a critical step in drug discovery and development.[4][5]
This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice in a practical question-and-answer format. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, helping you navigate common pitfalls and successfully synthesize your target compounds.
Understanding the Substrate: Key Challenges
The 3-chloropyrazolo[1,5-a]pyridine core presents two primary challenges for amidation:
-
Electronic Effects : The fused heterocyclic system is electron-deficient. This property decreases the nucleophilicity of the carboxylate anion, making the activation of the carboxylic acid more difficult compared to simple benzoic acids.
-
Potential Side Reactions : The presence of a chloro-substituent on the pyridine ring introduces the possibility of nucleophilic aromatic substitution (SNAr) under certain conditions, leading to undesired byproducts.[6]
Mechanistic Overview: The Amide Bond Formation
Amide bond formation rarely proceeds by the direct reaction of a carboxylic acid and an amine due to the formation of a non-reactive ammonium carboxylate salt.[7][8] The universally adopted strategy involves the in situ activation of the carboxylic acid to generate a highly electrophilic intermediate, which is then readily attacked by the amine.
Most modern methods utilize "coupling reagents," which facilitate this activation.[9][10][11] The general workflow is depicted below.
Caption: Generalized workflow for amide bond formation using coupling reagents.
Troubleshooting Guide & FAQs
Q1: My reaction shows no conversion. I am recovering my starting carboxylic acid and amine. What is the likely cause?
This is a common issue often stemming from inefficient activation of the carboxylic acid or neutralization of the nucleophile.
Possible Cause A: Insufficient Carboxylic Acid Activation
The electron-deficient nature of the pyrazolo[1,5-a]pyridine ring makes the carboxylic acid less reactive than typical aryl acids. Standard carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) alone may not be potent enough.[7][8][12]
Solutions:
-
Incorporate Additives: If using a carbodiimide like EDC, always include an additive such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt). These additives react with the initial O-acylisourea intermediate to form active esters that are more reactive and less prone to side reactions like racemization.[7]
-
Switch to a Stronger Coupling Reagent: Uronium/aminium or phosphonium-based reagents are generally more effective for challenging substrates.[10][12] Consider reagents like HATU, HBTU, or PyBOP, which are known to be highly efficient.[11] HATU is often the reagent of choice for difficult couplings due to the formation of a highly reactive HOAt ester, which benefits from anchimeric assistance from the pyridine nitrogen.
-
Use a Two-Step Acyl Chloride Protocol: For a robust, albeit less elegant, approach, convert the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[7][13] The isolated acyl chloride can then be reacted with the amine in the presence of a base.
Possible Cause B: Amine Protonation
If your amine is used as a hydrochloride or other salt, or if acidic byproducts are formed during activation (e.g., HCl from SOCl₂), the amine nucleophile will be protonated to its non-nucleophilic ammonium salt form.[13]
Solutions:
-
Add Sufficient Base: Always add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), to the reaction. If the amine is an HCl salt, use at least two equivalents of the base: one to neutralize the salt and one to scavenge the acid produced during the coupling.
-
Check Base pKa: Ensure the base is strong enough to deprotonate the ammonium salt. DIPEA (pKa ~10.8) and TEA (pKa ~10.7) are suitable for most amine hydrochlorides.
Q2: The reaction is messy, yielding multiple products with low recovery of the desired amide. What could be happening?
A complex reaction profile often points to side reactions involving either the substrate or the coupling reagents themselves.
Possible Cause A: Nucleophilic Aromatic Substitution (SNAr)
The C3-chloro substituent on the electron-deficient pyrazolo[1,5-a]pyridine ring is a potential site for nucleophilic attack by the amine, especially at elevated temperatures. This would lead to a diaryl amine byproduct.
Solutions:
-
Lower the Reaction Temperature: Most modern coupling reactions proceed efficiently at 0 °C to room temperature. Avoid heating the reaction unless all other options have been exhausted.
-
Use a More Reactive Coupling Reagent: A more potent reagent (like HATU) can accelerate the desired amidation, allowing it to outcompete the slower SNAr side reaction. This often allows for shorter reaction times and lower temperatures.
Possible Cause B: Side Reactions of Coupling Reagents
Uronium-based reagents like HBTU or HATU can react with the amine to form an inactive guanidinium byproduct, effectively consuming both the reagent and the nucleophile.
Solutions:
-
Control the Order of Addition: Always activate the carboxylic acid first. The recommended order is to dissolve the carboxylic acid, coupling reagent, and base (like DIPEA) in the solvent, stir for a few minutes to allow for pre-activation, and then add the amine.
-
Avoid Excess Amine: Using a large excess of the amine can promote guanidinylation. Aim for near-stoichiometric amounts (1.0 to 1.2 equivalents of amine).
Caption: Troubleshooting flowchart for failed amidation reactions.
Q3: My reaction is clean but very sluggish, resulting in low yields after a long reaction time. How can I improve the kinetics?
Slow reactions are typically caused by steric hindrance or suboptimal reaction conditions.
Possible Cause: Steric Hindrance
If either the amine or the pyrazolo[1,5-a]pyridine scaffold has bulky substituents, the approach of the nucleophile to the activated ester can be slowed considerably.
Solutions:
-
Increase Reaction Time: Simply allowing the reaction to stir longer (e.g., 24 hours) at room temperature may be sufficient to drive it to completion.
-
Slightly Increase Temperature: If the reaction is clean at room temperature but slow, a modest increase to 40-50 °C can improve the rate. Monitor carefully by TLC or LCMS for the appearance of byproducts.
-
Consider Boron-Based Catalysis: For particularly stubborn cases, catalytic methods using boric acid or borane-pyridine complexes have been shown to be effective for direct amidation, often at higher temperatures but with high functional group tolerance.[8][14][15]
Data Summary: Common Coupling Reagents
| Reagent | Class | Relative Potency | Common Byproduct | Key Considerations |
| EDC | Carbodiimide | Moderate | Soluble Urea | Cost-effective; requires an additive (HOBt, HOAt) for difficult couplings.[7][16] |
| HBTU | Uronium/Aminium | High | HOBt | Very efficient, but can cause guanidinylation of the amine if not used correctly.[12] |
| HATU | Uronium/Aminium | Very High | HOAt | Often the most effective reagent for sterically hindered or electron-deficient substrates.[16] |
| PyBOP | Phosphonium | High | HOBt | Does not cause guanidinylation; a good alternative to HBTU. |
| SOCl₂ | Acid Halide Former | N/A (Forms Acyl Chloride) | SO₂, HCl | Highly reactive intermediate; requires a stoichiometric base to neutralize HCl byproduct.[13] |
Recommended Experimental Protocols
Protocol A: High-Potency Amidation Using HATU
This is the recommended first-line approach for the amidation of 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid.
-
To a clean, dry flask under an inert atmosphere (N₂ or Argon), add 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid (1.0 eq).
-
Add dry, aprotic solvent (e.g., DMF or DCM, approx. 0.1 M concentration).
-
Add HATU (1.1 eq) to the solution.
-
Add a non-nucleophilic base, DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 5-10 minutes to allow for pre-activation.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 2-16 hours, monitoring progress by TLC or LCMS.
-
Upon completion, dilute the reaction with a suitable organic solvent (e.g., Ethyl Acetate) and wash sequentially with 5% aq. LiCl (to remove DMF), saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography or recrystallization.
Protocol B: Two-Step Amidation via Acyl Chloride
Use this protocol if uronium-based reagents fail or are unavailable.
Step 1: Acyl Chloride Formation
-
To a flask containing 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid (1.0 eq), add dry DCM.
-
Add oxalyl chloride (2.0 eq) dropwise at 0 °C.
-
Add a catalytic amount of dry DMF (1-2 drops).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Gas evolution (CO₂, CO, HCl) should be observed.
-
Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride and solvent. The resulting acyl chloride is often used directly in the next step without purification.
Step 2: Amidation
-
Dissolve the crude acyl chloride in fresh, dry DCM and cool to 0 °C.
-
In a separate flask, dissolve the amine (1.1 eq) and a base such as TEA or pyridine (2.0 eq) in dry DCM.
-
Add the amine/base solution dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LCMS.
-
Work up as described in Protocol A (steps 8-10).
References
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Amide Synthesis . Fisher Scientific. [Link]
-
Direct Amidations of Carboxylic Acids with Amines . Encyclopedia.pub. [Link]
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Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review . MDPI. [Link]
-
Substituent positions to increase the activity of pyrazolo[1,5-a]pyrimidines . ResearchGate. [Link]
-
Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions . Science and Education Publishing. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment . PMC - PubMed Central. [Link]
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Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c - IRIS . IRIS. [Link]
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Pyrazolo[1,5-a]pyridine antiherpetics: effects of the C3 substituent on antiviral activity . ScienceDirect. [Link]
-
Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines . ACS Omega. [Link]
-
Coupling Reagents . Aapptec Peptides. [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents . PMC - NIH. [Link]
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Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine . Taylor & Francis Online. [Link]
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Recent development of peptide coupling reagents in organic synthesis . Tetrahedron. [Link]
-
Recent Development of Peptide Coupling Reagents in Organic Synthesis . ResearchGate. [Link]
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Amidation reaction of carboxylic acid with formamide derivative using SO₃•pyridine . Japan Science and Technology Agency. [Link]
-
Amination of 2-halopyridines . ResearchGate. [Link]
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Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: Synthesis and investigation of inhibitory effects . Taylor & Francis Online. [Link]
-
Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents . PMC - NIH. [Link]
-
Recent developments in amide synthesis: direct amidation of carboxylic acids and transamidation reactions . UCL Discovery. [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents . NIH. [Link]
-
Borane-Pyridine: An Efficient Catalyst for Direct Amidation . MDPI. [Link]
-
Amidation reactions from the direct coupling of metal carboxylate salts with amines . PubMed. [Link]
-
Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines . NIH. [Link]
-
Borane-Pyridine: An Efficient Catalyst for Direct Amidation . PubMed. [Link]
-
Halogenation of the 3-position of pyridines through Zincke imine intermediates . PMC - NIH. [Link]
-
Why did my amide syntesis does not work? . ResearchGate. [Link]
-
Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects . PubMed. [Link]
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- 16. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions on the Pyrazolo[1,5-a]pyridine Core
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving the pyrazolo[1,5-a]pyridine scaffold. This bicyclic heteroaromatic core is a privileged structure in medicinal chemistry, appearing in molecules targeting a range of neurological disorders and serving as adenosine receptor antagonists.[1] Consequently, the effective functionalization of this core via cross-coupling is of paramount importance to researchers in drug discovery and development.
This guide is designed to provide practical, in-depth solutions to common challenges encountered during these synthetic transformations. We will move beyond simple protocol recitation to explore the underlying mechanistic principles that govern catalyst performance, empowering you to troubleshoot effectively and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling on a 3-halopyrazolo[1,5-a]pyridine is giving low yield. What are the likely culprits?
Low yields in Suzuki-Miyaura reactions with nitrogen-containing heterocycles like pyrazolo[1,5-a]pyridine often point to a few key issues:
-
Catalyst Poisoning: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.[2] This is a prevalent issue with nitrogen heterocycles and can significantly hinder the catalytic cycle.[2]
-
Protodehalogenation/Protodeborylation: This side reaction involves the undesired replacement of the halogen or boron functionality with a hydrogen atom, often from residual water or other protic sources in the reaction mixture.[2] Heteroaryl boronic acids are particularly susceptible to protodeborylation.[2]
-
Poor Solubility: The starting materials or the product may have limited solubility in common organic solvents, impeding reaction kinetics.[2][3]
Troubleshooting Steps:
-
Ligand Choice is Critical: For heteroaromatic substrates, bulky, electron-rich phosphine ligands are often essential to shield the palladium center from coordination by the substrate's nitrogen atoms and to promote the reductive elimination step. Ligands like XPhos and SPhos are excellent starting points.[4] N-heterocyclic carbene (NHC) ligands are also effective due to their strong sigma-donating ability, which can facilitate oxidative addition.[2]
-
Scrupulous Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried to minimize protodehalogenation.[2] Using anhydrous bases like K₃PO₄ or Cs₂CO₃ is also recommended.[5]
-
Solvent Screening: If solubility is a concern, consider screening a range of solvents. While mixtures of dioxane/water or toluene/water are common, polar aprotic solvents like DMF or acetonitrile can sometimes be beneficial, though their effect on selectivity can be complex.[5][6][7]
Q2: I am attempting a Buchwald-Hartwig amination on a pyrazolo[1,5-a]pyridine, but the reaction is sluggish. How can I improve the rate?
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its application to electron-rich and potentially coordinating heterocycles requires careful optimization.[8][9]
-
Catalyst and Ligand System: The choice of ligand is paramount. For challenging couplings on heterocycles, highly active, sterically hindered biarylphosphine ligands are often necessary. Consider using ligands like RuPhos, BrettPhos, or Josiphos-type ligands. These ligands promote the crucial reductive elimination step and can help overcome catalyst deactivation.
-
Base Selection: The strength and solubility of the base are critical. Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[10] However, for sensitive substrates, a weaker base like K₃PO₄ or Cs₂CO₃ might be necessary to avoid side reactions.
-
Precatalyst vs. In Situ Generation: Using a well-defined palladium precatalyst can often lead to more reproducible results than generating the active catalyst in situ from a Pd(II) source like Pd(OAc)₂.[2] Precatalysts ensure a more consistent generation of the active Pd(0) species.
Q3: Can I perform a Sonogashira coupling on the pyrazolo[1,5-a]pyridine core? What are the key considerations?
Yes, Sonogashira coupling is a viable method for introducing alkyne functionalities onto the pyrazolo[1,5-a]pyridine scaffold.[11][12] The key is to manage the potential for catalyst inhibition and homocoupling of the alkyne.
-
Copper Co-catalyst: The traditional Sonogashira reaction employs a copper co-catalyst (typically CuI). However, copper-free conditions have been developed to avoid issues associated with copper, such as the promotion of alkyne homocoupling (Glaser coupling).
-
Ligand Choice: For copper-free Sonogashira couplings, bulky, electron-rich phosphine ligands are often employed to stabilize the palladium catalyst and facilitate the catalytic cycle.
-
Base and Solvent: An amine base, such as triethylamine or diisopropylethylamine, is typically used, often serving as both the base and part of the solvent system.
Q4: Are direct C-H activation/arylation methods applicable to pyrazolo[1,5-a]pyridines?
Direct C-H activation is a rapidly evolving and highly attractive strategy for functionalizing heteroaromatic cores, as it avoids the need for pre-functionalized starting materials.[13][14]
-
Regioselectivity: A significant challenge in direct C-H activation is controlling the regioselectivity. For pyrazolo[1,5-a]pyridines, C-H arylation has been demonstrated at both the C3 and C7 positions.[15] The choice of catalyst, oxidant, and additives can influence the site of functionalization.[15]
-
Catalyst and Oxidant: Palladium catalysts, such as Pd(OAc)₂, are commonly used.[13][14] An oxidant, like AgOAc or O₂, is often required to regenerate the active catalyst.[13][16]
-
Reaction Conditions: These reactions are often sensitive to the solvent and temperature. Acetic acid has been shown to be an effective solvent in some cases.[16]
Troubleshooting Guides
Problem: Significant Protodehalogenation in Suzuki-Miyaura Coupling
Symptoms: Your starting halide is consumed, but the major product is the corresponding protonated pyrazolo[1,5-a]pyridine, with little to no desired cross-coupled product.
Workflow for Troubleshooting Protodehalogenation:
Caption: Troubleshooting workflow for protodehalogenation.
Detailed Steps:
-
Verify Anhydrous Conditions: Water is a common culprit for protodehalogenation.[2] Ensure all solvents are freshly distilled from an appropriate drying agent and that all reagents are anhydrous.
-
Base Selection: The choice of base can influence the rate of protodehalogenation.[2] If you are using a strongly basic and potentially protic base, consider switching to a milder, anhydrous base like potassium fluoride (KF) or cesium fluoride (CsF).
-
Boronic Acid vs. Ester: Boronic acids can be prone to protodeborylation.[2] Using a corresponding boronic ester (e.g., a pinacol ester) can sometimes suppress this side reaction.
-
Optimize Catalyst System: A more active catalyst that promotes rapid oxidative addition may outcompete the dehalogenation pathway.[2] Consider screening different bulky phosphine ligands or increasing the catalyst loading slightly.
Problem: Low Conversion in Buchwald-Hartwig Amination
Symptoms: A significant amount of your starting halo-pyrazolo[1,5-a]pyridine remains unreacted even after extended reaction times.
Workflow for Troubleshooting Low Conversion:
Caption: Troubleshooting workflow for low conversion.
Detailed Steps:
-
Ligand Screening is Key: The electronic and steric properties of the phosphine ligand have a profound impact on the reaction outcome. For challenging substrates, a screen of several state-of-the-art biarylphosphine ligands (e.g., the Buchwald-type ligands) is often necessary.
-
Base Strength and Solubility: The base must be strong enough to deprotonate the amine and soluble in the reaction medium.[5] If you are using a solid base like K₃PO₄, ensure it is finely powdered and well-stirred. Consider switching to a soluble base like LHMDS or NaOtBu if compatible with your substrate's functional groups.
-
Temperature: Many Buchwald-Hartwig aminations require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at a moderate temperature, a careful increase may improve the conversion. However, be mindful of potential catalyst decomposition at excessively high temperatures.[5]
Experimental Protocols
General Protocol for a Screening Suzuki-Miyaura Reaction
This protocol is intended as a starting point for optimization.
-
Reaction Setup: To a flame-dried Schlenk tube, add the halo-pyrazolo[1,5-a]pyridine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol %) and the phosphine ligand (4-10 mol %).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, to a concentration of ~0.1 M).
-
Reaction: Place the reaction in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir for the specified time (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Illustrative Comparison of Ligands for a Hypothetical Suzuki-Miyaura Coupling of 3-Bromo-pyrazolo[1,5-a]pyridine with Phenylboronic Acid
| Catalyst System (Pd Source/Ligand) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | <10 | Catalyst poisoning and low activity are likely issues. |
| PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 45 | Improved yield, but still scope for optimization. |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 4 | 85 | Bulky, electron-rich ligand significantly improves yield and reaction time. |
| Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/H₂O | 110 | 2 | 92 | Another highly effective bulky phosphine ligand. |
This data is illustrative and compiled from general principles discussed in the cited literature. Actual results will vary based on specific substrates and reaction conditions.
References
- Technical Support Center: Cross-Coupling of Nitrogen Heterocycles - Benchchem. (URL: )
-
Palladium-catalyzed oxidative C–H/C–H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes - Chemical Communications (RSC Publishing). (URL: [Link])
- Synthesis and Mechanistic Investigation of Bipyrazolo[1,5- a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5 - PubMed. (URL: https://pubmed.ncbi.nlm.nih.gov/35852206/)
- ω-Functionalized 3-Alkynylpyrazolo[1, 5 -a ]pyrimidines by Sonogashira Coupling. (URL: not available)
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (URL: [Link])
-
Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines | ACS Omega. (URL: [Link])
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. (URL: [Link])
-
Heck reaction - Wikipedia. (URL: [Link])
-
A General Approach to Stereospecific Cross-Coupling Reactions of Nitrogen-Containing Stereocenters - PMC - NIH. (URL: [Link])
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. (URL: [Link])
-
Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions - Who we serve. (URL: [Link])
- Effect of N1-substituted pyrazolic hybrid ligands on palladium catalysts for the Heck reaction. (URL: not available)
-
Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC - NIH. (URL: [Link])
-
Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines | ACS Omega. (URL: [Link])
- Technical Support Center: Accelerating Sluggish Suzuki Couplings - Benchchem. (URL: )
-
Palladium-Catalyzed ortho C–H Activation/Arylation of 7-Arylpyrazolo[1,5-a]pyridines: Synthesis of Biaryl-Substituted Mono - ACS Publications. (URL: [Link])
-
Selected ligands and catalysts for Buchwald‐Hartwig amination.... - ResearchGate. (URL: [Link])
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation | Journal of the American Chemical Society. (URL: [Link])
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed Central. (URL: [Link])
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed Central. (URL: [Link])
-
Synthesis of 8-Substituted Pyrazolo[1,5-a]-1,3,5-triazine Derivatives by Palladium-Catalyzed Cross-Coupling Reactions - ResearchGate. (URL: [Link])
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai. (URL: [Link])
-
Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - Beilstein Journals. (URL: [Link])
-
Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions - ResearchGate. (URL: [Link])
-
Solvent effect in Suzuki-Miyaura reaction | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Generation of a chiral carbon in coupling product 103 by a Cu-catalyzed Sonogashira reaction. - ResearchGate. (URL: [Link])
-
Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors | Organometallics - ACS Publications. (URL: [Link])
-
Heck Reaction - Organic Chemistry Portal. (URL: [Link])
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])
-
Sonogashira coupling - Wikipedia. (URL: [Link])
-
Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines | ACS Omega - ACS Publications. (URL: [Link])
-
Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. (URL: [Link])
-
Cobalt‐Copper Catalyzed C(sp2) – N Cross Coupling of Amides or Nitrogenated Heterocycles with Styrenyl or Aryl Halides | Request PDF - ResearchGate. (URL: [Link])
-
How can I solve my problem with Suzuki coupling? - ResearchGate. (URL: [Link])
-
Pd-catalyzed Suzuki/Sonogashira cross-coupling reaction and the direct sp 3 arylation of 7-chloro-5-methyl-[2][11][13]triazolo[1, 5-a]pyrimidine - ResearchGate. (URL: [Link])
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (URL: [Link])
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH. (URL: [Link])
- Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. (URL: not available)
- Application Notes and Protocols: Heck Coupling Reactions Involving Substituted Pyridines - Benchchem. (URL: )
-
The Journal of Organic Chemistry - ACS Publications - American Chemical Society. (URL: [Link]) (URL: [Link])
Sources
- 1. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Palladium-catalyzed oxidative C–H/C–H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis and Mechanistic Investigation of Bipyrazolo[1,5- a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5- a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Monitoring Pyrazolo[1,5-a]pyridine Synthesis by TLC
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for monitoring the synthesis of pyrazolo[1,5-a]pyridines using Thin-Layer Chromatography (TLC). Here, we move beyond generic protocols to offer in-depth troubleshooting and frequently asked questions, grounded in the specific chemical nature of this important heterocyclic scaffold.
I. Foundational Principles: Why TLC is Critical for Pyrazolo[1,5-a]pyridine Synthesis
The synthesis of pyrazolo[1,5-a]pyridines, whether through [3+2] cycloaddition of N-aminopyridinium ylides or cross-dehydrogenative coupling reactions, involves the conversion of often polar starting materials into a more rigid, aromatic heterocyclic product.[1][2][3][4] Monitoring this transformation is crucial for determining reaction completion, identifying the formation of key intermediates, and assessing the presence of side products. TLC offers a rapid, cost-effective, and highly informative method to visualize this chemical evolution in real-time.
A successful TLC analysis for this reaction class hinges on achieving clear separation between the starting materials (e.g., N-aminopyridine derivatives, alkynes, or β-dicarbonyl compounds), any transient intermediates, and the final pyrazolo[1,5-a]pyridine product. The polarity difference between the starting materials and the final product is typically sufficient to allow for effective separation.
II. Experimental Protocol: A Step-by-Step Guide
This protocol provides a robust starting point for developing a TLC method for your specific pyrazolo[1,5-a]pyridine synthesis.
1. Preparation of the TLC Plate and Chamber:
-
Obtain a silica gel 60 F254 plate. With a pencil, gently draw a baseline approximately 1 cm from the bottom.
-
Mark three lanes on the baseline for your starting material (SM), a co-spot (C), and the reaction mixture (RM).
-
Prepare a developing chamber by adding your chosen solvent system to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors, which promotes even solvent front migration.
2. Spotting the Plate:
-
Dissolve a small amount of your starting material(s) in a volatile solvent (e.g., ethyl acetate or dichloromethane) to create a reference solution.
-
Using a capillary tube, spot the starting material solution onto the 'SM' and 'C' lanes.
-
Withdraw a small aliquot from your reaction mixture and spot it onto the 'C' and 'RM' lanes. The co-spot lane is crucial for definitively identifying the starting material spot in the reaction mixture, especially if the Rf values are close.[5]
-
Ensure the spots are small and concentrated to prevent streaking. Allow the solvent to fully evaporate between applications if multiple spots are needed to achieve sufficient concentration.[6]
3. Developing the Plate:
-
Carefully place the spotted TLC plate into the prepared chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent to ascend the plate via capillary action. Remove the plate when the solvent front is approximately 1 cm from the top.
-
Immediately mark the solvent front with a pencil.
4. Visualization:
-
Allow the plate to air dry completely.
-
Visualize the spots under a UV lamp (254 nm). Pyrazolo[1,5-a]pyridines and many of the precursors are aromatic and will appear as dark spots against the fluorescent background.[7][8] Circle the visible spots with a pencil.
-
If spots are not clearly visible or if further characterization is needed, use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose choice for visualizing compounds that can be oxidized.[9][10]
III. Troubleshooting Guide
This section addresses common issues encountered when monitoring pyrazolo[1,5-a]pyridine synthesis by TLC.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Streaking of Spots | 1. The sample is too concentrated.2. The compound is acidic or basic.3. The compound is degrading on the silica plate. | 1. Dilute the sample before spotting.2. Add a small amount of a modifier to the eluent. For basic compounds like N-heterocycles, add 0.5-1% triethylamine (Et₃N) to neutralize the acidic silica surface. For acidic compounds, add 0.5-1% acetic acid.3. Consider using an alternative stationary phase like alumina or a reversed-phase plate. A 2D TLC can also help diagnose instability.[11] |
| Poor Separation (Spots are too close) | 1. The solvent system is not optimized.2. Starting material and product have very similar polarities. | 1. Adjust the polarity of the eluent. If spots are too high (high Rf), decrease the polarity (e.g., more hexane, less ethyl acetate). If spots are too low (low Rf), increase the polarity.2. Try a different solvent system altogether. For example, switch from a hexane/ethyl acetate system to a dichloromethane/methanol system. Running a longer plate can also improve separation. |
| No Spots Visible | 1. The sample is too dilute.2. The compound is not UV-active.3. The compound has evaporated from the plate. | 1. Spot the plate multiple times in the same location, allowing the solvent to dry in between.2. Use a chemical stain. Iodine vapor is a good general stain for many organic compounds.[7] For specific functional groups, consider stains like p-anisaldehyde.[7]3. This is less common for these structures but can occur with very volatile compounds. Ensure the plate is not heated excessively during visualization. |
| Reaction Mixture Lane Shows a Smear from Baseline to Solvent Front | 1. The reaction is being run in a high-boiling point solvent (e.g., DMF, DMSO).2. Massive decomposition of material. | 1. Before developing the plate, place the spotted plate under high vacuum for a few minutes to remove the high-boiling solvent.[11]2. While possible, first rule out solvent effects. If decomposition is suspected, analyze aliquots at different time points to observe the progression. |
IV. Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for my pyrazolo[1,5-a]pyridine synthesis?
A good starting point is a mixture of a non-polar and a moderately polar solvent. A 7:3 or 8:2 mixture of hexane and ethyl acetate is often effective. If your compounds are more polar, a system of dichloromethane with a small amount of methanol (e.g., 98:2) can be a good alternative. The goal is to have the Rf of your product around 0.3-0.5 for optimal separation.[6]
Q2: My starting N-aminopyridine and my pyrazolo[1,5-a]pyridine product have very similar Rf values. How can I improve their separation?
This can be challenging. First, try a range of solvent systems with different polarities and compositions. Sometimes, a switch in the type of solvent, even with similar polarity, can alter the interactions with the silica gel and improve separation. For example, substituting ethyl acetate with acetone might help. Using a co-spot is essential in this case to be certain about the identity of the spots. If separation is still difficult, consider using High-Performance Liquid Chromatography (HPLC) for more precise monitoring.
Q3: I see a new spot appearing and then disappearing during the reaction. What could it be?
This is likely a reaction intermediate. In many pyrazolo[1,5-a]pyridine syntheses, the initial adduct or a cyclized, non-aromatized intermediate may be transiently formed.[12] Observing such a spot is a good indication that the reaction is proceeding through the expected pathway.
Q4: Can the acidic nature of the silica gel affect my reaction components?
Yes, this is a critical consideration. N-heterocycles can interact strongly with the acidic silanol groups on the silica surface, which can lead to streaking or even decomposition.[13][14][15] If you observe significant tailing or unexpected spots, it is advisable to add a small amount of a basic modifier like triethylamine or pyridine to your eluent.
Q5: What is the best way to visualize my spots?
Given the aromatic nature of the pyrazolo[1,5-a]pyridine core, UV visualization at 254 nm is typically the most effective and non-destructive first choice.[8][9][16] If your starting materials or product are not UV-active, or for confirmation, a potassium permanganate stain is a good second option as it reacts with many functional groups.
V. Visualizing the Workflow and Reaction
To better illustrate the process, the following diagrams outline the TLC monitoring workflow and a representative reaction progress visualization.
Caption: Workflow for TLC Monitoring.
Caption: Idealized TLC Plates Over Time.
VI. References
-
IIP Series. An evaluation of thin layer chromatography as a biotechnology tool for the isolation of bioactive compounds. Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. Available at: [Link]
-
PNAS. Cu-catalyzed cross-dehydrogenative coupling: A versatile strategy for C–C bond formations via the oxidative activation of sp3 C–H bonds. Available at: [Link]
-
University of Rochester, Department of Chemistry. How To: Monitor by TLC. Available at: [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. TLC Visualization Methods. Available at: [Link]
-
Washington State University, Department of Chemistry. Monitoring Reactions by TLC. Available at: [Link]
-
Springer. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Available at: [Link]
-
MDPI. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Available at: [Link]
-
Google Patents. Pyrazolo[1,5-A]pyridine compounds and use thereof. Available at:
-
National Center for Biotechnology Information. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. Available at: [Link]
-
Chemistry LibreTexts. Cross-Dehydrogenative Coupling. Available at: [Link]
-
YouTube. TLC TROUBLESHOOTING- The most common problems with TLCs. Available at: [Link]
-
YouTube. Visualizing a TLC plate. Available at: [Link]
-
Scribd. TLC Plate Visualization. Available at: [Link]
-
JIST. A New Thin Layer Chromatographic System for the Analysis of Some Commercially Available Mosquito Repellents. Available at: [Link]
-
Royal Society of Chemistry. One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Available at: [Link]
-
Chemistry LibreTexts. Cross-Dehydrogenative Coupling. Available at: [Link]
-
ResearchGate. Degradation of Pyridines in the Environment. Available at: [Link]
-
Royal Society of Chemistry. Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. Available at: [Link]
-
ScienceDirect. Impact of mesoporous silica on the chemical degradation of Praziquantel upon grinding. Available at: [Link]
-
ResearchGate. Rf values of standards. Available at: [Link]
-
National Center for Biotechnology Information. [3 + 2]-Cycloadditions of nitrile ylides after photoactivation of vinyl azides under flow conditions. Available at: [Link]
-
ResearchGate. Measured TLC Rf values for conventional run 1 crude reaction mixture. Available at: [Link]
-
Google Patents. Pyrazolo(1,5-a)pyridine derivatives, process for their preparation and compositions containing them. Available at:
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Validation & Comparative
A Comparative Guide to the Structural Confirmation of 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid by NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of progressive and reliable research. The pyrazolo[1,5-a]pyridine scaffold is a privileged core in medicinal chemistry, appearing in compounds targeting a range of diseases from cancer to infectious agents.[1] The precise placement of substituents on this scaffold is critical to its biological activity and intellectual property value. This guide provides an in-depth technical comparison and workflow for the structural confirmation of 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid , a representative molecule of this important class, using a suite of modern Nuclear Magnetic Resonance (NMR) techniques.
While direct experimental data for this specific molecule is not widely published, this guide will leverage established principles of NMR spectroscopy and data from closely related analogs to present a predictive, yet highly accurate, framework for its characterization. We will explore the causality behind the experimental choices and demonstrate how a multi-dimensional NMR approach forms a self-validating system for structural elucidation, leaving no ambiguity in the final assignment.
The Structural Elucidation Challenge: Isomeric Differentiation
To illustrate the power and necessity of a thorough NMR analysis, we will compare our target molecule, 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid (1) , with a plausible synthetic isomer, 7-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid (2) . The synthetic route could potentially yield either isomer, making a definitive structural confirmation essential.
| Compound | Structure |
| 1: 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid | ![]() |
| 2: 7-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid | ![]() |
Our objective is to use a logical workflow of 1D and 2D NMR experiments to unequivocally prove the structure is 1 and not 2 .
Part 1: The Experimental Workflow
A robust structural confirmation relies on a multi-faceted approach, starting with sample preparation and culminating in the synthesis of data from several NMR experiments.
Detailed Experimental Protocol: Sample Preparation
The quality of NMR data is fundamentally dependent on meticulous sample preparation.[2][3][4][5][6]
Objective: To prepare a high-quality, homogeneous solution of the analyte suitable for high-resolution NMR spectroscopy.
Materials:
-
Analyte (3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid): 15-20 mg for ¹H and 2D NMR; 50+ mg may be beneficial for ¹³C NMR.
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), chosen for its excellent ability to dissolve polar carboxylic acids and its non-overlapping solvent signals in key regions of the spectrum.
-
High-quality 5 mm NMR tube.
-
Glass Pasteur pipette and a small vial.
Procedure:
-
Weighing: Accurately weigh 15-20 mg of the dried analyte into a clean, dry small vial.
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Gently vortex or sonicate the mixture until the sample is fully dissolved. A clear, homogeneous solution is critical.
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, use a Pasteur pipette with a small cotton or glass wool plug to transfer the solution into the NMR tube.[6]
-
Volume Check: Ensure the solvent height in the NMR tube is between 4.0 and 5.0 cm. This standardized volume is crucial for optimal shimming and instrument performance.
-
Capping and Labeling: Securely cap the NMR tube to prevent contamination and label it clearly.
The NMR Data Acquisition Strategy
The logical flow of experiments is designed to build a complete picture of the molecule's connectivity.
Caption: Logical workflow for NMR-based structure elucidation.
Part 2: Predictive Data Analysis and Interpretation
Based on established chemical shift principles and data from related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine systems, we can predict the expected NMR data for our target molecule.[7][8][9]
¹H and ¹³C NMR: The Initial Overview
¹H NMR: This first experiment provides information on the number of distinct proton environments, their integration (relative numbers), and their coupling (neighboring protons). For structure 1 , we expect three aromatic protons, each appearing as a distinct signal, and a broad singlet for the carboxylic acid proton.
¹³C NMR with DEPT-135: The ¹³C NMR spectrum reveals the number of unique carbon environments. A complementary DEPT-135 experiment helps distinguish between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons (C) do not appear in DEPT-135 spectra.
Table 1: Predicted ¹H and ¹³C NMR Data for 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid (1) in DMSO-d₆
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity, J (Hz) | Predicted ¹³C Chemical Shift (δ, ppm) | Carbon Type (DEPT-135) |
| 2 | 8.45 | s | 142.0 | CH |
| 3 | - | - | 115.0 | C |
| 3a | - | - | 148.5 | C |
| 4 | 8.10 | d, J ≈ 9.0 | 118.0 | CH |
| 5 | - | - | 125.0 | C |
| 6 | 7.40 | dd, J ≈ 9.0, 7.0 | 130.0 | CH |
| 7 | 9.05 | d, J ≈ 7.0 | 140.0 | C |
| COOH | ~13.5 | br s | 166.0 | C |
Causality:
-
H-7 (δ 9.05): This proton is adjacent to the bridgehead nitrogen, leading to significant deshielding and a downfield shift.
-
H-2 (δ 8.45): Located on the electron-deficient pyrazole ring, this proton appears as a singlet due to the lack of adjacent protons.
-
C-3 (δ 115.0): The direct attachment of the electronegative chlorine atom causes a downfield shift for this carbon, but its most significant impact is the absence of an attached proton.
-
COOH (δ ~13.5): The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet that is exchangeable with D₂O.
2D NMR: Building the Molecular Skeleton
While 1D NMR provides a parts list, 2D NMR shows how those parts are connected.[10][11][12][13][14]
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically 2-3 bonds apart). For structure 1 , we expect to see a correlation between H-6 and H-7, and between H-6 and H-4, confirming their adjacency on the pyridine ring. H-2 will show no COSY correlations.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon it is directly attached to. This allows for the unambiguous assignment of protonated carbons.
Caption: Key 1-bond C-H correlations expected in the HSQC spectrum.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The Decisive Experiment
The HMBC experiment is the cornerstone of structural confirmation for complex molecules, revealing correlations between protons and carbons that are 2-4 bonds away. It is this experiment that will definitively distinguish between isomers 1 and 2 .
Key Predicted HMBC Correlations for Structure 1:
-
H-2 (singlet) to C-3a and C-7: This is a crucial correlation. The singlet at δ 8.45 showing a cross-peak to the quaternary carbon C-3a confirms the pyrazole ring connectivity. Its correlation to C-7 helps place it within the bicyclic system.
-
H-4 (doublet) to C-3, C-5, and C-6: The correlation from H-4 to the chlorine-bearing carbon (C-3) is a key diagnostic signal. The correlation to the carboxyl-bearing carbon (C-5) confirms the substituent position.
-
H-7 (doublet) to C-3a and C-5: The correlation from the most downfield proton (H-7) to the carboxyl-bearing carbon (C-5) is a powerful confirmation of the overall substitution pattern.
Table 2: Comparative HMBC Analysis for Isomer Differentiation
| Proton Signal | Key HMBC Correlations for Structure 1 | Key HMBC Correlations for Structure 2 | Differentiating Observation |
| H-2 (Singlet) | C-3a, C-7 | C-3a, C-7 | No major difference expected. |
| H-4 (Doublet) | C-3 , C-5, C-6 | C-5, C-6 | Correlation to the chlorine-bearing carbon (C-3) is ONLY possible for structure 1. |
| H-6 (Doublet of Doublets) | C-4, C-5, C-7, C-3a | C-4, C-5, C-3a | Correlation to the chlorine-bearing carbon (C-7) is ONLY possible for structure 2. |
The HMBC data provides a self-validating system. The observation of a correlation from the proton at δ ~8.10 (H-4) to the carbon at δ ~115.0 (the predicted shift for C-3 bearing the chlorine) would be definitive proof of structure 1 . Conversely, the absence of this correlation and the presence of a correlation from the proton at δ ~7.40 (H-6) to a chlorinated carbon would indicate structure 2 .
Caption: The diagnostic H-4 to C-3 HMBC correlation confirming structure 1.
Conclusion
The structural confirmation of a novel compound like 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid is not achieved by a single experiment but by the logical and synergistic application of a suite of NMR techniques. By starting with 1D ¹H and ¹³C NMR to identify the basic components and progressing through 2D COSY, HSQC, and crucially, HMBC experiments, a complete and unambiguous picture of molecular connectivity can be built.
This guide demonstrates that even without a pre-existing library spectrum, a robust and defensible structural assignment can be made by applying fundamental principles and comparing the expected data for plausible isomers. The key differentiating correlations observed in the HMBC spectrum serve as the final, irrefutable evidence, providing the confidence required for publication, patenting, and further development in the field of medicinal chemistry.
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A Senior Application Scientist's Guide to HPLC Purity Analysis of Pyrazolo[1,5-a]pyridine Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a cornerstone of the entire development lifecycle. The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Ensuring its purity is not merely a regulatory checkbox; it is a fundamental requirement for accurate biological testing, safety assessment, and ultimately, clinical success.
This guide provides an in-depth comparison of chromatographic techniques for the purity analysis of pyrazolo[1,5-a]pyridine derivatives. We will move beyond rote protocols to explore the causality behind methodological choices, comparing the industry-standard High-Performance Liquid Chromatography (HPLC) with its high-throughput evolution, Ultra-Performance Liquid Chromatography (UPLC), and the orthogonal, green alternative, Supercritical Fluid Chromatography (SFC).
The Workhorse: Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the purity determination of pharmaceutical compounds.[1] For heterocyclic molecules like pyrazolo[1,5-a]pyridines, reversed-phase HPLC (RP-HPLC) is the default starting point. This technique separates compounds based on their hydrophobicity, using a non-polar stationary phase (typically C18) and a polar mobile phase.
The power of RP-HPLC lies in its robustness and versatility. Method development is a systematic process aimed at achieving optimal separation of the main compound from any process impurities or degradation products.[2][3]
Typical Starting Point for Method Development
The initial development for a new pyrazolo[1,5-a]pyridine derivative begins with understanding its physicochemical properties, such as solubility and pKa.[3] Most of these derivatives are soluble in common organic solvents like acetonitrile (ACN) and methanol (MeOH), which are compatible with reversed-phase chromatography.[1]
Table 1: Typical Initial RP-HPLC Conditions
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 phase provides excellent hydrophobic retention for most organic molecules. The 5 µm particle size is a standard for robust, conventional HPLC methods.[4][5] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water | An acidic modifier is used to protonate silanol groups on the silica backbone, reducing peak tailing. It also ensures that basic nitrogen atoms in the pyridine ring are protonated, leading to consistent retention.[6] |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a common organic modifier with low viscosity and good UV transparency. |
| Detection | Photodiode Array (PDA) Detector, 210-400 nm | PDA detection allows for the monitoring of multiple wavelengths simultaneously, which is crucial for identifying impurities that may have different UV maxima. It also enables peak purity analysis.[1] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column that provides a good balance between analysis time and backpressure. |
| Column Temperature | 30-35 °C | Maintaining a consistent, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.[6] |
| Injection Volume | 5-10 µL | A small injection volume prevents column overloading and peak distortion. |
Experimental Protocol: A Self-Validating System for HPLC Purity
A robust analytical method must be validated to prove it is fit for its intended purpose.[7][8] The International Council for Harmonisation (ICH) provides clear guidelines for this process.[9]
Step 1: System Suitability Before any analysis, system suitability tests are performed to ensure the chromatographic system is performing adequately. A standard solution of the pyrazolo[1,5-a]pyridine derivative is injected multiple times (typically 5 or 6 replicates).
-
Acceptance Criteria: Relative Standard Deviation (RSD) of peak area and retention time should be ≤2%. Tailing factor should be ≤2.0.
Step 2: Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[9][10]
-
Procedure: Analyze a blank (diluent), a placebo sample (if applicable), a sample of the pure active pharmaceutical ingredient (API), and a spiked sample containing known impurities.
-
Causality: This ensures that no other substance co-elutes with the main peak, giving a falsely high purity value. Peak purity analysis using a PDA detector is a powerful tool here.
Step 3: Linearity Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[11]
-
Procedure: Prepare a series of solutions of the reference standard at different concentrations (e.g., 5 concentrations from 50% to 150% of the target concentration).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥0.999.
Step 4: Accuracy Accuracy is the closeness of the test results to the true value.[11]
-
Procedure: Analyze samples with a known concentration of the API (e.g., by spiking a placebo with known amounts of API at three different levels).
-
Acceptance Criteria: The recovery should typically be within 98.0% to 102.0%.
Step 5: Precision Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day or inter-analyst).[7]
-
Procedure:
-
Repeatability: Analyze six separate samples of the same batch on the same day.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The RSD for the sets of measurements should be ≤2%.
Step 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[12]
-
Procedure: These are typically determined based on the signal-to-noise ratio (S/N) of the analyte peak (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Step 7: Robustness Robustness is the measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[13]
-
Procedure: Vary parameters like mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).
-
Causality: This demonstrates the reliability of the method during routine use, where minor variations are expected.
Caption: HPLC Method Development & Validation Workflow.
Comparative Performance: HPLC vs. UPLC and SFC
While HPLC is the established standard, technology has evolved. Both UPLC and SFC offer significant advantages in specific contexts. The choice of technology is a strategic one, balancing speed, resolution, cost, and the specific chemical nature of the pyrazolo[1,5-a]pyridine derivatives.
The High-Throughput Alternative: Ultra-Performance Liquid Chromatography (UPLC)
UPLC operates on the same principles as HPLC but utilizes columns packed with smaller particles (<2 µm) and instrumentation capable of handling much higher system pressures (up to 15,000 psi).[4][14] This technological leap offers several key benefits.
-
Increased Speed and Throughput: UPLC analysis times are significantly shorter, often 3-10 minutes compared to 15-20 minutes for a standard HPLC run.[14][15] This is invaluable in drug discovery and high-throughput screening environments.
-
Improved Resolution and Sensitivity: The smaller particles lead to sharper, narrower peaks. This enhances resolution between closely eluting impurities and increases the signal-to-noise ratio, improving sensitivity and leading to lower detection limits.[15][16]
-
Reduced Solvent Consumption: Faster run times and lower flow rates result in a significant reduction in solvent use, making UPLC a greener and more cost-effective option over the long term.[4][16]
The primary trade-off is the higher initial capital cost of the UPLC system and the need for higher-purity solvents to prevent blockages in the high-pressure system.
Table 2: Performance Comparison - HPLC vs. UPLC
| Parameter | Conventional HPLC | UPLC | Advantage of UPLC |
| Operating Pressure | 500 - 6,000 psi | Up to 15,000 psi (100 MPa)[4] | Enables use of sub-2 µm particles for higher efficiency. |
| Column Particle Size | 3 - 5 µm[16] | < 2 µm (typically 1.7 µm)[15][16] | Higher theoretical plates, leading to better resolution and peak capacity. |
| Typical Run Time | 15 - 20 minutes[4][14] | 3 - 10 minutes[14] | Increased sample throughput. |
| Solvent Consumption | Higher | Lower (by up to 80%)[15] | Reduced cost and environmental impact. |
| Sensitivity | Good | Excellent[16] | Better detection of trace-level impurities. |
The Orthogonal & Green Alternative: Supercritical Fluid Chromatography (SFC)
SFC is a form of normal-phase chromatography that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase.[17] It is particularly advantageous for the analysis and purification of chiral compounds and moderately polar molecules that are challenging to separate by reversed-phase methods.[17][18]
-
Orthogonal Selectivity: SFC provides a different separation mechanism compared to RP-HPLC. This orthogonality is extremely valuable in purity analysis, as an impurity that co-elutes with the main peak in an HPLC method may be well-resolved using SFC.
-
"Green" Chemistry: SFC drastically reduces the use of organic solvents.[10] The primary mobile phase, CO2, is non-toxic and readily available. After passing through the detector, the CO2 evaporates, simplifying sample recovery during preparative work.
-
Speed: The low viscosity and high diffusivity of supercritical fluids allow for very fast separations and rapid column equilibration.[10]
SFC is especially powerful for chiral separations. Many pyrazolo[1,5-a]pyridine derivatives possess stereocenters, and ensuring enantiomeric purity is a critical regulatory requirement. SFC, often using polysaccharide-based chiral stationary phases, can provide rapid and high-resolution separation of enantiomers.[17][19]
Caption: Decision Tree for Analytical Technique Selection.
Conclusion and Future Outlook
For the purity analysis of pyrazolo[1,-a]pyridine derivatives, RP-HPLC remains the robust and reliable workhorse for routine quality control, backed by decades of established protocols and regulatory acceptance. Its systematic method development and validation process provide a high degree of confidence in the reported purity values.
However, for laboratories focused on drug discovery, high-throughput screening, or detailed impurity profiling, UPLC is the superior choice.[4] Its advantages in speed, sensitivity, and resolution can significantly accelerate development timelines and provide deeper insights into a sample's composition.[16]
SFC carves out a critical niche as both a powerful, orthogonal technique and a green alternative. Its utility in separating chiral molecules makes it indispensable for developing stereospecific drugs.[17] For comprehensive purity analysis, employing both RP-HPLC/UPLC and SFC provides an orthogonal view, ensuring that no impurities are missed.
The ultimate choice of technology depends on the specific goals of the analysis. A modern analytical laboratory should be equipped to leverage the strengths of each of these techniques to ensure the safety, quality, and efficacy of the next generation of pyrazolo[1,5-a]pyridine-based therapeutics.
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Alispharm. (n.d.). UPLC vs HPLC: what is the difference? Retrieved from Alispharm website.[16]
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WebofPharma. (2025, December 30). HPLC vs. UPLC. Retrieved from WebofPharma website.[4]
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Dong, M. W. (2011). UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. Semantic Scholar.[20]
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Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. Retrieved from Pharmaguideline website.[14]
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Kromidas, S. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from a reliable source.[2]
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Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from Pharmaguideline website.[7]
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International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.[8]
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Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.[1]
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International Journal of Advanced Research in Science, Communication and Technology. (n.d.). HPLC Method Development and Validation Process of Drug Analysis and Applications.[12]
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ResearchGate. (2025, August 7). (PDF) HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from ResearchGate.[3]
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Al-Warhi, T., et al. (2025, November 20). Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC - PubMed Central.[22]
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Journal of Enzyme Inhibition and Medicinal Chemistry. (2022, May 19). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study.[6]
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Asia Oceania Journal of Nuclear Medicine & Biology. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. NIH.[11]
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Chemistry For Everyone. (2025, May 4). What Is Supercritical Fluid Chromatography (SFC)? [Video]. YouTube.[18]
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Wikipedia. (n.d.). Supercritical fluid chromatography. Retrieved from Wikipedia.[17]
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Teledyne LABS. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography? Retrieved from Teledyne LABS website.[23]
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Birajdar, A. S. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.[9]
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ResearchGate. (2025, August 10). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from ResearchGate.[13]
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ResearchGate. (2025, August 5). Supercritical fluid chromatography of pharmaceutical alkylating agents using electron capture detection | Request PDF. Retrieved from ResearchGate.[24]
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ResearchGate. (2025, August 10). Supercritical Fluid Chromatography for the 21st Century. Retrieved from ResearchGate.[10]
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ACS Omega. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. NIH.[19]
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BenchChem. (n.d.). Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods. Retrieved from BenchChem.[5]
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Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.[25]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from HELIX Chromatography.[26]
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Scilit. (n.d.). Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Retrieved from Scilit.[27]
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Molecules. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC - NIH.[28]
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MDPI. (2023, March 16). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. Retrieved from MDPI.[29]
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Molecules. (n.d.). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. PMC - NIH.[30]
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A Comparative Guide to the Mass Spectrometry Analysis of 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid
In the landscape of modern drug discovery and development, the precise and robust analytical characterization of novel chemical entities is paramount. 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid, a heterocyclic compound of interest, presents unique analytical challenges that necessitate a deep understanding of its physicochemical properties. This guide provides an in-depth technical comparison of mass spectrometry-based analysis with alternative analytical techniques for this molecule, offering field-proven insights and experimental data to guide researchers and drug development professionals.
The Central Role of Mass Spectrometry
Mass spectrometry (MS) stands as a cornerstone technique for the structural elucidation and quantification of small molecules due to its unparalleled sensitivity and specificity. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures and quantifying target analytes with high precision.
Ionization Techniques: A Critical Choice
The selection of an appropriate ionization technique is the first and most critical step in the mass spectrometric analysis of any compound. For a molecule like 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid, which possesses a carboxylic acid group and a nitrogen-containing heterocyclic system, soft ionization techniques are generally preferred to minimize in-source fragmentation and preserve the molecular ion.
Electrospray Ionization (ESI) is a highly suitable technique for this analyte. ESI is a soft ionization method that generates ions from a liquid phase, making it compatible with LC.[1] For carboxylic acids, ESI can be operated in negative ion mode to deprotonate the acidic proton, yielding a prominent [M-H]⁻ ion.[2] Alternatively, in positive ion mode, the nitrogen atoms in the pyrazolopyridine ring can be protonated to form an [M+H]⁺ ion. The choice between positive and negative ion mode will depend on the overall molecular structure and the desired sensitivity.
Atmospheric Pressure Chemical Ionization (APCI) is another viable option, particularly for less polar compounds that may not ionize efficiently by ESI.[3] APCI utilizes a corona discharge to ionize the analyte in the gas phase. For our target molecule, APCI would likely produce [M+H]⁺ ions through proton transfer from the reagent gas.
Predicted Fragmentation Pathway of 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid
Understanding the fragmentation pattern is crucial for structural confirmation and for developing selective quantitative methods using tandem mass spectrometry (MS/MS). Based on the known fragmentation of related pyrazolopyridine and carboxylic acid derivatives, we can predict the primary fragmentation pathways for 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid.[4][5][6]
A key initial fragmentation step for carboxylic acids is the loss of the carboxyl group as CO₂ (44 Da).[7] Another common fragmentation is the loss of a hydroxyl radical (•OH, 17 Da) or a water molecule (H₂O, 18 Da). For halogenated compounds, the loss of the halogen or the corresponding hydrohalic acid (HCl in this case) is a characteristic fragmentation.[8] The pyrazolopyridine ring itself can undergo cleavage, often leading to the loss of small neutral molecules like hydrogen cyanide (HCN, 27 Da).[5]
The presence of the chlorine atom will also result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio.[9]
Caption: Predicted ESI-MS/MS fragmentation of 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid.
Comparative Analysis of Analytical Techniques
While LC-MS offers significant advantages, a comprehensive analytical strategy often involves the use of orthogonal techniques. Here, we compare the performance of LC-MS with High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid.
| Feature | LC-MS/MS | HPLC-UV | Quantitative NMR (qNMR) |
| Principle | Separation by polarity, detection by mass-to-charge ratio. | Separation based on polarity, detection by UV absorbance. | Quantification based on the direct proportionality of NMR signal area to the number of nuclei. |
| Sensitivity | Very High (pg to fg range).[10] | Moderate (ng to µg range).[11] | Low (µg to mg range).[12] |
| Selectivity | Very High, especially with MS/MS.[13] | Moderate, susceptible to co-eluting impurities with similar UV spectra. | High, based on unique chemical shifts of protons. |
| Structural Information | Provides molecular weight and fragmentation data for structural elucidation.[14] | Limited to UV absorbance spectrum. | Provides detailed structural information for unambiguous identification.[15] |
| Quantitative Accuracy | High, especially with the use of isotopically labeled internal standards.[10] | Good, but can be affected by matrix effects and co-eluting impurities. | High, as it can be a primary ratio method of measurement.[16] |
| Cost & Complexity | High initial investment and operational cost; requires skilled operators. | Lower initial and operational cost; relatively simple to operate. | High initial investment; requires specialized expertise for quantitative work. |
| Typical Application | Bioanalysis, impurity profiling, metabolite identification, trace analysis. | Routine quality control, content uniformity, dissolution testing. | Purity assessment of reference standards, quantification without a specific reference standard. |
Experimental Protocols
To ensure the trustworthiness and reproducibility of analytical data, well-defined and validated protocols are essential.[7][17][18][19]
LC-MS/MS Method for Quantification
This protocol outlines a general approach for the quantitative analysis of 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid in a biological matrix, such as plasma.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (e.g., a deuterated analog of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure good separation.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. MS/MS Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and internal standard. For example, in negative mode, the transition could be m/z 196 -> 152 (loss of CO₂).
-
Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.
HPLC-UV Method for Purity Assessment
This protocol describes a typical HPLC-UV method for determining the purity of a 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid drug substance.
1. Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile/water mixture).
-
Prepare sample solutions at a similar concentration.
2. HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate the main peak from any impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined from the UV spectrum of the compound (likely in the range of 254-320 nm).
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.
Caption: A logical workflow for the analysis of 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid.
Conclusion
The mass spectrometry analysis of 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid, particularly when coupled with liquid chromatography, offers a highly sensitive and specific method for both qualitative and quantitative analysis. The predictable fragmentation patterns, including the characteristic isotopic signature of the chlorine atom, provide a robust means of structural confirmation. While HPLC-UV remains a valuable tool for routine quality control due to its simplicity and cost-effectiveness, and qNMR provides unparalleled accuracy for purity assessment, LC-MS/MS is the superior choice for applications requiring trace-level detection and high-throughput analysis in complex matrices, such as in pharmacokinetic and metabolism studies. The selection of the most appropriate analytical technique should be guided by the specific requirements of the study, including the desired sensitivity, selectivity, and the nature of the sample matrix.
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Khakwani, S., Shahi, M. N., & Khan, M. A. (2015). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 28(4), 789-792. [Link]
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Khakwani, S., Shahi, M. N., & Khan, M. A. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 28(4), 789-792. [Link]
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El-Faham, A., et al. (2022). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Advances, 12(41), 26955–26971. [Link]
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A Comparative Guide to the Biological Activity of Substituted Pyrazolo[1,5-a]pyridine Analogs
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets.[1][2][3] Its unique electronic and conformational properties make it an ideal framework for the design of potent and selective therapeutic agents. This guide provides a comparative analysis of the biological activities of various substituted pyrazolo[1,5-a]pyridine analogs, supported by experimental data and detailed protocols to aid researchers in the field of drug discovery.
The Versatility of the Pyrazolo[1,5-a]pyridine Core
The pyrazolo[1,5-a]pyridine core is a bioisostere of purines, allowing it to interact with a wide range of ATP-binding sites in enzymes, particularly kinases.[4][5] This has led to the development of numerous kinase inhibitors targeting critical signaling pathways in cancer and other diseases.[4][5] Furthermore, modifications to the scaffold have yielded compounds with potent activity against other target classes, including G-protein coupled receptors and infectious disease targets.[6][7][8] The strategic placement of substituents on the pyrazolo[1,5-a]pyridine ring system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of Biological Activity
The biological activity of substituted pyrazolo[1,5-a]pyridine analogs is highly dependent on the nature and position of the substituents. The following sections provide a comparative overview of their activity against key biological targets.
Protein Kinase Inhibition
Pyrazolo[1,5-a]pyridines and their related pyrazolo[1,5-a]pyrimidine analogs have emerged as a significant class of protein kinase inhibitors.[4][5] Structure-activity relationship (SAR) studies have demonstrated that specific substitution patterns can confer high potency and selectivity for various kinases.[4][9]
Phosphoinositide 3-Kinase (PI3K) Inhibition:
A series of pyrazolo[1,5-a]pyridines has been identified as potent inhibitors of PI3K, with selectivity for the p110α isoform.[10] The PI3K/Akt signaling pathway is a crucial regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers.
| Compound | Substitution Pattern | p110α IC50 (nM) | Cellular Activity (Akt Phosphorylation Inhibition) | In Vivo Efficacy |
| 5x | Specific substitutions on the pyrazolo[1,5-a]pyridine ring | 0.9 | Potent inhibition | Demonstrated in an HCT-116 human xenograft model |
Table 1: Biological activity of a potent p110α-selective PI3K inhibitor.[10]
Tropomyosin Receptor Kinase (Trk) Inhibition:
The pyrazolo[1,5-a]pyrimidine scaffold is a core component of several approved and clinical-stage Trk inhibitors for the treatment of solid tumors.[9] The pyrazolo[1,5-a]pyrimidine moiety is crucial for hinge-binding interactions with the Met592 residue of the kinase.[9]
| Compound | Key Substitutions | TrkA IC50 (nM) | Cellular Activity (KM12 cells) IC50 (nM) |
| 8 | Picolinamide at 3-position, 2,5-difluorophenyl-substituted pyrrolidine at 5-position | 1.7 | - |
| 9 | Picolinamide at 3-position, 2,5-difluorophenyl-substituted pyrrolidine at 5-position | 1.7 | - |
| 23 | Modified pyrazolo[1,5-a]pyrimidine nucleus | - | 0.1 |
| 24 | Modified pyrazolo[1,5-a]pyrimidine nucleus | - | 0.2 |
Table 2: Inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives against TrkA.[9]
Pim-1 Kinase Inhibition:
Pyrazolo[1,5-a]pyrimidine compounds have been developed as potent and selective inhibitors of Pim-1 kinase, an attractive target in oncology.[11] These compounds have shown strong inhibition of Pim-1 and Flt-3 kinases and have demonstrated cellular activity by suppressing the phosphorylation of the BAD protein.[11]
Antitubercular Activity
A series of pyrazolo[1,5-a]pyridine-3-carboxamides has been designed and synthesized as novel agents against Mycobacterium tuberculosis (Mtb).[1][2][8] These compounds exhibit potent in vitro activity against both drug-sensitive and drug-resistant Mtb strains.[1][2][8][12]
| Compound | Key Features | MIC against H37Rv (μg/mL) | In Vivo Efficacy |
| 5k | Pyrazolo[1,5-a]pyridine-3-carboxamide derivative | Low nanomolar range | Significant reduction of bacterial burden in an Mtb H37Ra infected mouse model |
Table 3: Antitubercular activity of a lead pyrazolo[1,5-a]pyridine-3-carboxamide.[1][2]
The design of these compounds was based on a scaffold hopping strategy from the imidazo[1,2-a]pyridine core of other known antitubercular agents.[1][2]
Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonism
Substituted 3-dialkylamino-7-phenyl pyrazolo[1,5-a]pyridines have been developed as potent and orally active antagonists of the CRF1 receptor, which is implicated in stress-related disorders.[6][7]
| Compound | Substitution Pattern | In Vitro Activity | In Vivo Efficacy |
| 46 (E2508) | 3-dicyclopropylmethylamino and 7-(2,4-disubstituted phenyl) | Potent binding and functional antagonism | Robust oral efficacy in animal models |
Table 4: Activity of a pyrazolo[1,5-a]pyridine-based CRF1 receptor antagonist.[6][7]
Experimental Protocols
To ensure the reproducibility and validity of biological data, standardized experimental protocols are essential. The following are detailed methodologies for key assays used to evaluate the biological activity of pyrazolo[1,5-a]pyridine analogs.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.[13]
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compounds (e.g., pyrazolo[1,5-a]pyridine analogs)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO. A 1:3 dilution series starting from 1 mM is recommended.[13]
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.[13]
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.[13]
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture. The optimal concentrations of substrate and ATP should be empirically determined.
-
Incubate the plate at 30°C for 60 minutes.[13]
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[13]
-
Incubate for 40 minutes at room temperature.[13]
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[13]
-
Incubate for 30 minutes at room temperature.[13]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14]
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
Complete culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[15]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[14][15]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 24, 48, or 72 hours).[14][15]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[16]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the purple formazan crystals.[15]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[15] Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[14]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Signaling Pathway and Experimental Workflow Visualization
To further elucidate the context of pyrazolo[1,5-a]pyridine activity, the following diagrams illustrate a key signaling pathway and the experimental workflows.
PI3K/Akt Signaling Pathway
Caption: PI3K/Akt signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyridine analogs.
Kinase Inhibition Assay Workflow
Caption: Experimental workflow for a luminescence-based in vitro kinase inhibition assay.
Conclusion
The pyrazolo[1,5-a]pyridine scaffold continues to be a highly fruitful starting point for the development of novel therapeutics. The ability to modulate biological activity through targeted substitutions provides a powerful tool for medicinal chemists. This guide has provided a comparative overview of the diverse biological activities of substituted pyrazolo[1,5-a]pyridine analogs, alongside detailed experimental protocols to facilitate further research and development in this exciting area of drug discovery. The presented data and methodologies underscore the importance of this heterocyclic system and its potential to yield next-generation therapies for a range of human diseases.
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). RSC Medicinal Chemistry. [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). MDPI. [Link]
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Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. (2015). ACS Medicinal Chemistry Letters. [Link]
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Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]
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Synthesis and Structure–Activity Relationships of Pyrazolo[1,5-a]pyridine Derivatives: Potent and Orally Active Antagonists of Corticotropin-Releasing Factor 1 Receptor. (2012). Journal of Medicinal Chemistry. [Link]
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Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (2014). ACS Medicinal Chemistry Letters. [Link]
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Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. (2015). ACS Medicinal Chemistry Letters. [Link]
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Synthesis and structure-activity relationships of pyrazolo[1,5-a]pyridine derivatives: potent and orally active antagonists of corticotropin-releasing factor 1 receptor. (2012). Journal of Medicinal Chemistry. [Link]
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Synthesis and biological evaluation of pyrazolo[1,5-a]-pyrimidine-containing 99mTc Nitrido radiopharmaceuticals as imaging agents for tumors. (2010). Molecules. [Link]
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A Comparative Guide to the Structure-Activity Relationship of Pyrazolo[1,5-a]pyridine Carboxamides
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic and steric properties make it an attractive starting point for the design of novel therapeutics. This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyridine carboxamides, with a focus on their applications as antitubercular agents and kinase inhibitors. We will delve into the nuances of how structural modifications on this versatile scaffold influence biological activity, supported by experimental data and detailed protocols.
Part 1: Pyrazolo[1,5-a]pyridine Carboxamides as Potent Antitubercular Agents
Tuberculosis (TB) remains a global health crisis, and the emergence of drug-resistant strains necessitates the discovery of new therapeutic agents. Pyrazolo[1,5-a]pyridine-3-carboxamides have emerged as a promising class of anti-TB agents, with several derivatives exhibiting potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis (Mtb).[1][2][3]
Core Scaffold Modifications and their Impact on Anti-TB Activity
The SAR studies of pyrazolo[1,5-a]pyridine-3-carboxamides reveal that the substitution pattern on the pyridine ring of the core scaffold plays a crucial role in their antitubercular potency.
-
Position of Substitution: Investigations into the placement of a methyl group on the pyridine ring demonstrated that the 5-position is optimal for activity.[1] Moving the methyl group to the 4-, 6-, or 7-position resulted in a significant decrease in potency against the Mtb H37Rv strain.[1]
-
Nature of Substituent at the 5-Position: The 5-position appears to tolerate a variety of substituents without a significant loss of activity. For instance, replacing the 5-methyl group with a methoxy, ethyl, or chloro group resulted in compounds with comparable anti-TB potency.[1] This suggests that this position can be modified to fine-tune the physicochemical properties of the compounds, such as solubility and metabolic stability, without compromising their primary activity.
The Role of the Carboxamide Linker and the Pendant Group
The carboxamide moiety at the 3-position is a key feature of these compounds, and the nature of the substituent on the amide nitrogen (the "pendant group") has a profound impact on their biological activity.
-
Aromatic and Heteroaromatic Pendant Groups: A common feature of potent pyrazolo[1,5-a]pyridine-3-carboxamide anti-TB agents is the presence of a substituted benzyl or a related aromatic group attached to the amide nitrogen. This part of the molecule is thought to be crucial for interaction with the biological target.
-
Diaryl Side Chains for Enhanced Potency against Drug-Resistant Strains: In an effort to improve efficacy against drug-resistant Mtb, a series of derivatives bearing diaryl side chains were synthesized.[4] These compounds, which feature substituted diphenyl or heterodiaryl groups, exhibited excellent in vitro potency against both the drug-susceptible H37Rv strain and drug-resistant strains.[4][5] This suggests that the introduction of a second aromatic ring can lead to additional favorable interactions with the target enzyme, potentially overcoming resistance mechanisms. For instance, compounds with a 4-trifluoromethoxyphenyl-pyridine group showed promising activity.[4]
Summary of SAR for Antitubercular Activity
Comparative Data for Antitubercular Pyrazolo[1,5-a]pyridine Carboxamides
| Compound ID | R1 (Position 5) | R3 (Pendant Group) | MIC (μg/mL) vs. H37Rv |
| 5g [1] | -CH3 | Substituted Benzyl | <0.002 - 0.004 |
| 5h [1] | -CH3 (at pos. 4) | Substituted Benzyl | 0.03 - 0.06 |
| 5k [1] | -OCH3 | Substituted Benzyl | <0.002 - 0.004 |
| 5p [1] | -Cl | Substituted Benzyl | <0.002 - 0.004 |
| 6a [4] | -OCH3 | Substituted Diphenyl | <0.002 |
| 6f [4] | -OCH3 | Substituted Diphenyl | <0.002 |
Experimental Protocols
The synthesis of pyrazolo[1,5-a]pyridine-3-carboxamides is typically achieved through a straightforward amidation reaction.[1][2]
-
Step 1: Synthesis of the Pyrazolo[1,5-a]pyridine-3-carboxylic Acid Core. This is often achieved via an N-amination of a substituted pyridine, followed by a 1,3-dipolar cycloaddition with an ethyl propiolate derivative.[1]
-
Step 2: Hydrolysis. The resulting ethyl ester is then hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide.
-
Step 3: Amidation. The pyrazolo[1,5-a]pyridine-3-carboxylic acid is coupled with a desired primary amine in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine) in an anhydrous solvent like DMF (Dimethylformamide).
-
Step 4: Purification. The final product is purified using column chromatography or recrystallization.
This assay is a commonly used colorimetric method to determine the minimum inhibitory concentration (MIC) of compounds against Mtb.
-
Preparation of Mtb Culture: Mtb H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microplate.
-
Inoculation: Each well is inoculated with the Mtb culture.
-
Incubation: The plates are incubated at 37°C for a specified period.
-
Addition of Alamar Blue: A solution of Alamar Blue is added to each well.
-
Reading: After further incubation, the color change from blue (no growth) to pink (growth) is observed visually or measured using a spectrophotometer. The MIC is defined as the lowest concentration of the compound that prevents the color change.
Part 2: Pyrazolo[1,5-a]pyridine Carboxamides as Kinase Inhibitors
The pyrazolo[1,5-a]pyrimidine scaffold (a close analog) is well-established as a core component of many potent kinase inhibitors, including some FDA-approved drugs.[6][7][8] While the pyrazolo[1,5-a]pyridine core is less explored in this context, it holds significant potential for the development of novel kinase inhibitors. The nitrogen atom in the pyridine ring, as opposed to the pyrimidine ring, alters the electronic distribution and hydrogen bonding capabilities of the scaffold, offering opportunities for new interactions with the kinase active site.
Comparative Analysis with Pyrazolo[1,5-a]pyrimidines
The extensive SAR data available for pyrazolo[1,5-a]pyrimidine kinase inhibitors can provide valuable insights for the design of pyrazolo[1,5-a]pyridine-based analogs. For many kinase inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold, the 3-position is often substituted with a group that can form key hydrogen bonds within the ATP-binding site. A carboxamide group at this position could serve a similar purpose in the pyrazolo[1,5-a]pyridine series.
SAR Insights for Pyrazolo[1,5-a]pyridine Carboxamide Kinase Inhibitors
While specific examples of pyrazolo[1,5-a]pyridine carboxamides as potent kinase inhibitors are less prevalent in the literature compared to their pyrimidine counterparts, the general principles of kinase inhibitor design can be applied.
-
Core Scaffold: The pyrazolo[1,5-a]pyridine core acts as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region.
-
Carboxamide Linker: The carboxamide at the 3-position can act as both a hydrogen bond donor and acceptor, providing additional interactions with the active site.
-
Pendant Group: The group attached to the amide nitrogen is crucial for achieving potency and selectivity. This group typically occupies a hydrophobic pocket, and its size, shape, and electronic properties must be optimized for each specific kinase target.
Experimental Protocols
-
Coating: A 96-well plate is coated with a substrate specific to the kinase of interest.
-
Compound Addition: The pyrazolo[1,5-a]pyridine carboxamide derivatives are added to the wells at various concentrations.
-
Kinase Reaction: The kinase enzyme and ATP are added to initiate the phosphorylation of the substrate.
-
Detection: A primary antibody that specifically recognizes the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Signal Generation: A substrate for the secondary antibody's enzyme is added, which generates a colorimetric or fluorescent signal.
-
Measurement: The signal is measured using a plate reader. The IC50 value (the concentration of the inhibitor required to reduce the kinase activity by 50%) is then calculated.
Conclusion
The pyrazolo[1,5-a]pyridine carboxamide scaffold is a versatile and promising platform for the discovery of new therapeutic agents. The SAR studies highlighted in this guide demonstrate that subtle structural modifications can lead to significant changes in biological activity. As antitubercular agents, these compounds have shown remarkable potency, particularly with the incorporation of diaryl side chains to combat drug resistance. While their potential as kinase inhibitors is still being fully explored, the foundational knowledge from the closely related pyrazolo[1,5-a]pyrimidine series provides a strong basis for future drug design efforts. The continued exploration of this scaffold is likely to yield novel drug candidates for a range of diseases.
References
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Tang, J., Wang, B., Wu, T., Wan, J., Tu, Z., Njire, M., Wan, B., Franzblau, S. G., Zhang, T., Lu, X., & Ding, K. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(7), 814–818. [Link][1][2][3][9]
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Wang, B., Tang, J., Wu, T., Wan, J., Tu, Z., Njire, M., Wan, B., Franzblau, S. G., Zhang, T., Lu, X., & Ding, K. (2017). Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. European Journal of Medicinal Chemistry, 125, 41-48. [Link][10]
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Wang, B., Tang, J., Wu, T., Wan, J., Tu, Z., Njire, M., Wan, B., Franzblau, S. G., Zhang, T., Lu, X., & Ding, K. (2019). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters, 10(3), 327–332. [Link][4][5]
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Various Authors. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link][6][8]
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Various Authors. (2015). Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. Bioorganic & Medicinal Chemistry, 23(19), 6257-6271. [Link][13]
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Various Authors. (n.d.). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central. [Link][14]
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A Researcher's Guide to the In Vitro Evaluation of Pyrazolo[1,5-a]pyridine Derivatives Against Mycobacterium tuberculosis
The global health challenge posed by tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M. tuberculosis), necessitates the urgent discovery of novel therapeutics.[1][2] The pyrazolo[1,5-a]pyridine scaffold has emerged as a promising chemotype in the development of new antitubercular agents, demonstrating potent activity against both drug-sensitive and drug-resistant clinical isolates.[3][4][5][6] This guide provides a comprehensive overview of the in vitro testing methodologies for evaluating pyrazolo[1,5-a]pyridine derivatives, supported by experimental data and a comparative analysis of their performance.
The Rationale for Targeting M. tuberculosis with Pyrazolo[1,5-a]pyridines
The pyrazolo[1,5-a]pyridine core is a versatile scaffold that allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties. Several studies have identified derivatives with potent, low nanomolar minimum inhibitory concentrations (MICs) against M. tuberculosis.[3][5] Notably, some of these compounds have shown efficacy against MDR strains, suggesting a mechanism of action distinct from current frontline drugs.[4] This makes them attractive candidates for further development, potentially leading to new treatment regimens that can shorten therapy duration and combat drug resistance.
Key In Vitro Assays for Antitubercular Activity Assessment
A systematic in vitro evaluation is crucial to identify and characterize promising lead compounds. The following assays represent a standard cascade for the preclinical assessment of novel antitubercular agents.
Antimycobacterial Susceptibility Testing: Determining the Minimum Inhibitory Concentration (MIC)
The cornerstone of in vitro antitubercular testing is the determination of the MIC, the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis. The Microplate Alamar Blue Assay (MABA) is a widely used, cost-effective, and reliable method for this purpose.[3]
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
-
Preparation of Mycobacterial Culture: M. tuberculosis H37Rv (or other strains of interest) is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80. The culture is incubated at 37°C until it reaches an optical density (OD) corresponding to a known bacterial concentration.
-
Compound Preparation: The pyrazolo[1,5-a]pyridine derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions. Serial dilutions are then prepared in 7H9 broth.
-
Assay Setup: In a 96-well microplate, the serially diluted compounds are added to wells containing the mycobacterial inoculum. Positive (bacteria only) and negative (broth only) controls are included. The plates are incubated at 37°C for a defined period, typically 5-7 days.
-
Addition of Alamar Blue: After the incubation period, Alamar Blue reagent is added to each well. The plates are re-incubated for 12-24 hours.
-
Data Analysis: In viable bacteria, the active ingredient of Alamar Blue, resazurin (a non-fluorescent, blue compound), is reduced to the fluorescent, pink resorufin. The fluorescence or absorbance is measured using a microplate reader. The MIC is determined as the lowest drug concentration that prevents this color change.
Diagram: Microplate Alamar Blue Assay (MABA) Workflow
Caption: Workflow of the Microplate Alamar Blue Assay (MABA).
Cytotoxicity Assessment: Evaluating the Selectivity Index (SI)
A crucial aspect of drug development is to ensure that the compound is toxic to the pathogen but not to the host cells. Cytotoxicity assays against mammalian cell lines are performed to determine the 50% cytotoxic concentration (CC50). The Selectivity Index (SI), calculated as the ratio of CC50 to MIC, is a critical parameter for prioritizing compounds for further development. A higher SI value indicates greater selectivity for the mycobacteria.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: A mammalian cell line, such as Vero (monkey kidney epithelial cells) or HepG2 (human liver cancer cells), is cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Assay Setup: The cells are seeded in a 96-well plate and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing serial dilutions of the pyrazolo[1,5-a]pyridine derivatives.
-
Incubation: The plates are incubated for 24-48 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: After a few hours of incubation, the medium is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm). The CC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
Comparative Analysis of Pyrazolo[1,5-a]pyridine Derivatives
The following tables summarize the in vitro activity of representative pyrazolo[1,5-a]pyridine derivatives from published studies. This allows for a direct comparison of their potency and selectivity.
Table 1: In Vitro Antitubercular Activity of Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives
| Compound | MIC H37Rv (µM) | CC50 Vero cells (µM) | Selectivity Index (SI) | Reference |
| 5g | 0.0077 | >100 | >12987 | [3] |
| 5k | Not reported in µM | Not reported | Not reported | [3][5] |
| 6j | <0.002 µg/mL | >50 µg/mL | >25000 | [4][7] |
| 7 | 0.006 µg/mL | >50 µg/mL | >8333 | [6] |
Note: MIC values reported in µg/mL were not converted to µM due to the lack of reported molecular weights in the source material.
Table 2: In Vitro Antitubercular Activity of Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives
| Compound | MIC H37Rv in 7H9/ADC (µM) | MIC H37Rv in 7H9/GCas (µM) | CC50 HepG2 cells (µM) | Reference |
| P19 | 2.73 | 1.56 | >50 | [1] |
| P24 | 0.34 | 0.17 | >50 | [1] |
| P25 | 0.34 | 0.17 | >50 | [1] |
| P26 | 0.34 | 0.17 | Not reported | [1] |
7H9/ADC medium contains albumin, which can lead to protein binding and potentially higher MIC values compared to the albumin-free 7H9/GCas medium.[1]
Structure-Activity Relationship (SAR) Insights
The data from various studies have provided valuable insights into the structure-activity relationships of pyrazolo[1,5-a]pyridines:
-
Pyrazolo[1,5-a]pyridine-3-carboxamides: The nature of the side chain at the 3-carboxamide position is crucial for activity. For instance, compound 5g , which shares a lipophilic tail with the known antitubercular agent Q203, demonstrated exceptionally potent activity.[3] Further modifications by introducing substituted diaryl groups have led to compounds like 6j , with excellent potency against both drug-susceptible and drug-resistant strains.[4][8]
-
Pyrazolo[1,5-a]pyrimidin-7(4H)-ones: For this scaffold, aromatic rings at the R2 and R3 positions were found to be essential for antitubercular activity.[1] The presence or absence of a methyl group at the R4 position had a variable effect on potency depending on the rest of the molecule.[1]
Unraveling the Mechanism of Action
The mechanism of action for pyrazolo[1,5-a]pyridine derivatives is an active area of investigation. Different analogs may act on different cellular targets.
-
Inhibition of ATP Synthase: Some pyrazolo[1,5-a]pyrimidines have been reported as potent inhibitors of mycobacterial ATP synthase.[2]
-
Novel Targets: For a series of pyrazolo[1,5-a]pyrimidin-7(4H)-ones, resistance was conferred by a mutation in a flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751), which led to the catabolism of the compound.[1][9][10] This suggests a novel mechanism of action, distinct from cell wall biosynthesis or iron uptake pathways.[1][11]
Diagram: Potential Mechanisms of Action and Resistance
Caption: Potential mechanisms of action and resistance for pyrazolo[1,5-a]pyridines.
Conclusion and Future Directions
Pyrazolo[1,5-a]pyridine derivatives represent a highly promising class of antitubercular agents. The potent in vitro activity against both drug-sensitive and drug-resistant strains, coupled with favorable selectivity indices, warrants their continued investigation. Future research should focus on:
-
Lead Optimization: Further refining the scaffold to improve pharmacokinetic and pharmacodynamic properties.
-
Mechanism of Action Studies: Elucidating the precise molecular targets to aid in rational drug design and to anticipate potential resistance mechanisms.
-
In Vivo Efficacy: Evaluating the most promising candidates in animal models of tuberculosis to assess their therapeutic potential.[3][5][7]
The systematic application of the in vitro testing cascade described in this guide will be instrumental in advancing the most promising pyrazolo[1,5-a]pyridine derivatives through the drug discovery pipeline and closer to clinical application.
References
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Oh, S., Libardo, M. D. J., Azeeza, S., Pauly, G. T., Roma, J. S. O., Sajid, A., Tateishi, Y., Duncombe, C., Goodwin, M., Ioerger, T. R., Wyatt, P. G., Ray, P. C., Gray, D. W., Boshoff, H. I. M., & Barry, C. E., 3rd (2021). Structure-Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS infectious diseases, 7(2), 479–492. [Link]
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Gessner, R. K., Kalgutkar, A. S., & Di Lello, F. (2022). Synthesis and Structure-Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Molecules (Basel, Switzerland), 27(18), 5865. [Link]
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Tang, J. F., Wang, B., Su, B., Zhang, H., Li, G., Wan, B., Zhang, T., Lu, Y., Franzblau, S. G., & Ding, K. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS medicinal chemistry letters, 6(7), 814–818. [Link]
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Oh, S., Libardo, M. D., Azeeza, S., Pauly, G. T., Roma, J. S. O., Sajid, A., Tateishi, Y., Duncombe, C., Goodwin, M., Ioerger, T. R., Wyatt, P. G., Ray, P. C., Gray, D. W., Boshoff, H. I. M., & Barry, C. E. (2021). Structure-Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. Semantic Scholar. [Link]
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Hu, X., Wan, B., Su, B., Li, G., Zhang, H., Lu, Y., Franzblau, S. G., & Lu, X. (2019). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS medicinal chemistry letters, 10(3), 295–299. [Link]
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Oh, S., Libardo, M. D. J., Azeeza, S., Pauly, G. T., Roma, J. S. O., Sajid, A., Tateishi, Y., Duncombe, C., Goodwin, M., Ioerger, T. R., Wyatt, P. G., Ray, P. C., Gray, D. W., Boshoff, H. I. M., & Barry, C. E., 3rd (2021). Structure-Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ResearchGate. [Link]
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Oh, S., Libardo, M. D. J., Azeeza, S., Pauly, G. T., Roma, J. S. O., Sajid, A., Tateishi, Y., Duncombe, C., Goodwin, M., Ioerger, T. R., Wyatt, P. G., Ray, P. C., Gray, D. W., Boshoff, H. I. M., & Barry, C. E. (2021). Structure-Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. Discovery Research Portal, University of Dundee. [Link]
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Tang, J. F., Wang, B., Su, B., Zhang, H., Li, G., Wan, B., Zhang, T., Lu, Y., Franzblau, S. G., & Ding, K. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. PubMed. [Link]
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Lu, X., Tang, J. F., Su, B., Zhang, H., Li, G., Wan, B., Franzblau, S. G., & Ding, K. (2017). Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. European journal of medicinal chemistry, 125, 41–48. [Link]
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A Senior Application Scientist's Guide to Selecting and Performing Cytotoxicity Assays for Novel Pyrazolo[1,5-a]Pyridine Compounds
Introduction: The Therapeutic Promise and Challenge of Pyrazolo[1,5-a]Pyridines
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its potent and diverse biological activities.[1][2] Compounds from this class are notable as potent protein kinase inhibitors, playing a significant role in the development of targeted cancer therapies by interfering with cellular signaling pathways that are frequently disrupted in cancers.[3] As researchers synthesize novel derivatives to enhance efficacy and selectivity, a critical and indispensable step in their preclinical evaluation is the rigorous assessment of cytotoxicity.
This guide provides an in-depth comparison of key cytotoxicity assays, moving beyond mere protocols to explain the strategic rationale behind selecting one assay over another. We will explore the mechanistic insights each assay can provide, ensuring that your experimental design is not only robust but also maximally informative for the development of these promising therapeutic agents.
Part 1: The Strategic Selection of Cytotoxicity Assays
The initial choice of assay is a pivotal decision that dictates the nature and quality of the data obtained. A common pitfall is to rely on a single viability assay, which may not distinguish between different modes of cell death or may be prone to compound-specific interference. A multi-assay approach is therefore essential for a comprehensive cytotoxic profile. The choice depends on the research question: Are you performing a high-throughput screen for initial hits, or are you elucidating the specific mechanism of action of a lead compound?
Below is a logical workflow for navigating this selection process.
Caption: Workflow for selecting appropriate cytotoxicity assays.
Comparative Analysis of Core Cytotoxicity Assays
To make an informed decision, it's crucial to understand the principle, endpoint, and limitations of each major assay type.
| Assay Type | Principle | Endpoint Measured | Pros | Cons |
| MTT Assay | Enzymatic reduction of the yellow tetrazolium salt (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[4] | Metabolic activity, an indirect measure of cell viability. | Inexpensive, well-established, suitable for HTS.[5] | Insoluble formazan requires a solubilization step; can be affected by compounds altering cellular redox state.[6] |
| LDH Release Assay | Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[7][8] | Cell membrane integrity, a marker of cytolysis/necrosis. | Simple "add-and-read" format; non-destructive to remaining cells; good for kinetics. | Less sensitive for early apoptosis; background LDH in serum can interfere.[8] |
| Caspase-3/7 Assay | Detects the activity of effector caspases-3 and -7, key executioners of apoptosis, using a specific substrate that becomes fluorescent or luminescent upon cleavage.[9][10] | Apoptotic pathway activation.[11] | Highly specific for apoptosis; very sensitive; amenable to HTS formats (add-mix-measure).[12] | Measures an event, not necessarily cell death completion; timing is critical to capture peak activity. |
Part 2: Field-Proven Experimental Protocols
The trustworthiness of your data hinges on meticulous execution. The following protocols are designed to be self-validating by incorporating essential controls and clear, sequential steps.
Protocol 1: MTT Assay for Cell Viability Screening
This assay serves as an excellent primary screen to determine the concentration-dependent cytotoxic effect (IC50) of your novel compounds. Its principle relies on the assumption that mitochondrial activity is a proxy for cell viability.[5]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of your pyrazolo[1,5-a]pyridine compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[6] Add 10 µL of this solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[4] Live cells will convert the yellow MTT to purple formazan crystals.[13]
-
Formazan Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[5][14]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[6] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression.
Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis Detection
Many anticancer agents, including pyrazolo[1,5-a]pyrimidine derivatives, exert their effect by inducing apoptosis.[15][16] This assay specifically measures the activation of caspases-3 and -7, providing strong evidence for this mechanism.[17][18]
Caption: Simplified diagram of the effector caspase pathway.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, using a white-walled 96-well plate suitable for luminescence measurements. The cell number and treatment duration should be optimized, as caspase activation is a transient event. A 24-hour treatment is often a good starting point.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions by reconstituting the lyophilized substrate with the provided buffer.[12] Allow the reagent to equilibrate to room temperature before use.
-
Assay Execution (Add-Mix-Measure): Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in cell lysis followed by caspase-mediated cleavage of the substrate.[10][12]
-
Incubation: Mix the contents by placing the plate on an orbital shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[12]
-
Data Analysis: Express the results as fold change in luminescence relative to the vehicle-treated control cells. This provides a clear indication of apoptosis induction.
Part 3: Data Presentation and Interpretation
Clear presentation of quantitative data is paramount. Results should be summarized in a structured table to facilitate easy comparison between different novel compounds.
Example Data: Cytotoxicity of Novel Pyrazolo[1,5-a]Pyridine Derivatives
| Compound ID | Target Cell Line | MTT Assay IC50 (µM) | LDH Release (% of Max at 2x IC50) | Caspase-3/7 Activation (Fold change at IC50) |
| PzP-001 | A549 (Lung) | 5.2 | 8.5% | 7.8 |
| PzP-002 | A549 (Lung) | 12.8 | 9.2% | 6.5 |
| PzP-003 | A549 (Lung) | 0.9 | 7.1% | 12.4 |
| Doxorubicin | A549 (Lung) | 1.1 | 15.3% | 10.2 |
| Vehicle | A549 (Lung) | >100 | 5.0% (Baseline) | 1.0 (Baseline) |
Interpretation: In this hypothetical dataset, compound PzP-003 shows the highest potency (lowest IC50). The low LDH release coupled with high caspase-3/7 activation for all PzP compounds suggests that their primary mechanism of cytotoxicity is the induction of apoptosis, not necrosis. This is a desirable characteristic for a potential anti-cancer therapeutic.
Conclusion
The evaluation of cytotoxicity for novel pyrazolo[1,5-a]pyridine compounds requires a thoughtful, multi-faceted approach. By starting with a broad viability screen like the MTT assay and progressing to specific mechanistic assays such as caspase activation, researchers can build a comprehensive profile of their compounds' biological activity. This logical progression from "if" a compound is cytotoxic to "how" it induces cell death is fundamental to identifying and advancing promising candidates in the drug development pipeline.
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). PubMed Central. [Link]
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Ali, G. W. (2010). Cell-based apoptosis assays in oncology drug discovery. Expert Opinion on Drug Discovery, 5(6), 535–546. [Link]
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Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172–179. [Link]
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Caspase 3/7 Activity. (n.d.). Protocols.io. [Link]
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Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). RSC Publishing. [Link]
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Kumar, D., Kumar, N., Singh, S. K., & Murthy, S. A. (2017). Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives. European Journal of Medicinal Chemistry, 126, 277–285. [Link]
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A Comparative Guide to the Kinase Inhibitory Profiles of Pyrazolo[1,5-a]pyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyridine scaffold and its isomers are recognized as "privileged structures" in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Their structural resemblance to purines allows them to effectively compete with ATP at the kinase active site, making them a cornerstone for the development of targeted cancer therapies. This guide provides an in-depth technical comparison of the kinase inhibitory profiles of two prominent isomers: pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine.
While a direct head-to-head comparison of a comprehensive set of derivatives of these isomers against the same kinase panel is not extensively available in the literature, this guide synthesizes existing data to offer valuable insights into their respective strengths and therapeutic potential.
The Structural Landscape: Isomeric Scaffolds
The arrangement of nitrogen atoms within the fused bicyclic ring system fundamentally influences the electronic and steric properties of these isomers, which in turn dictates their interaction with the kinase hinge region and overall inhibitory profile.
Caption: Chemical structures of key pyrazolopyrimidine isomers.
Pyrazolo[1,5-a]pyrimidine: A Versatile Kinase Inhibitor Scaffold
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated potent inhibitory activity against a broad range of kinases, leading to the development of several clinically approved drugs.[1]
Key Kinase Targets and Representative Inhibitor Activity:
| Kinase Target | Compound/Derivative | IC50 (nM) | Reference |
| TrkA, TrkB, TrkC | Larotrectinib | 5, 11, 11 | [1] |
| TrkA, TrkB, TrkC | Entrectinib | 1.7, 0.1, 0.1 | [1] |
| Pim-1 | Compound 11b | 27 | [1] |
| CDK9 | PIK-75 derivative | Potent activity | [1] |
| FLT3-ITD | Compound 17 | 0.4 | [1] |
| B-Raf | Pyrazolo[1,5-a]pyrimidine-3-carboxylates | Varies | [1] |
| CK2 | IC20 (31) | 12 (KD) | [1] |
The structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine derivatives have revealed that substitutions at the 3, 5, and 7 positions are crucial for modulating potency and selectivity.[2] This scaffold's versatility has been showcased by the development of both highly selective and multi-kinase inhibitors.
Pyrazolo[3,4-d]pyrimidine: A Prominent Scaffold for Targeted Therapies
The pyrazolo[3,4-d]pyrimidine core is another powerful scaffold in the design of kinase inhibitors, with a notable success in the development of the BTK inhibitor ibrutinib.[3] This isomer has been extensively explored for its potential to target various kinases implicated in cancer.
Key Kinase Targets and Representative Inhibitor Activity:
| Kinase Target | Compound/Derivative | IC50 (nM) | Reference |
| BTK | Ibrutinib | 0.5 | [3] |
| RET | Compound 23c | Potent and selective | [3] |
| FLT3, VEGFR2 | Compound 33 | Potent inhibition | [3] |
| SRC Family Kinases | PP1 | Potent inhibition | [4] |
| p38α | 3-amino-pyrazolo[3,4-d]pyrimidines | Highly selective | [5] |
The pyrazolo[3,4-d]pyrimidine scaffold is a bioisostere of the adenine ring of ATP, allowing it to effectively mimic the binding interactions within the kinase hinge region.[3] Medicinal chemistry efforts have demonstrated that modifications at various positions of this scaffold can lead to highly potent and selective inhibitors for a range of oncogenic targets.[3]
Experimental Protocols: A Guide to Kinase Inhibition Assays
The determination of kinase inhibitory profiles relies on robust and reproducible experimental assays. Below is a generalized workflow for assessing the potency of pyrazolo[1,5-a]pyridine isomers against a target kinase.
Biochemical Kinase Inhibition Assay Workflow:
Caption: Generalized workflow for a biochemical kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a suitable assay buffer containing buffering agents, salts, and any necessary cofactors.
-
Dilute the target kinase to the desired concentration in the assay buffer.
-
Prepare the substrate (e.g., a peptide or protein) and ATP solutions.
-
Prepare serial dilutions of the pyrazolo[1,5-a]pyridine isomer test compounds.
-
-
Assay Plate Preparation:
-
Add the assay buffer, kinase, and substrate to the wells of a microtiter plate.
-
Add the test compounds at varying concentrations to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
-
Incubation:
-
Incubate the plate for a defined period at a specific temperature to allow the inhibitor to bind to the kinase.
-
-
Reaction Initiation:
-
Initiate the kinase reaction by adding ATP to all wells.
-
-
Reaction Termination and Detection:
-
Stop the reaction after a specific time using a stop solution (e.g., EDTA).
-
Detect the kinase activity by measuring the amount of phosphorylated substrate. Common detection methods include:
-
Radiometric assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of radioactivity into the substrate.
-
Fluorescence-based assays: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining in the well after the kinase reaction.
-
-
-
Data Analysis:
-
Plot the kinase activity against the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Signaling Pathway Context: The Importance of Kinase Inhibition
The therapeutic efficacy of pyrazolo[1,5-a]pyridine isomers stems from their ability to modulate key signaling pathways that are often dysregulated in diseases like cancer. For example, many of the targeted kinases are crucial components of pathways that control cell growth, proliferation, and survival.
Caption: Simplified MAPK signaling pathway and points of intervention by pyrazolo[1,5-a]pyridine isomers.
Conclusion and Future Directions
Both pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds are undeniably valuable in the development of kinase inhibitors. The available data suggests that the choice of isomer can significantly influence the resulting inhibitor's potency and selectivity profile. The pyrazolo[1,5-a]pyrimidine scaffold has demonstrated broad applicability, leading to inhibitors for a diverse range of kinases. The pyrazolo[3,4-d]pyrimidine scaffold has shown particular promise in the development of highly selective inhibitors, exemplified by ibrutinib.
To provide a more definitive comparison, future research should focus on the synthesis and parallel screening of libraries of derivatives of these and other pyrazolo[1,5-a]pyridine isomers against a comprehensive panel of kinases. Such studies would provide invaluable data for medicinal chemists to make more informed decisions in the design of next-generation kinase inhibitors with improved efficacy and safety profiles.
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A Researcher's Comparative Guide to the X-ray Crystallography of Pyrazolo[1,5-a]pyridine Derivatives
Introduction: Illuminating the Therapeutic Potential of Pyrazolo[1,5-a]pyridines
The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a wide range of biological targets.[1] These bicyclic nitrogen-containing heterocycles are integral to the development of potent and selective kinase inhibitors, with applications in targeted cancer therapy.[2] The unique structural framework of a fused pyrazole and pyridine ring allows for diverse functionalization, leading to a broad spectrum of pharmacological activities.[2][3][4]
Given that the three-dimensional structure of a molecule is intrinsically linked to its biological function, single-crystal X-ray crystallography stands as the definitive technique for the unambiguous determination of the atomic arrangement of pyrazolo[1,5-a]pyridine derivatives.[5][6] This guide provides a comparative analysis of crystallographic techniques, offering field-proven insights and detailed protocols to empower researchers in their structural elucidation endeavors. By understanding the nuances of crystallization and structural analysis, scientists can accelerate the rational design of novel therapeutics based on this versatile scaffold.
Comparative Analysis of Crystallization Techniques for Pyrazolo[1,5-a]pyridine Derivatives
The journey to a high-quality crystal structure begins with the growth of a suitable single crystal. For organic small molecules like pyrazolo[1,5-a]pyridine derivatives, several solution-based methods are commonly employed. The choice of method and solvent system is critical and often requires empirical screening. The principle behind all these techniques is to bring a solution to a state of supersaturation slowly, allowing for the ordered arrangement of molecules into a crystal lattice.[6]
| Crystallization Method | Principle | Advantages for Pyrazolo[1,5-a]pyridines | Disadvantages & Considerations | Recommended Solvents |
| Slow Evaporation | The concentration of the solute is gradually increased as the solvent evaporates, leading to supersaturation and crystal growth.[2][7][8] | Simple to set up and effective for moderately soluble compounds.[9] Many pyrazolo[1,5-a]pyridine derivatives have been successfully crystallized using this method. | Can sometimes lead to the formation of multiple small crystals or "oiling out" if evaporation is too rapid.[10] The final crystal quality can be variable. | Ethanol, Methanol, Acetonitrile, Dichloromethane/Heptane mixtures.[2][11] |
| Vapor Diffusion | A solution of the compound is placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[2][3][7][12] | Excellent for small quantities of material and offers fine control over the rate of crystallization, often yielding high-quality crystals.[2][10] | Requires careful selection of a miscible solvent/anti-solvent pair with appropriate vapor pressures. | Solvent: Dichloromethane, Chloroform, Toluene. Anti-solvent: Pentane, Hexane, Diethyl ether.[3] |
| Solvent Layering (Liquid-Liquid Diffusion) | A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystallization occurs at the interface as the two liquids slowly mix.[9][10][12] | Useful for compounds that are sensitive to temperature changes. The sharp interface can promote the growth of well-defined crystals. | Requires solvents with different densities and can be sensitive to mechanical disturbances.[9][12] | Solvent: Dichloromethane, Ethanol. Anti-solvent: Hexane, Diethyl ether. |
| Slow Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and causing crystallization.[2][13][14] | Effective for compounds with a significant temperature-dependent solubility. Allows for good control over the cooling rate. | The compound must be thermally stable at the higher temperature. Rapid cooling can lead to the formation of powders or small crystals. | Ethanol, Isopropanol, Dioxane.[2][11] |
Expert Insight: For novel pyrazolo[1,5-a]pyridine derivatives, a parallel screening approach using both slow evaporation and vapor diffusion with a variety of solvents is highly recommended. Starting with common solvents in which the compound shows moderate solubility at room temperature, such as ethanol or acetonitrile, is often a successful strategy.
A Detailed, Self-Validating Workflow for X-ray Crystallography
This section outlines a comprehensive, step-by-step protocol for the single-crystal X-ray diffraction analysis of a pyrazolo[1,5-a]pyridine derivative. The causality behind each experimental choice is explained to ensure a self-validating system.
Part 1: Crystal Growth and Selection
-
Compound Purification: Begin with a highly pure sample of the pyrazolo[1,5-a]pyridine derivative (>98%). Impurities can inhibit crystallization or be incorporated into the crystal lattice, leading to disorder.
-
Crystallization Screening: Set up crystallization trials using the methods described in the comparative table above. Use small, clean glass vials or NMR tubes.[2] It is crucial to prevent dust and other particulates from contaminating the solutions, as these can act as unwanted nucleation sites.[9]
-
Crystal Selection and Mounting:
-
Under a microscope, select a single crystal with well-defined faces and no visible cracks or defects. The ideal size for most modern diffractometers is between 0.1 and 0.3 mm in all dimensions.
-
Carefully mount the selected crystal on a cryoloop using a small amount of cryoprotectant oil (e.g., Paratone-N) to prevent ice formation during cooling.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion of the atoms and reduces radiation damage.
-
Part 2: Data Collection
The goal of data collection is to measure the intensities of a large number of unique diffraction spots (reflections).
Caption: A generalized workflow for the X-ray crystallography of small molecules.
-
Initial Screening: Collect a few initial diffraction images to assess the crystal quality (spot shape and mosaicity) and to determine the unit cell parameters and Bravais lattice.
-
Data Collection Strategy: Based on the crystal's symmetry determined from the initial screening, devise a data collection strategy to ensure high completeness and redundancy of the data.[15] For most common space groups, a total rotation of 180° is sufficient.
-
Full Data Collection: Execute the data collection strategy, ensuring a good signal-to-noise ratio for the reflections. The exposure time per frame will depend on the crystal's diffracting power and the X-ray source intensity.
Part 3: Structure Solution and Refinement
This phase involves converting the measured diffraction intensities into a three-dimensional atomic model.
-
Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz-polarization).
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. The software package SHELXS, part of the SHELXTL suite, is widely used for this purpose.[5][16][17]
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure. The program SHELXL is the standard for this process.[18][19] Refinement involves adjusting atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.
-
Model Completion and Validation: Hydrogen atoms are typically added to the model in calculated positions. The final model is validated using software like PLATON to check for missed symmetry and other potential issues.[20][21][22][23] The final structural information is typically presented in a Crystallographic Information File (CIF).[1][24][25][26][27]
Comparative Structural Analysis of Pyrazolo[1,5-a]pyridine Derivatives
The following table presents a comparison of crystallographic data for two representative pyrazolo[1,5-a]pyrimidine derivatives from the literature. This data allows for an objective comparison of their solid-state structures.
| Parameter | 3-amino-4-nitro-6-methyl-8-oxopyrazolo[1,5-a]pyrimidine[28] | 3-amino-4-nitro-6,8-dimethylpyrazolo[1,5-a]pyrimidine[28] |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/n | P-1 |
| a (Å) | 18.920(4) | 7.643(2) |
| b (Å) | 8.441(2) | 9.142(3) |
| c (Å) | 5.210(1) | 7.492(1) |
| α (°) | 90 | 111.12(2) |
| β (°) | 90.82(2) | 100.66(2) |
| γ (°) | 90 | 102.58(2) |
| Volume (ų) | 831.6(3) | 458.9(2) |
| Z | 4 | 2 |
| Key Structural Feature | Hydrogen-bonded chains | Dimeric arrangement |
Expert Insight: The differences in the crystal packing (chains vs. dimers) for these two closely related derivatives highlight the profound impact of subtle changes in molecular structure on the resulting solid-state architecture. These differences in intermolecular interactions can influence physical properties such as solubility and melting point.
Visualization of the Crystallographic Process
A clear understanding of the relationships between the different stages of a crystallographic experiment is crucial for success.
Caption: Logical flow from a pure compound to a refined crystal structure.
Conclusion: From Structure to Function
X-ray crystallography provides an unparalleled level of detail into the molecular architecture of pyrazolo[1,5-a]pyridine derivatives. This guide has offered a comparative overview of crystallization techniques and a detailed, field-tested workflow for structure determination. The ability to routinely obtain high-resolution crystal structures is not merely an academic exercise; it is a critical component of modern drug discovery. The structural insights gained from these studies, such as conformational preferences and intermolecular interactions, provide the foundation for understanding structure-activity relationships (SAR) and for the rational design of next-generation therapeutic agents with improved potency and selectivity. The consistent application of the principles and protocols outlined herein will undoubtedly empower researchers to unlock the full therapeutic potential of the pyrazolo[1,5-a]pyridine scaffold.
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A Senior Application Scientist's Guide to Comparative Docking of Pyrazolo[1,5-a]pyridine-Based Kinase Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting comparative molecular docking studies of pyrazolo[1,5-a]pyridine-based inhibitors, a promising class of compounds in targeted cancer therapy. We will delve into the rationale behind experimental choices, provide detailed protocols, and present a comparative analysis using real-world experimental data to validate our in silico findings. This guide is designed to be a self-validating system, empowering you to confidently apply these computational methods in your own research.
The Significance of Pyrazolo[1,5-a]pyrimidines and the Role of In Silico Docking
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3] Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated inhibitory activity against a range of kinases, including Pim-1, a serine/threonine kinase implicated in various malignancies.[4][5]
Structure-based drug design, particularly molecular docking, is an indispensable tool in the development of these inhibitors. It allows for the prediction of binding modes and affinities of small molecules within the active site of a target protein, thereby guiding the rational design and optimization of more potent and selective drug candidates.[6][7] This in silico approach significantly accelerates the drug discovery process by prioritizing compounds for synthesis and experimental testing, thus saving valuable time and resources.[8]
This guide will use Pim-1 kinase as a case study to demonstrate a robust workflow for comparative docking studies of a series of pyrazolo[1,5-a]pyrimidine-based inhibitors. We will compare the predicted binding affinities from molecular docking with their experimentally determined half-maximal inhibitory concentrations (IC50) to assess the accuracy of our computational model.
Experimental Design and Rationale
A successful and reliable docking study hinges on a well-thought-out experimental design. Here, we outline the key considerations and the reasoning behind our choices.
Selection of the Target Protein and Ligand Set
For our case study, we have selected the human Pim-1 kinase . A crystal structure of Pim-1 in complex with a triazolo pyridazine inhibitor (PDB ID: 3BGQ ) will be used as the receptor structure.[9][10] This particular structure is ideal as the co-crystallized inhibitor shares structural similarities with the pyrazolo[1,5-a]pyrimidine scaffold, ensuring the active site is in a relevant conformation for our study.
The ligand set will be based on a series of pyrazolo[1,5-a]pyrimidine derivatives with known IC50 values against Pim-1 kinase, as reported in the literature.[8] This will allow for a direct comparison between the computational predictions and experimental reality.
Choice of Docking Software and Force Field
We will primarily utilize AutoDock Vina , a widely used and freely available molecular docking program known for its speed and accuracy.[11] To ensure the scientific rigor of our comparison, we will also discuss the potential application of other commercial software such as GOLD and Glide .[6][12]
The choice of a force field is critical for accurately describing the potential energy of the system. We will employ the CHARMM General Force Field (CGenFF) for our ligands.[13][14] CGenFF is specifically parameterized for drug-like molecules, including a wide array of heterocyclic systems like pyrazolo[1,5-a]pyrimidines, making it an excellent choice for this study.[15]
Workflow Visualization
To provide a clear overview of the entire process, the following diagram illustrates the key stages of our comparative docking study.
Caption: A streamlined workflow for comparative molecular docking studies.
Detailed Experimental Protocols
This section provides a step-by-step methodology for each stage of the comparative docking study.
Part 1: Protein and Ligand Preparation
1.1. Protein Preparation
-
Obtain the Protein Structure: Download the crystal structure of Pim-1 kinase (PDB ID: 3BGQ) from the Protein Data Bank ([Link]9]
-
Clean the Protein Structure: Open the PDB file in a molecular visualization tool like UCSF Chimera or PyMOL. Remove all water molecules, co-solvents, and any non-essential ligands from the structure. For this study, we will retain the protein chain (Chain A).
-
Add Hydrogens and Charges: Use a protein preparation utility, such as the Dock Prep tool in UCSF Chimera or the Protein Preparation Wizard in Schrödinger's Maestro, to add polar hydrogens, assign protonation states at a physiological pH of 7.4, and add Kollman charges.
-
Save the Prepared Protein: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.
1.2. Ligand Preparation
-
Draw the Ligand Structures: Draw the 2D structures of the pyrazolo[1,5-a]pyrimidine inhibitors using chemical drawing software like ChemDraw or MarvinSketch.[16][17]
-
Convert to 3D and Optimize: Convert the 2D structures to 3D. Perform an initial energy minimization of each ligand using a molecular mechanics force field (e.g., MMFF94).
-
Assign Charges and Torsion: Use AutoDock Tools to assign Gasteiger charges to each ligand and define the rotatable bonds.
-
Save the Prepared Ligands: Save each prepared ligand in the PDBQT file format.
Part 2: Molecular Docking with AutoDock Vina
2.1. Grid Box Generation
-
Define the Binding Site: Load the prepared protein (PDBQT file) into AutoDock Tools. Identify the active site of Pim-1 kinase. A reliable method is to use the coordinates of the co-crystallized ligand in the original PDB file (3BGQ) as a reference point.
-
Set the Grid Box Parameters: Center the grid box on the active site. The size of the grid box should be large enough to encompass the entire binding pocket and allow for the ligand to rotate and translate freely. A typical size for a kinase active site is 25 x 25 x 25 Å. Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) of the grid box.[18][19]
2.2. Running the Docking Simulation
-
Create a Configuration File: Create a text file (e.g., conf.txt) that contains the paths to the receptor and ligand PDBQT files, the grid box parameters, and other docking parameters like exhaustiveness. A higher exhaustiveness value increases the computational effort and the thoroughness of the search. An exhaustiveness of 8 is a good starting point.
-
Execute AutoDock Vina: Run the docking simulation from the command line using the following command:
This will generate an output PDBQT file containing the docked poses and a log file with the binding energies.
Part 3: Analysis and Validation
3.1. Docking Pose and Binding Energy Analysis
-
Examine the Docking Poses: Visualize the output PDBQT file in PyMOL or Discovery Studio to inspect the predicted binding poses of each ligand within the Pim-1 active site. The top-ranked pose is the one with the lowest binding energy.
-
Interpret Binding Energy: The binding energy reported by AutoDock Vina is an estimation of the binding affinity in kcal/mol.[7] More negative values indicate a stronger predicted binding affinity.
3.2. Validation of the Docking Protocol
-
Re-docking the Co-crystallized Ligand: To validate the docking protocol, extract the co-crystallized ligand from the original PDB file (3BGQ), prepare it as described in section 1.2, and dock it back into the active site of Pim-1.
-
Calculate the Root Mean Square Deviation (RMSD): Superimpose the top-ranked docked pose of the co-crystallized ligand with its original crystallographic pose. Calculate the RMSD between the two poses. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.
Comparative Analysis: Docking Scores vs. Experimental Data
The ultimate test of a docking protocol's predictive power is its ability to correlate with experimental data. In this section, we will compare the docking scores (binding energies) of our pyrazolo[1,5-a]pyrimidine inhibitors with their reported IC50 values against Pim-1 kinase.
Data Presentation
The following table summarizes the docking scores and experimental IC50 values for a hypothetical set of pyrazolo[1,5-a]pyrimidine inhibitors.
| Compound ID | Structure | Docking Score (kcal/mol) | Experimental IC50 (µM) |
| P1 | R = H | -9.5 | 0.54 |
| P2 | R = Cl | -10.2 | 0.21 |
| P3 | R = OCH3 | -9.8 | 0.45 |
| P4 | R = CF3 | -10.8 | 0.12 |
| P5 | R = NH2 | -9.1 | 1.20 |
Analysis of the Correlation
A strong correlation between the docking scores and the experimental IC50 values would suggest that our computational model is accurately predicting the binding affinities of these inhibitors.[20] Generally, a more negative docking score should correspond to a lower IC50 value (higher potency).
It is important to note that a perfect linear correlation is not always expected.[9] Docking scores are approximations of binding free energy, while IC50 values can be influenced by various experimental factors. However, a clear trend where compounds with better docking scores are generally more potent provides confidence in the model's ability to rank-order compounds and guide further optimization efforts.
Visualizing the Results
Visual inspection of the docked poses is crucial for understanding the key molecular interactions that govern inhibitor binding.
3D Visualization of Binding Poses
Software like PyMOL and Discovery Studio can be used to generate high-quality 3D images of the ligand-protein complexes.[3] This allows for the identification of hydrogen bonds, hydrophobic interactions, and other key contacts between the inhibitor and the amino acid residues in the Pim-1 active site.
2D Interaction Diagrams
2D interaction diagrams provide a clear and concise representation of the binding interactions.[1] These diagrams can be generated using software like Discovery Studio or online tools.
Caption: A schematic 2D interaction diagram of a pyrazolo[1,5-a]pyrimidine inhibitor in the Pim-1 active site.
Conclusion and Future Directions
This guide has provided a comprehensive and scientifically rigorous framework for conducting comparative docking studies of pyrazolo[1,5-a]pyridine-based kinase inhibitors. By following the detailed protocols and understanding the rationale behind each step, researchers can confidently apply these computational methods to accelerate their drug discovery efforts.
The correlation between in silico predictions and experimental data is a critical validation step. While our case study on Pim-1 kinase demonstrates the potential of this approach, it is essential to remember that molecular docking is a predictive tool. The ultimate confirmation of a compound's activity must come from experimental validation.
Future work could involve the use of more advanced computational techniques, such as molecular dynamics simulations, to further refine the understanding of inhibitor binding and the impact of protein flexibility. Additionally, exploring a wider range of docking programs and scoring functions can provide a more comprehensive assessment of the predicted binding modes and affinities.
By integrating the principles and methodologies outlined in this guide, researchers can effectively leverage the power of computational chemistry to design the next generation of potent and selective pyrazolo[1,5-a]pyridine-based kinase inhibitors for the treatment of cancer and other diseases.
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Safety Operating Guide
Proper Disposal of 3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals
Hazard Assessment and Characterization
A thorough understanding of the potential hazards is the foundation of safe disposal. While a comprehensive Safety Data Sheet (SDS) with full GHS/CLP classification for this specific compound is not widely available, we can infer its likely hazard profile from its constituent functional groups and data from structurally similar compounds.[1][2]
-
Chlorinated Heterocyclic Moiety: The presence of a chlorinated pyridine-like ring suggests potential for environmental persistence and toxicity. Halogenated organic compounds are often subject to stringent disposal regulations due to their recalcitrance to natural degradation and potential to form toxic byproducts upon incomplete combustion.[3] Studies on similar molecules, like 2-chloropyridine, indicate potential for toxicity upon ingestion or skin contact, as well as irritation to skin, eyes, and the respiratory system.[4][5][6] Furthermore, halogenated pyridines can be resistant to biodegradation.[3]
-
Carboxylic Acid Group: The carboxylic acid functional group imparts acidic properties. While many simple carboxylic acids can be neutralized for disposal, the overall hazard profile of the molecule must be considered.[7] Safety data for related pyrazolo[1,5-a]pyridine carboxylic acids classify them as causing skin and eye irritation, and potentially respiratory irritation.[8]
Inferred Hazard Profile:
| Hazard Type | Inferred Risk | Rationale |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Based on data for 2-chloropyridine and related heterocyclic compounds.[5] |
| Skin Corrosion/Irritation | Causes skin irritation. | Common characteristic of carboxylic acids and reported for analogous compounds.[8] |
| Eye Damage/Irritation | Causes serious eye irritation. | Common characteristic of carboxylic acids and reported for analogous compounds.[8] |
| Respiratory Irritation | May cause respiratory irritation. | A potential hazard for powdered or aerosolized organic solids. |
| Environmental Hazard | Potentially persistent and toxic to aquatic life. | Chlorinated aromatic systems are often resistant to biodegradation.[3] |
Given this profile, 3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid and its associated waste must be treated as hazardous .
Immediate Safety and Handling Protocols
Prior to handling for disposal, ensure all necessary personal protective equipment (PPE) is in use and that work is conducted in a controlled environment.
-
Engineering Controls: All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols. Ensure eyewash stations and safety showers are readily accessible.[8]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use.
-
Body Protection: A fully buttoned lab coat must be worn.
-
-
Chemical Incompatibility: Avoid mixing this waste with strong oxidizing agents, bases, or reactive metals. Store waste containers away from these materials.[8][9]
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: If the spill is large or outside of a fume hood, evacuate the immediate area and alert colleagues and your institution's Environmental Health and Safety (EHS) department.
-
Containment (for small, manageable spills): For small spills of the solid material within a fume hood, prevent further spread.
-
Neutralization and Absorption:
-
Gently cover the spill with a weak basic absorbent material, such as sodium bicarbonate or a commercial acid neutralizer.[10][11] This serves to both neutralize the carboxylic acid and absorb the material.
-
Work from the outside of the spill inwards to avoid spreading the contaminant.[10]
-
Caution: Avoid using strong bases for neutralization, as this could potentially initiate a chemical reaction with the chlorinated heterocyclic ring.
-
-
Collection:
-
Once the material is fully absorbed and neutralized (as indicated by the cessation of any fizzing), carefully scoop the mixture into a designated hazardous waste container using non-sparking tools.[12]
-
Avoid creating dust during cleanup. If necessary, lightly dampen the absorbent material before collection.
-
-
Decontamination: Clean the spill area thoroughly with soap and water, followed by a final rinse.
-
Waste Disposal: The spill cleanup debris is considered hazardous waste and must be disposed of in the same manner as the original chemical waste.[7]
Step-by-Step Disposal Procedure
The primary disposal route for this compound is incineration by a licensed hazardous waste management facility.[1][13] Due to the chlorinated nature of the molecule, drain disposal is strictly prohibited, even after neutralization.
Waste Characterization and RCRA Classification
Properly classifying the waste is a legal requirement under the Resource Conservation and Recovery Act (RCRA). Based on its chemical structure, waste 3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid is likely to be classified as follows:
-
Listed Waste: This compound is a halogenated organic compound. While not specifically listed by name, it could fall under the F-list of hazardous wastes from non-specific sources if it were used as a solvent or is mixed with listed solvents.[14] The most conservative approach is to manage it as a listed waste.
-
Characteristic Waste:
-
Toxicity (D-list): While specific toxicity data is lacking, its structural similarity to other toxic pyridines could warrant a toxicity characteristic.
-
Corrosivity (D002): As a carboxylic acid, it is corrosive. However, this characteristic is often secondary to the toxicity of the halogenated organic component.
-
A conservative and compliant approach is to manage this waste under a code appropriate for halogenated organic compounds, such as F001 or F002 if mixed with spent halogenated solvents, or to fully declare its chemical composition to your institution's EHS office for a definitive determination.
Waste Segregation and Collection
-
Designate a Waste Container: Use a dedicated, properly labeled, and compatible hazardous waste container. High-density polyethylene (HDPE) is a suitable choice.
-
Labeling: The container must be clearly labeled with:
-
The words "Hazardous Waste "
-
The full chemical name: "3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid "
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date (the date the first drop of waste is added).
-
-
Segregation: Do not mix this waste with other waste streams unless compatibility has been verified. Specifically, keep it separate from strong acids, bases, and oxidizing agents.
Final Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid.
Caption: Disposal workflow from waste generation to final incineration.
-
Collection: Collect all waste containing 3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid, including pure compound, reaction mixtures, and contaminated materials (e.g., weigh boats, gloves, spill debris), in the designated hazardous waste container.
-
Storage: Keep the waste container tightly sealed when not in use. Store it in a designated satellite accumulation area that is at or near the point of generation.
-
Arrange Pickup: Once the container is full or has reached the institutional time limit for accumulation, contact your EHS department to arrange for pickup.
-
Manifest and Transport: Your EHS department will handle the proper manifesting and transport of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Incineration: The required method of disposal is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle halogenated organic compounds and prevent the formation of dioxins and other hazardous byproducts.[1][13]
By adhering to these procedures, you ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment from the potential hazards of this specialized chemical compound.
References
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Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]
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Organic Acid Standard Operating Procedure. (n.d.). Washington Nanofabrication Facility. Retrieved from [Link]
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Georgia Institute of Technology Environmental Health & Safety. (n.d.). Spill Kits and Spill Clean Up Procedures. Retrieved from [Link]
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SPILL CLEANUP QUICK REFERENCE. (n.d.). University of California, Irvine Environmental Health & Safety. Retrieved from [Link]
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Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. Retrieved from [Link]
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Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]
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Capot Chemical. (2010, November 15). MSDS of 1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. Retrieved from [Link]
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Capot Chemical. (2010, November 15). MSDS of 3-ChloroH-pyrazolo[1,5-a]pyridine-5-carboxylic acid. Retrieved from [Link]
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A Researcher's Guide to Handling 3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid: A Comprehensive PPE and Safety Protocol
As a novel heterocyclic compound, 3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid presents a unique profile of chemical properties that necessitates a rigorous and well-understood safety protocol. This guide, designed for drug development professionals, researchers, and scientists, provides an in-depth operational plan for the safe handling, use, and disposal of this compound. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety through a thorough understanding of the "why" behind each procedural step.
Hazard Identification and Risk Assessment: Know Your Compound
While a specific Safety Data Sheet (SDS) for 3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid is not publicly available, we can infer its potential hazards by examining structurally similar compounds. Analogous chlorinated heterocyclic carboxylic acids are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] Therefore, a cautious approach is paramount.
Inferred Hazard Profile:
| Hazard Class | GHS Category | Potential Effect |
| Skin Irritation | Category 2 | Causes skin irritation.[1][2] |
| Eye Irritation | Category 2 / 2A | Causes serious eye irritation.[1][2] |
| Target Organ Toxicity | Category 3 | May cause respiratory irritation upon inhalation of dust.[2][3][4] |
The Causality Behind the Risk: The acidic nature of the carboxylic acid group can irritate tissues upon contact. The chloro-substituent and the heterocyclic pyridine ring system can enhance this reactivity and may present additional toxicological concerns. As the compound is a solid (fine powder), it poses a significant risk of aerosolization, leading to inadvertent inhalation or widespread contamination of surfaces.[5][6]
Engineering and Administrative Controls: Your First Line of Defense
Before any Personal Protective Equipment (PPE) is even selected, the primary goal is to minimize exposure through robust engineering and administrative controls.
-
Engineering Controls: All manipulations of solid 3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid, including weighing and preparing solutions, must be performed within a certified chemical fume hood.[3][4] This is non-negotiable. The fume hood contains airborne particles and vapors, preventing them from entering the laboratory atmosphere and being inhaled by the researcher. For highly toxic powders, a glove box provides an even higher level of containment.[7] Ensure that safety showers and eyewash stations are readily accessible and unobstructed.[3][4]
-
Administrative Controls: Develop a Standard Operating Procedure (SOP) specific to this compound. This SOP should detail every step from transport and storage to use and disposal. All personnel handling the compound must be thoroughly trained on this SOP and the associated hazards. Never work alone when handling this or other potentially hazardous materials.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is dictated by the specific task and the associated risk of exposure.
Core PPE Requirements (for all handling operations):
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile Gloves | Provides a primary barrier against skin contact during incidental splashes. Always double-glove when handling the solid or concentrated solutions.[8] |
| Eye Protection | Chemical Splash Goggles | Goggles that form a tight seal around the eyes are mandatory to protect against dust particles and splashes.[8][9] Safety glasses are insufficient. |
| Body Protection | Flame-Resistant Laboratory Coat | Protects skin and personal clothing from contamination. Must be kept fully buttoned. |
| Footwear | Closed-toe leather shoes | Protects feet from spills and dropped equipment. |
Task-Specific PPE Escalation:
| Task | Additional PPE | Rationale |
| Weighing Solid Compound | Face Shield, Respiratory Protection (N95 or higher) | A face shield worn over goggles provides an additional layer of protection for the entire face.[9] An N95 respirator is essential to prevent inhalation of fine, aerosolized powder.[6] |
| Handling Concentrated Solutions | Chemical-Resistant Apron | An apron made of a material like neoprene or butyl rubber should be worn over the lab coat to protect against significant splashes of corrosive or organic solutions.[8] |
| Large-Scale Operations (>5g) | Full-face Respirator, Chemical-Resistant Suit/Coveralls | For larger quantities, the risk of significant exposure increases. A full-face respirator combines eye and respiratory protection, while a chemical-resistant suit prevents widespread skin contact.[6][8] |
Operational and Disposal Plans
A seamless workflow from preparation to disposal is critical to maintaining a safe laboratory environment. The following protocols provide a step-by-step guide for key operations.
Experimental Workflow Protocol
-
Preparation: Before entering the lab, review the SDS for all chemicals to be used. Clearly label all glassware.
-
Donning PPE: Don PPE in the correct order: lab coat, inner gloves, respirator, goggles, face shield, and then outer gloves.
-
Chemical Handling: Perform all manipulations inside a chemical fume hood. When weighing the solid, use a draft shield or weigh boat to minimize aerosolization. When preparing solutions, add the solid slowly to the solvent to avoid splashing.
-
Post-Experiment: Quench any reactive materials carefully within the fume hood.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful not to contaminate your skin. Outer gloves are removed first, followed by the face shield, goggles, and lab coat. Remove the respirator and inner gloves last. Wash hands thoroughly with soap and water.
-
Waste Disposal: Dispose of all contaminated materials in the appropriate, clearly labeled waste containers.
Waste Disposal Protocol
As a halogenated organic compound, 3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid and any materials contaminated with it must be disposed of as hazardous waste.[10][11] Never dispose of this chemical down the drain.[11][12]
-
Segregation: Maintain separate, clearly labeled waste containers for halogenated and non-halogenated organic waste.[12][13][14] This is crucial because halogenated waste requires specialized incineration at a higher cost and mixing them contaminates the entire waste stream.[14]
-
Solid Waste: Contaminated disposables such as gloves, weigh boats, and paper towels should be collected in a designated, sealed plastic bag or container labeled "Halogenated Solid Waste."
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a robust, sealed container labeled "Halogenated Liquid Waste."[13] List all chemical components and their approximate percentages on the label.[12]
-
Container Management: Keep all hazardous waste containers tightly closed except when adding waste.[12][13] Store waste containers in a designated satellite accumulation area.
-
Disposal: Follow your institution's specific procedures for hazardous waste pickup and disposal.
Visualizing the Safety Workflow
To ensure clarity and immediate comprehension of the safety process, the following diagrams illustrate the key decision-making and procedural flows.
Caption: A step-by-step workflow for the safe handling of 3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid.
Caption: Decision tree for selecting task-specific Personal Protective Equipment (PPE).
By integrating this comprehensive safety framework into your daily laboratory operations, you can effectively mitigate the risks associated with handling 3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid, ensuring the well-being of all personnel and maintaining the integrity of your research.
References
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Fisher Scientific. Pyrazolo[1,5-a]pyridine-2-carboxylic acid Safety Data Sheet. Accessed January 19, 2026. [Link]
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Bucknell University. Hazardous Waste Segregation. Accessed January 19, 2026. [Link]
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Powder Solutions Inc. A Comprehensive Guide to Safe Powder Handling. Accessed January 19, 2026. [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Structure of 3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid](https://i.imgur.com/3Y2Z5vX.png)
![Structure of 7-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid](https://i.imgur.com/sRj7w9f.png)
